7-Chloro-4-methyl-1-indanone
Description
The exact mass of the compound 7-Chloro-4-methyl-1-indanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Chloro-4-methyl-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4-methyl-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAYSZZPENPMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069276 | |
| Record name | 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58630-80-1 | |
| Record name | 7-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58630-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058630801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-4-methyl-1-indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-4-methyl-1-indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to 7-Chloro-4-methyl-1-indanone for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core scientific attributes, synthesis, and potential applications of 7-Chloro-4-methyl-1-indanone, a key chemical intermediate.
7-Chloro-4-methyl-1-indanone is a substituted indanone, a class of compounds featuring a bicyclic structure composed of a benzene ring fused to a five-membered ring with a ketone group. The specific substitutions of a chlorine atom at the 7-position and a methyl group at the 4-position create a unique electronic and steric profile, making it a valuable building block in organic synthesis.[1][2][3] The indanone scaffold is a well-established pharmacophore found in numerous natural products and pharmacologically active molecules.[1][4]
Table 1: Physicochemical and Structural Data [5]
| Identifier | Value |
| CAS Number | 58630-80-1 |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol |
| Canonical SMILES | CC1=C2CCC(=O)C2=C(C=C1)Cl |
| InChI Key | HPAYSZZPENPMGA-UHFFFAOYSA-N |
| Topological Polar Surface Area | 17.1 Ų |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Synthesis Pathway and Experimental Protocol
The synthesis of substituted 1-indanones is most commonly achieved via an intramolecular Friedel-Crafts acylation.[2][3][6] This powerful reaction facilitates the formation of the cyclic ketone from an appropriate acyl chloride precursor under the influence of a Lewis acid catalyst. The causality behind this choice lies in its efficiency and ability to form the bicyclic ring system in a single, high-yielding step.
For 7-Chloro-4-methyl-1-indanone, the logical precursor is 3-(2-chloro-5-methylphenyl)propanoic acid. This acid is first converted to its more reactive acid chloride derivative, typically using thionyl chloride, before undergoing intramolecular cyclization.
Caption: General synthesis workflow for 7-Chloro-4-methyl-1-indanone.
Protocol 1: Synthesis via Intramolecular Friedel-Crafts Acylation
This protocol describes a representative method for synthesizing 7-Chloro-4-methyl-1-indanone, adapted from established procedures for similar indanone structures.[6]
Step 1: Formation of 3-(2-chloro-5-methylphenyl)propanoyl chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, combine 3-(2-chloro-5-methylphenyl)propanoic acid (1.0 mol) and thionyl chloride (1.2 mol). Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Gently heat the mixture to 70-80°C. The reaction progress is monitored by the cessation of gas evolution (HCl and SO₂). This step typically takes 2-3 hours.
-
Isolation: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Setup: Dissolve the crude acid chloride from the previous step in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a dropping funnel and a stirrer, under an inert atmosphere (e.g., nitrogen). Cool the solution to 0-5°C using an ice bath.
-
Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃) (1.1 mol) portion-wise over approximately 1 hour, ensuring the temperature remains below 10°C. The choice of a strong Lewis acid like AlCl₃ is critical for activating the acyl chloride and promoting the electrophilic aromatic substitution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers and wash sequentially with water, a 5% sodium bicarbonate solution (to remove any unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Final Product: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 7-Chloro-4-methyl-1-indanone.
Applications in Research and Drug Development
The indanone core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2][4] Its rigid structure serves as an excellent framework for positioning functional groups in three-dimensional space to interact with biological targets.
7-Chloro-4-methyl-1-indanone is a versatile starting material for the synthesis of more complex molecules. The ketone functionality allows for a variety of chemical transformations, while the substituted aromatic ring can be further modified. This makes it a valuable intermediate in the development of novel therapeutics.[7]
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
physical and chemical characteristics of 7-Chloro-4-methyl-1-indanone
An In-depth Technical Guide to 7-Chloro-4-methyl-1-indanone: Physicochemical Properties, Synthesis, and Reactivity
Authored by: A Senior Application Scientist
Introduction
The 1-indanone scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid bicyclic framework, composed of a benzene ring fused to a cyclopentanone, serves as an excellent template for the spatial orientation of functional groups, enabling precise interactions with biological targets. Consequently, 1-indanone derivatives have demonstrated a vast spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a specific, functionalized derivative, 7-Chloro-4-methyl-1-indanone , a compound poised for exploration as a key intermediate in the synthesis of novel chemical entities.
This document provides a comprehensive overview of the known and predicted physicochemical characteristics of 7-Chloro-4-methyl-1-indanone, a detailed protocol for its likely synthesis, an analysis of its chemical reactivity, and a discussion of its potential applications for researchers in drug discovery and organic synthesis.
Molecular and Physicochemical Properties
A thorough understanding of a compound's physical properties is foundational for its application in research and development. While specific experimental data for 7-Chloro-4-methyl-1-indanone is not extensively reported, we can compile its known identifiers and computed properties, and estimate its physical characteristics based on closely related analogs.
Compound Identification
| Identifier | Value | Source |
| CAS Number | 58630-80-1 | Guidechem |
| Molecular Formula | C₁₀H₉ClO | Guidechem |
| Molecular Weight | 180.63 g/mol | Guidechem |
| Canonical SMILES | CC1=C2CCC(=O)C2=C(C=C1)Cl | Guidechem |
| InChI Key | HPAYSZZPENPMGA-UHFFFAOYSA-N | Guidechem |
Predicted and Analog-Derived Physical Properties
| Property | Predicted/Estimated Value | Rationale/Analog Data |
| Physical Form | Crystalline solid | Based on analogs like 5-chloro-1-indanone. |
| Melting Point | ~80-110 °C | Extrapolated from 5-Chloro-1-indanone (94-98 °C) and 7-Hydroxy-4-methyl-1-indanone (109-112 °C).[3] |
| Solubility | Soluble in CH₂Cl₂, EtOAc, Acetone; Insoluble in water. | Typical for chlorinated aromatic ketones. |
| Storage | 2-8°C, sealed in dry conditions | Recommended for preserving stability of halogenated ketones. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific spectra for 7-Chloro-4-methyl-1-indanone are not publicly cataloged, we can predict the key features based on its structure and data from reference compounds like 1-indanone and 4-methyl-1-indanone.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclopentanone ring, and the methyl group. The two aromatic protons will appear as doublets in the aromatic region (~7.0-7.5 ppm). The four aliphatic protons at C2 and C3 will likely appear as two triplets around 2.7 and 3.0 ppm, respectively. The methyl protons will present as a sharp singlet around 2.4 ppm.
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¹³C NMR: The carbon NMR will show ten distinct signals. The carbonyl carbon (C1) will be the most downfield signal, expected around 205 ppm. The aromatic carbons will appear in the 120-150 ppm range, with the carbons attached to the chloro and methyl groups having characteristic shifts. The two aliphatic carbons (C2, C3) will be found upfield, typically between 25-40 ppm, and the methyl carbon will be the most upfield signal at approximately 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for 7-Chloro-4-methyl-1-indanone will be the strong carbonyl (C=O) stretch of the ketone, expected in the region of 1690-1710 cm⁻¹ . Other significant absorptions will include C-H stretches from the aromatic and aliphatic portions (~2850-3100 cm⁻¹) and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 7-Chloro-4-methyl-1-indanone, the molecular ion peak (M⁺) would be observed at m/z 180, with a characteristic M+2 peak at m/z 182 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Common fragmentation pathways for indanones involve the loss of CO (m/z 28) and subsequent rearrangements of the resulting fragment.
Synthesis and Purification
The most established and versatile method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid or its corresponding acid chloride.[1][2] This approach is highly adaptable for producing substituted indanones like the target compound.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of 7-Chloro-4-methyl-1-indanone breaks the C4-C3a bond, leading back to the precursor, 3-(2-chloro-5-methylphenyl)propanoic acid . This precursor can be synthesized through various standard organic chemistry methods.
Caption: Retrosynthetic pathway for 7-Chloro-4-methyl-1-indanone.
Step-by-Step Synthesis Protocol
This protocol describes the conversion of 3-(2-chloro-5-methylphenyl)propanoic acid to 7-Chloro-4-methyl-1-indanone.
Step 1: Formation of the Acyl Chloride
-
To a solution of 3-(2-chloro-5-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress can be monitored by the cessation of gas evolution.
-
Causality: The conversion to the more reactive acyl chloride is necessary because the carboxylic acid itself is not electrophilic enough to undergo intramolecular acylation. Oxalyl chloride is a mild and effective reagent for this transformation, and DMF catalyzes the reaction.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (~0.1 M) and cool to 0 °C under a nitrogen atmosphere.
-
Slowly add the solution of the freshly prepared acyl chloride from Step 1 to the AlCl₃ suspension via cannula.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring intramolecularly to form the five-membered ring. The reaction is performed at low temperature initially to control the exothermic reaction and minimize side products.
Step 3: Workup and Purification
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Stir vigorously until the ice has melted and the aluminum salts have dissolved in the aqueous layer.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 7-Chloro-4-methyl-1-indanone.
-
Trustworthiness: This self-validating workup protocol ensures the complete quenching of the reaction, removal of the Lewis acid catalyst, and neutralization of any remaining acid. Chromatographic purification is essential to separate the desired product from any potential regioisomeric byproducts or unreacted starting material.
Caption: Workflow for the synthesis of 7-Chloro-4-methyl-1-indanone.
Chemical Reactivity and Derivatization
7-Chloro-4-methyl-1-indanone is a versatile intermediate due to its multiple reactive sites, which can be selectively targeted to generate a library of diverse molecules.
Caption: Key reactive sites on the 7-Chloro-4-methyl-1-indanone scaffold. (Note: A proper structural diagram would replace the placeholder image for clarity)
-
A) The Carbonyl Group: The ketone is a primary site for nucleophilic addition. It can be reduced to the corresponding alcohol (indanol) using reagents like sodium borohydride, converted to an oxime, or undergo Wittig-type reactions to form an exocyclic double bond.
-
B) The α-Protons (C2): The protons on the carbon adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, or halogenation at the C2 position.
-
C) The Aromatic Ring: The chlorine atom at the C7 position is suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The aromatic ring itself can also undergo further electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile.
Applications in Research and Drug Development
The 1-indanone core is a cornerstone in the development of pharmaceuticals.[1] For example, derivatives are investigated as inhibitors of enzymes like cholinesterases for the treatment of Alzheimer's disease.[2] The specific substitution pattern of 7-Chloro-4-methyl-1-indanone offers a unique starting point for creating novel analogs. The chloro and methyl groups modulate the electronic properties and lipophilicity of the molecule, which can be fine-tuned through further derivatization at the reactive sites described above. This makes it an attractive building block for generating compound libraries for high-throughput screening in various therapeutic areas, including oncology, virology, and neurology.
Safety and Handling
No specific safety data sheet (SDS) is available for 7-Chloro-4-methyl-1-indanone. Therefore, it must be handled with the assumption that it possesses hazards similar to related compounds like 5-chloro-1-indanone.
-
Hazard Classification (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at 2-8 °C.
This technical guide provides a framework for understanding and utilizing 7-Chloro-4-methyl-1-indanone. By combining established chemical principles with data from analogous compounds, researchers can confidently incorporate this versatile intermediate into their synthetic and drug discovery programs.
References
- Google Patents. (n.d.). Process for preparing 1-indanones. (Patent No. US6548710B2).
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Chodkowski, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth. 2012, 89, 115-125. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 5-chloro-1-indanone. (Patent No. CN104910001A).
-
PubChem. (n.d.). 1-Indanone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 4-Methyl-1-indanone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. 7-Hydroxy-4-methyl-1-indanone - ReddyChemTech [reddychemtech.com]
- 4. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-1-indanone | C10H10O | CID 4418431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one | 24425-39-6 | Benchchem [benchchem.com]
Spectroscopic Characterization of 7-Chloro-4-methyl-1-indanone: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 7-Chloro-4-methyl-1-indanone (CAS No. 58630-80-1; Molecular Formula: C₁₀H₉ClO).[1] As a substituted indanone, this compound is of interest to researchers in medicinal chemistry and materials science, where the indanone scaffold is a prevalent structural motif.[2] Due to the limited availability of public experimental spectra for this specific molecule, this guide synthesizes data from foundational spectroscopic principles and analogous structures to present a robust, predicted spectroscopic profile. We provide detailed interpretations for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with standardized experimental protocols for data acquisition. This document is intended to serve as a reliable reference for the identification, characterization, and quality control of 7-Chloro-4-methyl-1-indanone in a research setting.
Molecular Structure and Foundational Properties
The unambiguous characterization of a molecule begins with a clear understanding of its structure. 7-Chloro-4-methyl-1-indanone is a bicyclic aromatic ketone. Its core is a benzene ring fused to a cyclopentanone ring. The substituents—a chloro group at position 7 and a methyl group at position 4—critically influence its electronic environment and, consequently, its spectroscopic behavior.
Key Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 58630-80-1 | [1] |
| Molecular Formula | C₁₀H₉ClO | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| Monoisotopic Mass | 180.03419 g/mol |[1] |
To facilitate spectral interpretation, a standardized numbering system is essential. The following diagram illustrates the IUPAC numbering for the 7-Chloro-4-methyl-1-indanone scaffold, which will be referenced throughout this guide.
Caption: Molecular structure of 7-Chloro-4-methyl-1-indanone with IUPAC numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The predicted spectrum of 7-Chloro-4-methyl-1-indanone is expected to show distinct signals for the aromatic protons, the two aliphatic methylene groups, and the methyl group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H5, H6 | 7.2 - 7.4 | AB quartet | 2H | The two vicinal aromatic protons are expected to form a coupled system. Their chemical shift is in the standard aromatic region. |
| H3 (α to C=O) | ~ 3.1 | Triplet | 2H | These protons are adjacent to the C2 methylene group and are deshielded by the carbonyl group, shifting them downfield relative to H2. |
| H2 | ~ 2.7 | Triplet | 2H | These protons are adjacent to the C3 methylene group and are slightly less deshielded than H3. |
| 4-CH₃ | ~ 2.4 | Singlet | 3H | The methyl group on the aromatic ring is a singlet as it has no adjacent protons. Its position is typical for an aryl methyl group. |
Expert Insights & Interpretation
The key to interpreting the ¹H NMR spectrum of this molecule lies in recognizing the distinct electronic environments. The electron-withdrawing nature of the carbonyl group at C1 and the chloro group at C7 will deshield adjacent protons, shifting them downfield. Specifically, the protons on C2 and C3 are expected to appear as two distinct triplets due to coupling with each other, a characteristic pattern for the indanone core. The aromatic region is simplified to a two-proton system (H5 and H6) because positions 4 and 7 are substituted. These two protons will split each other, likely resulting in an AB quartet.
Standard Acquisition Protocol
-
Sample Preparation: Dissolve 10-15 mg of 7-Chloro-4-methyl-1-indanone in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Record the spectrum at 25 °C. A standard one-pulse experiment with a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay is typically sufficient.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum to the TMS signal.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is crucial for mapping the carbon skeleton of a molecule. Each unique carbon atom in 7-Chloro-4-methyl-1-indanone will produce a distinct signal, providing definitive evidence for the molecular structure.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (C=O) | > 200 | The carbonyl carbon is highly deshielded and is characteristically found far downfield. |
| C7a, C3a | 145 - 155 | These are the quaternary aromatic carbons involved in the ring fusion, typically found in this region. |
| C4, C7 | 130 - 140 | These are the substituted aromatic carbons (ipso-carbons), with their exact shifts influenced by the attached methyl and chloro groups. |
| C5, C6 | 125 - 130 | These are the protonated aromatic carbons. |
| C3 | ~ 36 | This aliphatic carbon is alpha to the carbonyl group and is deshielded. |
| C2 | ~ 26 | This aliphatic carbon is beta to the carbonyl and is less deshielded than C3. |
| 4-CH₃ | ~ 20 | The methyl carbon signal appears in the typical upfield aliphatic region. |
Expert Insights & Interpretation
The most diagnostic signal in the ¹³C NMR spectrum is the carbonyl carbon (C1) peak, expected well above 200 ppm. The aromatic region will show six distinct signals: two protonated carbons (C5, C6) and four quaternary carbons (C3a, C4, C7, C7a). The chloro-substituted carbon (C7) and the methyl-substituted carbon (C4) will have their chemical shifts modulated by the electronic effects of these substituents. The aliphatic region will clearly show three signals: the two methylene carbons of the five-membered ring and the methyl carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, confirming these assignments.
Standard Acquisition Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Record a proton-decoupled ¹³C spectrum. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration of all carbon signals.
-
Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift axis using the CDCl₃ solvent peak (δ 77.16).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For 7-Chloro-4-methyl-1-indanone, the key diagnostic absorptions will be from the carbonyl group and the aromatic ring.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |
| ~ 1710 | C=O (Ketone) Stretch | Strong, Sharp | The conjugated ketone in the five-membered ring is expected in this region. This is the most prominent peak. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |
| 3000 - 2850 | Aliphatic C-H Stretch | Medium | Stretching vibrations for the sp³ C-H bonds of the methylene and methyl groups. |
| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | In-ring carbon-carbon stretching vibrations of the benzene ring. |
| 800 - 700 | C-Cl Stretch | Medium-Strong | The carbon-chlorine bond stretch is expected in the fingerprint region. |
Expert Insights & Interpretation
The IR spectrum provides a quick and powerful confirmation of the core structure. The single most important peak to identify is the strong, sharp absorption around 1710 cm⁻¹, which is unequivocally due to the carbonyl (C=O) stretch of the indanone system. The presence of peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirms the presence of both ring types. The pattern of C=C stretching peaks between 1450 and 1600 cm⁻¹ further corroborates the aromatic system.
Standard Acquisition Protocol
-
Sample Preparation: No preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.
-
Acquisition: Collect a background spectrum of the empty ATR crystal. Apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are co-added.
-
Processing: The instrument software automatically generates the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z Value | Proposed Fragment | Rationale for Prediction |
| 180/182 | [M]⁺ (Molecular Ion) | The molecular ion peak. The M+2 peak at m/z 182 with ~1/3 the intensity of the M peak is the characteristic isotopic signature of a chlorine atom. |
| 152/154 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule (28 Da) is a classic fragmentation pathway for cyclic ketones. |
| 117 | [M - CO - Cl]⁺ | Subsequent loss of the chlorine radical (35 Da) from the [M-CO]⁺ fragment. |
Expert Insights & Interpretation
The most critical piece of information from the mass spectrum is the molecular ion peak. For 7-Chloro-4-methyl-1-indanone, this will appear as a pair of peaks at m/z 180 and 182, in an approximate 3:1 ratio of intensity. This doublet is the definitive signature of a molecule containing one chlorine atom. The primary fragmentation pathway for indanones involves the loss of carbon monoxide (CO), which would yield a fragment at m/z 152/154. Further fragmentation can help confirm the positions of the substituents.
Caption: Predicted primary fragmentation pathway for 7-Chloro-4-methyl-1-indanone under EI-MS.
Standard Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction.
-
Acquisition: Inject the sample into the GC-MS system. The EI source energy is typically set to 70 eV. Scan a mass range from m/z 40 to 300.
-
Processing: Analyze the mass spectrum corresponding to the chromatographic peak of the compound to identify the molecular ion and key fragment ions.
Integrated Spectroscopic Workflow & Conclusion
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides a complete picture, but together, they offer unambiguous structural confirmation.
Caption: Integrated workflow for the structural elucidation of 7-Chloro-4-methyl-1-indanone.
References
-
Austin, C., & Flynn, P. F. NMR Assignments for 2-Ethyl-Indanone. University of Utah Department of Chemistry. [Link]
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Filo. Analyze the 1H NMR spectrum of 1 indanone. [Link]
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LibreTexts Chemistry. Infrared (IR) Spectroscopy. [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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National Center for Biotechnology Information. 5-Chloro-1-indanone. PubChem Compound Summary for CID 142599. [Link]
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ResearchGate. 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. [Link]
-
SpectraBase. 5-Chloro-1-indanone Spectrum. [Link]
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Wikipedia. 1-Indanone. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-4-methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies to determine the solubility and stability of 7-Chloro-4-methyl-1-indanone, a key intermediate in pharmaceutical synthesis. As the development of robust and effective drug candidates hinges on a thorough understanding of their physicochemical properties, this document outlines the critical experimental protocols and the scientific rationale behind them. The insights provided herein are designed to empower researchers to develop stable formulations and predict the compound's behavior under various physiological and storage conditions.
Introduction: The Significance of 7-Chloro-4-methyl-1-indanone in Drug Development
7-Chloro-4-methyl-1-indanone is a substituted indanone derivative that serves as a versatile building block in the synthesis of various biologically active molecules. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The chloro and methyl substitutions on the aromatic ring of this particular derivative influence its electronic and steric properties, which in turn can modulate the pharmacological activity and pharmacokinetic profile of the final drug substance.
A comprehensive understanding of the solubility and stability of 7-Chloro-4-methyl-1-indanone is paramount for several reasons:
-
Formulation Development: Solubility data is crucial for designing appropriate dosage forms, whether for oral, parenteral, or topical administration.
-
Bioavailability: The solubility of a drug substance significantly impacts its dissolution rate and subsequent absorption in the body, directly affecting its bioavailability.
-
Process Chemistry: Understanding solubility in various organic solvents is essential for optimizing reaction conditions, purification processes, and crystallization methods.
-
Stability and Shelf-life: Stability studies are mandated by regulatory agencies to ensure that the drug substance maintains its quality, efficacy, and safety over its intended shelf-life. Forced degradation studies help to identify potential degradation products and establish stability-indicating analytical methods.
This guide will delve into the practical aspects of characterizing the solubility and stability of 7-Chloro-4-methyl-1-indanone, providing a framework for generating the critical data required for successful drug development.
Physicochemical Properties of 7-Chloro-4-methyl-1-indanone
A foundational understanding of the basic physicochemical properties of 7-Chloro-4-methyl-1-indanone is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉ClO | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| Appearance | (Expected) Crystalline solid | Inferred from similar compounds[2] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Calculated LogP | 2.7 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
The calculated LogP value of 2.7 suggests that 7-Chloro-4-methyl-1-indanone is a moderately lipophilic compound, which would indicate limited aqueous solubility but good solubility in organic solvents. The polar surface area also points towards relatively low aqueous solubility.
Determination of Solubility
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For pharmaceutical applications, solubility is typically determined in a range of aqueous and organic solvents.
Scientific Rationale for Solvent Selection
The choice of solvents for solubility determination is driven by the intended application of the data:
-
Aqueous Buffers (pH range 1.2 to 7.4): These are critical for predicting the behavior of the compound in the gastrointestinal tract and blood. The pH range covers the physiological conditions from the stomach (pH 1.2-3.5) to the small intestine (pH 6.0-7.4).
-
Biorelevant Media (e.g., FaSSIF, FeSSIF): Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) provide a more accurate prediction of in vivo dissolution and absorption by mimicking the composition of intestinal fluids.
-
Organic Solvents: Data on solubility in common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane) is vital for developing and optimizing synthetic routes, purification methods (such as crystallization), and formulation processes.[3]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] It is a robust and reliable method that ensures the solution has reached saturation.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of 7-Chloro-4-methyl-1-indanone to a series of vials containing the selected solvents (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, methanol, ethanol). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved compound no longer changes.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE). It is critical to avoid any particulate matter in the solution to be analyzed.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent and analyze the concentration of 7-Chloro-4-methyl-1-indanone using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each solvent.
Self-Validating System: The presence of a solid excess at the end of the experiment visually confirms that saturation was achieved. Additionally, analyzing samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached when the concentration values plateau.
Data Presentation: Expected Solubility Profile
The following table presents a hypothetical but expected solubility profile for 7-Chloro-4-methyl-1-indanone based on its physicochemical properties.
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |
| pH 1.2 HCl Buffer | 25 | < 0.1 |
| pH 4.5 Acetate Buffer | 25 | < 0.1 |
| pH 6.8 Phosphate Buffer | 25 | < 0.1 |
| Water | 25 | < 0.1 |
| Methanol | 25 | > 50 |
| Ethanol | 25 | > 30 |
| Acetone | 25 | > 100 |
| Dichloromethane | 25 | > 100 |
Experimental Workflow: Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment and Forced Degradation Studies
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[6] These studies are essential for the development and validation of stability-indicating analytical methods.[7]
Regulatory Framework: ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines for stability testing.[8][9] ICH Q1A(R2) recommends that stress testing be carried out to elucidate the intrinsic stability of the drug substance.[8] The goal is to induce a target degradation of 5-20% to ensure that the analytical methods can detect and quantify the degradation products without completely destroying the sample.[10]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies expose 7-Chloro-4-methyl-1-indanone to conditions more severe than accelerated stability testing.[7]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 7-Chloro-4-methyl-1-indanone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[6]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Store the solutions under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide (H₂O₂). Store the solutions at room temperature for a defined period (e.g., up to 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and the stock solution to heat (e.g., 60°C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
-
Sample Neutralization: At specified time points, withdraw aliquots from the stressed solutions. Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A photodiode array (PDA) detector is often used to assess peak purity.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for. The sum of the assay of the intact drug and the levels of all degradation products should ideally be close to 100% of the initial concentration.
Self-Validating System: The use of a validated, stability-indicating HPLC method with peak purity analysis ensures that the observed peaks are single components and that the degradation products are well-separated from the parent compound. A good mass balance provides confidence in the analytical results.
Data Presentation: Expected Forced Degradation Profile
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Expected Degradation (%) | Observations |
| Acidic Hydrolysis | 1 M HCl | 72 | 60 | 5-10% | Potential for hydrolysis of the ketone or reactions on the aromatic ring. |
| Alkaline Hydrolysis | 1 M NaOH | 24 | 60 | >20% | Expected to be more susceptible to base-catalyzed reactions. |
| Oxidative | 30% H₂O₂ | 24 | RT | 10-15% | Potential for oxidation at the benzylic position or the aromatic ring. |
| Thermal (Solid) | Dry Heat | 168 | 80 | <5% | Expected to be relatively stable in the solid state. |
| Photolytic (Solution) | ICH Q1B | - | - | 5-15% | The chromophore in the molecule suggests potential for photolytic degradation. |
Experimental Workflow: Forced Degradation Study
Caption: Workflow for Forced Degradation Studies.
Conclusion
The systematic evaluation of the solubility and stability of 7-Chloro-4-methyl-1-indanone is a critical, data-driven process that underpins successful pharmaceutical development. By employing robust methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies, researchers can generate the necessary data to guide formulation development, ensure regulatory compliance, and ultimately, contribute to the creation of safe and effective medicines. The protocols and rationale outlined in this guide provide a solid framework for the thorough characterization of this important synthetic intermediate.
References
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][8]
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Compass Pharmaceutical Consulting. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][10]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Jain, D., & Basniwal, P. K. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Chemistry, 2013, 1–9. Retrieved from [Link][7]
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Rajesh, P., & L, S. (2023). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN, 4(1), 1-10. Retrieved from [Link]
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Singh, S., & Junwal, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 39, 151-161. Retrieved from [Link][6]
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de Oliveira, A. M., et al. (2020). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society, 31(8), 1649-1660. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link][9]
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ResearchGate. (2018). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Retrieved from [Link]
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Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link][5]
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Lund University. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Pharmaceutical Technology. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones. Retrieved from [3]
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Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]
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European Pharmaceutical Review. (2021). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
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Pharmaceutics. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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MDPI. (2016). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]
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ResearchGate. (2016). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link][4]
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International Journal of Pharmaceutical Sciences and Medicine. (2017). Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
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RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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7-Chloro-4-methyl-1-indanone safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 7-Chloro-4-methyl-1-indanone
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, novel compounds are the bedrock of innovation. 7-Chloro-4-methyl-1-indanone, a substituted indanone, represents a class of molecules with significant potential as intermediates in pharmaceutical development.[1] However, its novelty also means that comprehensive, peer-reviewed toxicological and safety data are not yet publicly available. This guide is constructed for the professional researcher and scientist. It adopts a necessary and scientifically rigorous approach to risk assessment: in the absence of direct data, we will proceed with a conservative safety protocol based on a structurally similar and well-characterized analogue, 5-Chloro-1-indanone . This methodology ensures that safety remains paramount while enabling continued research.
This document is not a simple checklist; it is a framework for thinking critically about chemical safety, grounded in the principles of causality and self-validating protocols. Every recommendation is designed to build a multi-layered defense against potential hazards, ensuring the well-being of laboratory personnel and the integrity of the research.
Section 1: Compound Identification and The Precautionary Principle
Accurate identification is the first step in any safety protocol.[2] However, for 7-Chloro-4-methyl-1-indanone, the available data is limited, which immediately invokes the precautionary principle: we must treat the substance as potentially hazardous until proven otherwise.
| Identifier | Value | Source |
| IUPAC Name | 7-Chloro-4-methyl-2,3-dihydroinden-1-one | N/A |
| CAS Number | 58630-80-1 | [3] |
| Molecular Formula | C₁₀H₉ClO | [3] |
| Molecular Weight | 180.63 g/mol | [3] |
A thorough search of publicly available safety data sheets (SDS) and toxicological databases reveals a critical gap: no specific GHS classification or detailed hazard information is published for 7-Chloro-4-methyl-1-indanone.[3] This is not uncommon for novel research chemicals. The responsible course of action is to extrapolate a hazard profile from a close structural analogue.
Section 2: Hazard Assessment via Structural Analogue: 5-Chloro-1-indanone
The isomeric compound 5-Chloro-1-indanone (CAS: 42348-86-7) provides the most relevant and well-documented safety profile for our purposes.[4] Its structural similarity suggests a comparable reactivity and toxicological profile. Therefore, we will adopt its GHS classification as a conservative baseline for all handling protocols.[4]
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation |
| Source: Aggregated GHS information from multiple suppliers for 5-Chloro-1-indanone.[4] |
Interpretation for the Researcher: Based on this analogue data, 7-Chloro-4-methyl-1-indanone must be handled as a substance that is harmful by all routes of exposure (swallowing, skin contact, inhalation) and is a significant irritant to skin, eyes, and the respiratory system .[4] The potential for harm necessitates the use of robust engineering controls and a comprehensive personal protective equipment (PPE) strategy.
Section 3: Exposure Control Hierarchy
Effective safety is not just about PPE; it's about systematically eliminating or minimizing hazards at their source. The "Hierarchy of Controls" is a fundamental principle of industrial hygiene that we will apply here.
Caption: Hierarchy of Controls for Safe Handling.
Engineering Controls (Primary Barrier)
The most critical safety measure is to physically separate the researcher from the chemical.
-
Chemical Fume Hood: All manipulations of 7-Chloro-4-methyl-1-indanone solid or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE) (Final Barrier)
PPE is the last line of defense and is non-negotiable.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards) | Protects against dust particles and splashes, mitigating the risk of serious eye irritation.[4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can cause irritation and dermal toxicity. Gloves must be inspected before use and removed properly to avoid contaminating skin.[8] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[6] |
| Respiratory | Not required if work is conducted within a certified fume hood. For large spills or emergencies, a NIOSH-approved respirator may be necessary.[7] | The fume hood provides primary respiratory protection. |
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for reproducibility and safety.[2]
Handling Solid Compound (Weighing and Transfer)
-
Preparation: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.
-
Dispensing: Carefully dispense the solid compound from its storage container into a tared weigh boat. Avoid creating dust. Use gentle movements.
-
Transfer: Transfer the weighed solid to the reaction vessel. If any material is spilled, clean it immediately following the spill procedures in Section 5.
-
Decontamination: Thoroughly clean all equipment that came into contact with the chemical. Wash hands thoroughly after handling, even if gloves were worn.
Storage
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area. A recommended storage temperature is 2-8°C.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings based on the analogue data (e.g., "Harmful," "Irritant").[9]
Section 5: Emergency Response Protocols
Rapid and correct response to an accidental exposure is critical.
Caption: Emergency Response Workflow for Accidental Exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Sweep up and place in a suitable, closed container for disposal. Do not let the product enter drains.[8]
Section 6: Disposal Considerations
All waste containing 7-Chloro-4-methyl-1-indanone must be treated as hazardous.
-
Containers: Collect all waste material in properly labeled, sealed containers.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Section 7: Conclusion
While 7-Chloro-4-methyl-1-indanone holds promise as a synthetic intermediate, the current lack of specific safety data demands a cautious and rigorous approach. By adopting the comprehensive hazard profile of its structural analogue, 5-Chloro-1-indanone, we can establish a robust safety framework. This guide provides the necessary protocols, but the ultimate responsibility for safety lies with the trained researcher who must combine this knowledge with prudent laboratory practice. It is strongly recommended that any organization planning to use this compound on a larger scale consider commissioning independent toxicological studies to fully characterize its safety profile.
References
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Sapio Sciences. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.[Link]
-
PubChem. GHS Classification Summary (Rev.9, 2021).[Link]
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Whitepaper: Unlocking the Therapeutic Potential of 7-Chloro-4-methyl-1-indanone: A Guide to Strategic Research & Development
Abstract
The 1-indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals like the anti-Alzheimer's agent Donepezil.[1][2][3] This guide focuses on a specific, relatively unexplored analogue: 7-Chloro-4-methyl-1-indanone (CAS No. 58630-80-1) .[4] We present a forward-looking roadmap for its systematic investigation, outlining key research areas from synthetic diversification and pharmacological screening to computational target identification. This document serves as a strategic manual for unlocking the therapeutic potential of this promising chemical entity.
Introduction: The Rationale for Investigating 7-Chloro-4-methyl-1-indanone
The indanone framework, a fusion of a benzene and cyclopentanone ring, offers a rigid, synthetically tractable core.[5] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[6][7][8][9] The specific substitutions on 7-Chloro-4-methyl-1-indanone provide distinct advantages for a drug discovery program:
-
The Indanone Core: Provides a proven pharmacophoric base with established therapeutic relevance.[2][10]
-
C7-Chloro Group: A key functional handle for late-stage diversification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of analogues with diverse electronic and steric properties.[11]
-
C4-Methyl Group: This group influences the molecule's lipophilicity and metabolic stability, and its position can provide crucial steric interactions within a target's binding pocket.
-
C1-Ketone: Offers a reactive site for various chemical transformations, including reduction to an alcohol, reductive amination, or conversion to oximes and hydrazones.[12]
This unique combination of features makes 7-Chloro-4-methyl-1-indanone an ideal starting point for a comprehensive research campaign.
Proposed Research Area 1: Medicinal Chemistry & Library Development
The primary objective is to create a focused library of analogues to establish a robust Structure-Activity Relationship (SAR). We propose a multi-pronged synthetic strategy targeting three key diversification points on the molecular scaffold.
Diversification Point A: Functionalization of the C7-Position
The chloro substituent is primed for palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide array of chemical moieties to probe for new interactions with biological targets.
Table 1: Proposed C7-Position Analogue Series
| Reaction Type | Reagent/Catalyst System | Proposed R-Group | Rationale |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd(PPh₃)₄, K₂CO₃ | Phenyl, Pyridyl, Thienyl | Explore π-π stacking and hydrogen bonding interactions. |
| Buchwald-Hartwig | Primary/Secondary Amines, Pd₂(dba)₃, Xantphos | Morpholine, Piperazine, Aniline | Introduce polar groups to improve solubility and target amine-binding pockets. |
| Sonogashira Coupling | Terminal Alkynes, PdCl₂(PPh₃)₂, CuI | Phenylacetylene, Propargyl alcohol | Introduce rigid, linear linkers to access distal pockets. |
Diversification Point B: Derivatization of the C2-Position (Arylidene Indanones)
The C2-position, adjacent to the carbonyl, can be readily functionalized via aldol condensation with various benzaldehydes to form arylidene indanones. This class of compounds is known for its potent biological activities, including inhibition of tubulin assembly.[13]
-
Dissolve 7-Chloro-4-methyl-1-indanone (1.0 eq) in ethanol.
-
Add a substituted benzaldehyde (1.1 eq).
-
Add aqueous sodium hydroxide (2.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC indicates consumption of the starting material.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
Diversification Point C: Modification of the C1-Carbonyl
The ketone provides a gateway to several classes of compounds through reduction and subsequent reactions.
-
Reduction to Alcohol: Use of sodium borohydride (NaBH₄) will yield the corresponding indanol. This introduces a chiral center and a hydrogen bond donor/acceptor.
-
Reductive Amination: Reaction with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) will generate C1-amino derivatives, significantly increasing polarity and basicity.
The following diagram illustrates the proposed integrated synthetic strategy.
Caption: Proposed synthetic diversification strategy for 7-Chloro-4-methyl-1-indanone.
Proposed Research Area 2: Pharmacological Evaluation & Target Validation
Given the known activities of the indanone scaffold, a tiered screening approach is recommended to efficiently identify potential therapeutic applications.
Tier 1: Broad-Spectrum Phenotypic Screening
The initial goal is to assess the general bioactivity of the synthesized library.
-
Anticancer Screening: Evaluate cytotoxicity against a panel of diverse human cancer cell lines (e.g., NCI-60). This provides a broad view of potential anticancer activity and can reveal patterns of selectivity.[6]
-
Antimicrobial Screening: Test against a panel of Gram-positive and Gram-negative bacteria and fungal strains to explore potential as an anti-infective agent.
Tier 2: Targeted, Hypothesis-Driven Assays
Based on the extensive literature for indanone derivatives, several key enzyme targets are strongly implicated.[1][2][7]
-
Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. The free thiol group of thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, measured at 412 nm.
-
Procedure:
-
Prepare a 96-well plate with phosphate buffer (pH 8.0).
-
Add 25 µL of test compound (dissolved in DMSO, then diluted in buffer) at various concentrations. Include Donepezil as a positive control and buffer/DMSO as a negative control.
-
Add 50 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of acetylthiocholine iodide substrate.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration. Calculate IC₅₀ values from the dose-response curve.
-
-
Self-Validation: The inclusion of a potent, known inhibitor (Donepezil) validates that the assay is performing correctly. The negative control ensures that the test compounds themselves are not interfering with the colorimetric reading.
Table 2: Proposed Tier 2 Target-Based Assays
| Therapeutic Area | Target Enzyme | Rationale / Known Indanone Activity |
| Neurodegeneration | Acetylcholinesterase (AChE) | Donepezil is an indanone-based AChE inhibitor for Alzheimer's.[1][2][3] |
| Neurodegeneration | Monoamine Oxidase B (MAO-B) | Indanone derivatives are known inhibitors, relevant for Parkinson's disease.[1] |
| Cancer/Inflammation | Cyclooxygenase-2 (COX-2) | Substituted indanones show potent COX-2 inhibitory activity.[6][7] |
| Cancer | Tubulin Polymerization | Arylidene indanones are known to inhibit tubulin assembly.[6][13] |
The following diagram illustrates the proposed screening cascade.
Caption: A tiered workflow for pharmacological screening and hit identification.
Proposed Research Area 3: Computational & In Silico Analysis
Computational chemistry can de-risk and accelerate the drug discovery process by prioritizing synthetic efforts and generating testable hypotheses about the mechanism of action.
-
Reverse Docking/Pharmacophore Screening: The structure of 7-Chloro-4-methyl-1-indanone can be used as a query to screen against a database of known protein structures (e.g., PDB). This can identify potential biological targets whose binding pockets have high shape and chemical complementarity to the molecule, suggesting unexpected therapeutic avenues.
-
Prospective Docking: Once a high-priority target is identified from Tier 2 screening (e.g., AChE), the proposed virtual library of analogues from Section 2 can be docked into the active site of the protein's crystal structure.
-
Objective: To predict binding poses and estimate binding affinities.
-
Outcome: The results can prioritize the synthesis of compounds predicted to have the strongest interactions, saving significant time and resources.
-
-
ADMET Prediction: In silico models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the virtual library. This helps to flag compounds that may have poor drug-like properties (e.g., low solubility, high toxicity) early in the process.
Conclusion
7-Chloro-4-methyl-1-indanone is not merely another chemical compound; it is a strategic starting point for the development of novel therapeutics. Its structure is rooted in the pharmacologically validated indanone scaffold and is embellished with functional groups that are ideal for systematic medicinal chemistry exploration. By pursuing an integrated strategy of parallel synthesis, tiered pharmacological screening, and computational analysis, researchers can efficiently probe the biological potential of this scaffold. The methodologies outlined in this guide provide a robust and scientifically rigorous framework for identifying and optimizing novel lead compounds derived from 7-Chloro-4-methyl-1-indanone, paving the way for the next generation of indanone-based drugs.
References
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Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Retrieved from [Link]
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Patil, S. A., et al. (2017). Recent Developments in Biological Activities of Indanones. European Journal of Medicinal Chemistry, 138, 4-16. Retrieved from [Link]
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Karak, M., & Wsól, W. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1-28. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of biologically active 3-(aryl)-substituted indanes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]
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Sharma, A., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(18), 10833-10853. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 7-Chloro-4-methyl-1-indanone
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 7-Chloro-4-methyl-1-indanone, a substituted indanone derivative of significant interest in medicinal chemistry and materials science. 1-Indanone scaffolds are core structural motifs in numerous biologically active molecules and serve as critical intermediates in pharmaceutical development.[1][2] This protocol details a robust two-part synthesis strategy commencing with the Friedel-Crafts acylation of 3-chlorotoluene to form an intermediate propanoic acid, followed by an efficient intramolecular cyclization to yield the target compound. The causality behind experimental choices, safety protocols, purification techniques, and characterization data are thoroughly explained to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Significance
The 1-indanone framework is a privileged structure in organic synthesis, forming the backbone of various pharmaceuticals, including Donepezil, an Alzheimer's disease medication. The specific substitution pattern of 7-Chloro-4-methyl-1-indanone makes it a valuable building block for creating complex molecular architectures. Its synthesis is most reliably achieved via an intramolecular Friedel-Crafts acylation, a powerful and widely used method for constructing the indanone core.[1] This reaction involves the cyclization of an arylpropanoic acid precursor, which ensures the precise placement of substituents on the aromatic ring.[3] This guide will detail a common and effective two-stage approach:
-
Part A: Synthesis of the precursor, 3-(2-chloro-5-methylbenzoyl)propanoic acid, via a Friedel-Crafts acylation of 3-chlorotoluene with succinic anhydride.
-
Part B: Reduction of the keto group and subsequent intramolecular Friedel-Crafts cyclization to form 7-Chloro-4-methyl-1-indanone.
Reaction Mechanism and Rationale
The overall synthesis relies on two cornerstone reactions of organic chemistry.
-
Intermolecular Friedel-Crafts Acylation: The first stage involves the reaction between 3-chlorotoluene (the nucleophilic arene) and succinic anhydride (the electrophile precursor) in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃). The AlCl₃ activates the anhydride, making it a potent electrophile that attacks the aromatic ring, preferentially at the position para to the methyl group due to steric hindrance from the ortho-chloro group.
-
Clemmensen Reduction & Intramolecular Friedel-Crafts Acylation: The resulting keto-acid is first reduced to 3-(2-chloro-5-methylphenyl)propanoic acid. The subsequent cyclization is an intramolecular Friedel-Crafts acylation. A strong acid catalyst, such as polyphosphoric acid (PPA), protonates the carboxylic acid, leading to the formation of a highly electrophilic acylium ion.[1] The aromatic ring of the same molecule then acts as an internal nucleophile, attacking the acylium ion to forge the new five-membered ring and yield the final 1-indanone product.[1]
Caption: Fig. 1: Simplified Reaction Pathway
Detailed Experimental Protocol
This protocol is designed for execution by trained chemists in a properly equipped laboratory.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Recommended Purity | Supplier Example |
| 3-Chlorotoluene | 108-41-8 | C₇H₇Cl | 126.58 | ≥99% | Sigma-Aldrich |
| Succinic Anhydride | 108-30-5 | C₄H₄O₃ | 100.07 | ≥99% | Sigma-Aldrich |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | ~37% | VWR |
| Zinc Amalgam (Zn(Hg)) | - | - | - | - | Prepared in-situ |
| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |
| Polyphosphoric Acid (PPA) | 8017-16-1 | H₆P₄O₁₃ | 337.93 | ~115% H₃PO₄ basis | Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | ACS Grade | VWR |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Laboratory Grade | Fisher Scientific |
Safety Precautions
-
General: This procedure must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle anhydrous AlCl₃ in a dry environment and add it portion-wise to prevent an uncontrolled exotherm.
-
3-Chlorotoluene: Flammable liquid and vapor. Harmful if inhaled.[4] Avoid breathing vapors and ensure adequate ventilation.[4]
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts with water to release HCl and SO₂ gases. Handle with extreme care.
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin and eye burns. The reaction with PPA at high temperatures can be vigorous.
-
Work-up: The quenching of the reaction mixture with ice/water is highly exothermic and will release large volumes of HCl gas. Perform this step slowly and with caution in the fume hood.
An emergency shower and eyewash station must be readily accessible.[5]
Part A: Synthesis of 3-(2-chloro-5-methylphenyl)propanoic acid
Stage 1: Friedel-Crafts Acylation
-
Set up a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a trap with NaOH solution). Ensure all glassware is oven-dried.
-
Charge the flask with anhydrous aluminum chloride (32.0 g, 0.24 mol) and anhydrous dichloromethane (150 mL).
-
In the dropping funnel, prepare a solution of 3-chlorotoluene (25.3 g, 0.20 mol) and succinic anhydride (20.0 g, 0.20 mol) in 50 mL of anhydrous dichloromethane.
-
Cool the AlCl₃ suspension to 0-5 °C using an ice bath.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 8-10 hours.
-
Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (400 g) and concentrated HCl (50 mL) in a large beaker with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(2-chloro-5-methylbenzoyl)propanoic acid.
Stage 2: Clemmensen Reduction
-
Prepare zinc amalgam (Zn(Hg)) by adding granulated zinc (50 g) to a 5% aqueous solution of mercury(II) chloride (50 mL) and stirring for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a 1 L flask, add the crude keto-acid from the previous step, the prepared zinc amalgam, concentrated HCl (100 mL), water (50 mL), and toluene (75 mL).
-
Heat the mixture to reflux with vigorous stirring for 12-18 hours. Add an additional 25 mL of concentrated HCl every 4-6 hours to maintain the acidic conditions.
-
Cool the reaction to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude 3-(2-chloro-5-methylphenyl)propanoic acid. This intermediate can be purified by recrystallization from a hexane/ethyl acetate mixture if necessary, but is often used crude in the next step.
Part B: Synthesis of 7-Chloro-4-methyl-1-indanone
Intramolecular Friedel-Crafts Cyclization using PPA
-
Place the crude 3-(2-chloro-5-methylphenyl)propanoic acid (assuming ~0.18 mol from the previous step) into a 500 mL flask equipped with a mechanical stirrer and a thermometer.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the acid, ~350 g).
-
Heat the viscous mixture with efficient stirring to 80-90 °C. The reaction is typically complete within 1-2 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.
-
Upon completion, cool the reaction mixture slightly and pour it carefully onto 1 kg of crushed ice.
-
Stir the mixture until the PPA has been completely hydrolyzed. The product will precipitate as a solid or oil.
-
Extract the aqueous mixture three times with diethyl ether or ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 7-Chloro-4-methyl-1-indanone.
Purification and Characterization
The crude product often appears as a yellow or brown solid/oil. Purification is essential to remove isomers and polymeric byproducts.[7]
-
Recrystallization: This is the most effective method for obtaining a high-purity crystalline product.[7][8] A suitable solvent system is ethanol/water or methanol. Dissolve the crude product in a minimal amount of hot alcohol and add water dropwise until turbidity persists. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is insufficient, purification can be achieved using silica gel column chromatography.[7] A gradient elution starting with pure hexanes and gradually increasing the polarity with ethyl acetate is typically effective.
Expected Characterization Data:
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol [9] |
| ¹H NMR (CDCl₃) | Predicted δ (ppm): 7.2-7.4 (d, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 3.0-3.2 (t, 2H, -CH₂-), 2.6-2.8 (t, 2H, -CH₂-), 2.4 (s, 3H, -CH₃). |
| ¹³C NMR (CDCl₃) | Predicted δ (ppm): >200 (C=O), 125-155 (aromatic carbons), 20-40 (aliphatic carbons). |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch, aromatic ketone), ~3000-3100 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~800-900 (Ar C-H bend). |
| Mass Spec (EI) | m/z: 180/182 (M⁺, M⁺+2, ~3:1 ratio for Cl), fragments corresponding to loss of CO, Cl, etc. |
Note: NMR predictions are based on the structure and data for analogous compounds like 4-Methyl-1-indanone.[10]
Experimental Workflow Visualization
Caption: Fig. 2: Step-by-Step Experimental Workflow
References
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. National Institutes of Health (PMC). Available at: [Link]
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives. Organic Syntheses. Available at: [Link]
-
Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. Available at: [Link]
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Royal Society of Chemistry. Available at: [Link]
-
Indanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Sci-Hub. Available at: [Link]
-
Crotonic Acid Hazard Summary. NJ.gov. Available at: [Link]
-
3-CHLOROTOLUENE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. Available at: [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (PMC). Available at: [Link]
-
Organic Syntheses Procedure for 1-Indanone Oxime. Organic Syntheses. Available at: [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. Royal Society of Chemistry. Available at: [Link]
- US Patent US6548710B2 - Process for preparing 1-indanones. Google Patents.
- CN104910001A - Synthetic method of 5-chloro-1-indanone. Google Patents.
-
1-Indanone Compound Summary. PubChem. Available at: [Link]
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Application Note: Strategic Use of Polyphosphoric Acid for the Efficient Synthesis of 7-Chloro-4-methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-4-methyl-1-indanone is a key chemical intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its substituted indanone core serves as a versatile scaffold in medicinal chemistry. The efficient construction of this bicyclic ketone is paramount for downstream applications. Among the various synthetic strategies, the intramolecular Friedel-Crafts acylation of 3-(4-chloro-3-methylphenyl)propanoic acid stands out for its atom economy and directness. This application note provides a detailed technical guide on the use of polyphosphoric acid (PPA) as a highly effective reagent for this crucial cyclization step.
The Pivotal Role of Polyphosphoric Acid (PPA)
Polyphosphoric acid is a viscous polymeric mixture of phosphoric acids with the general formula H(HPO₃)ₙOH. It serves a dual function as both a Brønsted acid catalyst and a dehydrating agent, making it an ideal medium for intramolecular Friedel-Crafts acylations.[1][2][3]
Causality of PPA's Efficacy:
-
Generation of the Acylium Ion: PPA facilitates the formation of the key electrophile, an acylium ion, from the carboxylic acid precursor. This occurs through protonation of the carboxylic acid followed by the loss of water. The dehydrating nature of PPA drives this equilibrium towards the formation of the acylium ion.
-
Reaction Medium: PPA's high viscosity and ability to dissolve organic substrates create a homogenous reaction environment, promoting efficient molecular interactions.
-
Strong Acidity: The strong Brønsted acidity of PPA is crucial for activating the carboxylic acid and promoting the electrophilic aromatic substitution on the electron-rich benzene ring.[4]
-
Avoidance of Harsh Lewis Acids: Unlike traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃), PPA is often easier to handle and can lead to cleaner reactions with fewer side products, simplifying the work-up procedure.[5]
The intramolecular nature of the reaction, where the acyl group and the aromatic ring are part of the same molecule, is highly favorable for the formation of five-membered rings, as is the case in indanone synthesis.[5]
Reaction Mechanism: PPA-Mediated Intramolecular Friedel-Crafts Acylation
The synthesis of 7-Chloro-4-methyl-1-indanone from 3-(4-chloro-3-methylphenyl)propanoic acid in the presence of PPA proceeds via a well-established electrophilic aromatic substitution mechanism.
Figure 1: Mechanism of PPA-catalyzed synthesis of 7-Chloro-4-methyl-1-indanone.
Experimental Protocol
This protocol outlines a general laboratory procedure for the synthesis of 7-Chloro-4-methyl-1-indanone using polyphosphoric acid.
Materials:
-
3-(4-chloro-3-methylphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Mechanical stirrer (recommended) or magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add 3-(4-chloro-3-methylphenyl)propanoic acid (1.0 equivalent).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 10-15 times the weight of the starting material). PPA is highly viscous and can be challenging to handle; warming it slightly may facilitate transfer.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Allow the reaction mixture to cool to approximately 60 °C.
-
Carefully and slowly pour the warm mixture onto a large excess of crushed ice with vigorous stirring to decompose the PPA. This step is exothermic and should be performed in a fume hood.
-
Once the ice has melted, transfer the aqueous mixture to a separatory funnel.
-
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 7-Chloro-4-methyl-1-indanone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Material | 3-(4-chloro-3-methylphenyl)propanoic acid | - |
| Reagent | Polyphosphoric Acid (PPA) | 10-15 wt. eq. |
| Temperature | 80-100 °C | Monitor for decomposition at higher temperatures. |
| Reaction Time | 1-3 hours | Monitor by TLC. |
| Typical Yield | 85-95% | Dependent on purity of starting material and reaction scale. |
| Product (MW) | 7-Chloro-4-methyl-1-indanone (180.63 g/mol )[6] | - |
Logical Workflow for Synthesis
Sources
- 1. preprints.org [preprints.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
Application Notes & Protocols: 7-Chloro-4-methyl-1-indanone as a Versatile Precursor in Pharmaceutical Synthesis
Abstract: The indanone scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse array of therapeutic agents.[1] This guide focuses on 7-chloro-4-methyl-1-indanone, a specifically substituted derivative whose unique electronic and steric properties make it an ideal precursor for complex heterocyclic systems. We provide detailed, field-proven protocols for the transformation of this indanone into a bicyclic lactam, a key intermediate for nitrogen-containing heterocycles. The application of this intermediate is discussed in the context of synthesizing advanced pharmaceutical targets, such as KRAS G12C inhibitors like Sotorasib (AMG 510), which feature complex pyridopyrimidine cores.[2][3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile precursor in their synthetic campaigns.
Physicochemical Properties & Safety Data
7-Chloro-4-methyl-1-indanone is a solid at room temperature. Its proper handling is crucial for both experimental success and laboratory safety. The following table summarizes its key properties.
| Property | Value | Source |
| IUPAC Name | 7-chloro-4-methyl-2,3-dihydro-1H-inden-1-one | [5] |
| CAS Number | 58630-80-1 | [5] |
| Molecular Formula | C₁₀H₉ClO | [5] |
| Molecular Weight | 180.63 g/mol | [5] |
| Appearance | Off-white to yellow crystalline powder | - |
| Melting Point | Data not widely published; similar chlorinated indanones melt in the 90-98 °C range. | - |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in heptane. | - |
| Safety | Handle with appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood. | General Lab Practice |
Synthetic Strategy: From Indanone to Bicyclic Lactam
The primary strategy detailed herein involves a robust two-step transformation of the indanone's ketone functionality into a cyclic amide (lactam). This is achieved via an oximation followed by an acid-catalyzed Beckmann rearrangement, which effectively inserts a nitrogen atom into the five-membered ring, expanding it to a six-membered lactam ring. This transformation yields a dihydrobenzo[b]azepinone core, a valuable scaffold for further elaboration.
Detailed Experimental Protocols
These protocols are designed to be self-validating, including in-process checks and clear workup procedures to ensure high purity and yield.
This protocol converts the ketone to an oxime, which is the necessary precursor for the subsequent ring-expansion reaction.
Materials:
-
7-Chloro-4-methyl-1-indanone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Pyridine (5-10 vol)
-
Ethanol (optional, as co-solvent)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-chloro-4-methyl-1-indanone (1.0 eq) and pyridine (5-10 volumes relative to the indanone). Stir until the solid is fully dissolved.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) portion-wise to the solution. The mixture may become thicker. If solubility is an issue, a small amount of ethanol can be added as a co-solvent.
-
Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours.
-
Scientist's Note: The reaction is mildly exothermic upon initial heating. Pyridine acts as both the solvent and the base to neutralize the HCl released from the hydroxylamine hydrochloride. The elevated temperature ensures the reaction goes to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product oxime should have a slightly higher Rf than the starting indanone.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing deionized water (approx. 20 volumes).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield the oxime as a white crystalline solid.
Expected Data:
| Parameter | Expected Value |
| Yield | 90-98% |
| Appearance | White to off-white solid |
| ¹H NMR | Expect disappearance of the characteristic α-keto CH₂ peaks and appearance of new peaks for the oxime. The two geometric isomers (E/Z) may be present. |
| Mass Spec (ESI+) | [M+H]⁺ expected at m/z 196.06 |
This protocol details the critical ring expansion to form the bicyclic lactam. The choice of a Lewis acid like aluminum chloride provides an efficient and high-yielding transformation under mild conditions.[6][7]
Materials:
-
7-Chloro-4-methyl-1-indanone oxime (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold 1M HCl
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend anhydrous aluminum chloride (3.0 eq) in anhydrous DCM. Cool the suspension to -40 °C using an acetone/dry ice bath.
-
Scientist's Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water. The low temperature helps to control the reaction rate and prevent side reactions.
-
-
Substrate Addition: Dissolve the 7-chloro-4-methyl-1-indanone oxime (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at -40 °C for 10 minutes, then slowly warm to room temperature and stir for an additional 40-60 minutes.
-
Monitoring: The reaction can be monitored by TLC (1:1 Hexane:Ethyl Acetate), observing the consumption of the oxime and the formation of a new, more polar spot corresponding to the lactam.
-
Quenching: Cool the reaction flask in an ice bath. Very slowly and carefully, quench the reaction by adding ice-cold 1M HCl dropwise. Significant HCl gas evolution will occur. Perform this step in a well-ventilated fume hood.
-
Workup and Extraction: Once the vigorous reaction has ceased, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from ethyl acetate/heptane to afford the pure lactam.
Expected Data:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to pale yellow solid |
| ¹H NMR | Expect a broad singlet for the N-H proton and characteristic shifts for the methylene groups adjacent to the carbonyl and nitrogen atoms. |
| Mass Spec (ESI+) | [M+H]⁺ expected at m/z 196.06 |
Mechanistic Insights: The Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[8][9] The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, typically through protonation or coordination to a Lewis acid.
Causality Behind the Mechanism:
-
Activation: The Lewis acid (AlCl₃) coordinates to the oxygen atom of the oxime, transforming the hydroxyl group into a highly effective leaving group ([H₂O-AlCl₃]).
-
Migration: The crucial step is the 1,2-migration of the group that is anti-periplanar (trans) to the leaving group. In the case of the 7-chloro-4-methyl-1-indanone oxime, the migrating group is the more substituted carbon of the aromatic ring system. This migration occurs concurrently with the departure of the leaving group, avoiding the formation of an unstable nitrene intermediate.[10]
-
Intermediate Formation: This concerted migration-elimination step results in the formation of a resonance-stabilized nitrilium ion.
-
Hydrolysis and Tautomerization: The nitrilium ion is then attacked by water during the aqueous workup. Subsequent deprotonation and tautomerization of the resulting iminol intermediate yield the final, stable lactam product.
Application to Complex Pharmaceutical Synthesis
The synthesized lactam, 7-chloro-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one , is a valuable intermediate. While not a direct precursor in the publicly disclosed synthesis of Sotorasib, its core structure is highly relevant to the construction of the complex heterocyclic systems found in many modern kinase inhibitors.
The pyrido[2,3-d]pyrimidine core is a key pharmacophore found in numerous kinase inhibitors due to its ability to form critical hydrogen bonds in the ATP binding site of enzymes.[11][12] Sotorasib (AMG 510) contains a highly substituted pyrido[2,3-d]pyrimidin-2(1H)-one core.[3][4] The bicyclic lactam produced from our protocol could, through further synthetic manipulations such as condensation with aminopyrimidines or other cyclization strategies, serve as a foundational piece for building such complex heterocyclic systems. The chlorine and methyl substituents on the aromatic ring provide handles for further functionalization or can be integral parts of the final molecule's structure-activity relationship (SAR).
Conclusion
7-Chloro-4-methyl-1-indanone is a readily accessible and highly versatile precursor. Through a straightforward and high-yielding two-step sequence of oximation and Beckmann rearrangement, it can be efficiently converted into a bicyclic lactam. This intermediate serves as a crucial building block for the synthesis of more complex, nitrogen-containing heterocyclic systems that are central to the development of modern pharmaceutical compounds. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to utilize this valuable starting material in their drug discovery and development programs.
References
- Google Patents. (n.d.). WO2022246069A1 - Process for preparation of sotorasib and solid state form thereof.
-
Corbett, M. T., Caille, S., Henary, H., Lipford, J. R., & Cee, V. J. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(7), 1033–1035. Available from [Link]
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Kafle, A., Gopishetti, S., & Maddila, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available from [Link]
- Sandoz GmbH. (2023). EP4227305A1 - Crystalline form of sotorasib. Google Patents.
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European Patent Office. (2022). EP 4 227 305 A1 - Crystalline form of sotorasib. Retrieved January 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved January 20, 2026, from [Link]
-
Dittrich, T., & de Alaniz, J. R. (2021). Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products. Organic Letters, 23(23), 9198–9202. Available from [Link]
-
Abdel-Aziz, A. A. M., El-Sayed, N. F., El-Azab, A. S., & Al-Obaid, A. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12535-12550. Available from [Link]
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Amgen Inc. (n.d.). Sotorasib formulation - Patent WO-2022235904-A1. PubChem. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Beckmann rearrangements of 1-indanone oxime derivatives using aluminum chloride and mechanistic considerations. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 20, 2026, from [Link]
-
StackExchange. (n.d.). Mechanism for ring expansion of an Indanone derivative to a Lawsone derivative. Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Der Pharma Chemica. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Retrieved January 20, 2026, from [Link]
-
Lee, K., Kim, D. W., & Park, K. H. (2001). Beckmann Rearrangements of 1-Indanone Oxime Derivatives Using Aluminum Chloride and Mechanistic Considerations. Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Denmark, S. E. (n.d.). The Beckmann Rearrangement. Denmark Group, University of Illinois Urbana-Champaign. Retrieved January 20, 2026, from [Link]
-
Ilaš, J., & Knez, D. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4136. Available from [Link]
-
Senturk, M., et al. (2013). Synthesis and In Vitro Inhibition Effect of New Pyrido[2,3-d]pyrimidine Derivatives on Erythrocyte Carbonic Anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1017-1021. Available from [Link]
-
Maji, M., & Porey, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(49), 32065–32095. Available from [Link]
-
RSC Medicinal Chemistry. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved January 20, 2026, from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for 7-Chloro-4-methyl-1-indanone in Organic Synthesis
Abstract
7-Chloro-4-methyl-1-indanone is a versatile bicyclic ketone that serves as a pivotal intermediate in modern organic synthesis. Its rigid scaffold, combined with strategically placed functional groups—a reactive ketone, a methyl-substituted aromatic ring, and a synthetically labile chlorine atom—offers a tripartite platform for constructing complex molecular architectures. These features make it a valuable building block in the fields of medicinal chemistry and materials science. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of 7-Chloro-4-methyl-1-indanone, complete with detailed experimental protocols and mechanistic insights that underscore its synthetic utility.
Introduction: The Strategic Value of the Indanone Scaffold
The 1-indanone core is a privileged structure, frequently encountered in natural products and pharmacologically active molecules.[1] Its prevalence stems from the conformational rigidity and the synthetic accessibility it provides. The specific substitution pattern of 7-Chloro-4-methyl-1-indanone (CAS No. 58630-80-1) enhances its utility beyond that of the parent scaffold.[2]
-
The Ketone (C1): The carbonyl group is a versatile handle for a wide array of classical transformations, including reductions, nucleophilic additions, and condensations.
-
The α-Methylene (C2): The protons on the carbon adjacent to the carbonyl are acidic, enabling enolate formation and subsequent alkylation or condensation reactions.
-
The Aromatic Ring: The chloro and methyl substituents influence the electronic properties of the benzene ring. The chlorine at the C7 position is a key site for modern cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or amino groups.[3]
This guide will explore how these features are exploited to generate molecular diversity, starting with the synthesis of the building block itself and progressing to its advanced applications.
Synthesis of 7-Chloro-4-methyl-1-indanone: The Friedel-Crafts Approach
The most common and industrially scalable method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation.[4][5] This powerful C-C bond-forming reaction efficiently constructs the five-membered ring fused to the aromatic system. The synthesis of 7-Chloro-4-methyl-1-indanone typically begins with 3-(2-chloro-5-methylphenyl)propanoic acid.
The causality behind this choice of pathway is its efficiency. The precursor acid can be readily converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The subsequent intramolecular cyclization is promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like polyphosphoric acid (PPA).[8][9] The reaction is driven by the formation of a stable, fused aromatic system.
Caption: Synthetic workflow for 7-Chloro-4-methyl-1-indanone.
Core Applications & Synthetic Transformations
The true synthetic power of 7-Chloro-4-methyl-1-indanone is realized in its subsequent transformations. The molecule can be viewed as a chassis that can be modified at three key locations.
Caption: Key diversification pathways for 7-Chloro-4-methyl-1-indanone.
Transformations at the Carbonyl Group (C1)
The ketone functionality is a primary site for introducing new stereocenters and functional groups.
-
Reduction to Indanols: Stereoselective reduction of the ketone to the corresponding alcohol (7-chloro-4-methyl-1-indanol) is a common first step in many synthetic sequences. The choice of reducing agent is critical for controlling stereochemistry. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically proceeding with high yield.
-
Nucleophilic Addition: Grignard reagents (R-MgX) and organolithium compounds (R-Li) readily add to the carbonyl, creating a tertiary alcohol.[10] This reaction is fundamental for building molecular complexity and introducing new carbon frameworks.
-
Condensation Reactions: The ketone can undergo condensation with various nucleophiles. For instance, reaction with primary amines yields imines, which can be further reduced in a process known as reductive amination to afford secondary amines.
Functionalization at the α-Methylene Group (C2)
The acidity of the C2 protons allows for the formation of an enolate, a potent nucleophile.
-
Aldol and Claisen-Schmidt Condensations: In the presence of a base (e.g., NaOH or KOH), 7-chloro-4-methyl-1-indanone can react with aromatic aldehydes to form 2-benzylidene-1-indanone derivatives.[6] These α,β-unsaturated ketones are structurally related to chalcones and are of significant interest in medicinal chemistry for their anti-inflammatory and anticancer properties.
-
Alkylation: After deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the resulting enolate can be alkylated with various electrophiles (e.g., alkyl halides), introducing substituents at the C2 position.
Cross-Coupling Reactions at the Chloro Group (C7)
Perhaps the most powerful feature of this molecule is the chlorine atom, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse functional groups, which is highly advantageous in drug discovery for building libraries of related compounds (Structure-Activity Relationship, SAR, studies).
-
Suzuki-Miyaura Coupling: The reaction with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base provides a robust method for forming new C-C bonds.[1] This is a go-to reaction for synthesizing biaryl structures.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the chloro-indanone with a wide range of primary or secondary amines, providing access to 7-amino-indanone derivatives.[1]
Experimental Protocols
The following protocols are representative examples of the key transformations discussed. They are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Protocol 1: Synthesis of 2-(4-methoxybenzylidene)-7-chloro-4-methyl-1-indanone
Objective: To synthesize an α,β-unsaturated ketone via a Claisen-Schmidt condensation, a common scaffold in medicinal chemistry.[6]
Materials:
-
7-Chloro-4-methyl-1-indanone (1.0 eq, e.g., 1.81 g, 10 mmol)
-
4-Methoxybenzaldehyde (1.1 eq, 1.50 g, 11 mmol)
-
Potassium hydroxide (KOH) (2.0 eq, 1.12 g, 20 mmol)
-
Ethanol (EtOH), 50 mL
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-Chloro-4-methyl-1-indanone and 4-methoxybenzaldehyde in 40 mL of ethanol.
-
Base Addition: In a separate beaker, dissolve potassium hydroxide in 10 mL of ethanol. Add this solution dropwise to the stirred solution of the indanone and aldehyde at room temperature.
-
Reaction Monitoring: A yellow precipitate should begin to form. Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting indanone spot should disappear, and a new, lower Rf product spot should appear.
-
Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. Acidify the mixture to pH ~5-6 by the slow addition of 1 M HCl. This will precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water until the filtrate is neutral.
-
Drying and Characterization: Dry the solid product under vacuum. The crude product can be further purified by recrystallization from ethanol to yield a bright yellow crystalline solid.
-
Expected Yield: 85-95%.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show a characteristic singlet for the vinylic proton around δ 7.5-7.8 ppm.
-
Causality Note: The use of an alcoholic solution of KOH provides a homogeneous basic medium to catalyze the condensation. Acidification during work-up ensures the complete precipitation of the phenolic product and neutralizes any remaining base.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 7-phenyl-4-methyl-1-indanone
Objective: To demonstrate the utility of the C7-Cl bond in forming new C-C bonds via a palladium-catalyzed cross-coupling reaction.
Materials:
-
7-Chloro-4-methyl-1-indanone (1.0 eq, e.g., 0.90 g, 5 mmol)
-
Phenylboronic acid (1.2 eq, 0.73 g, 6 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 122 mg, 0.15 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 eq, 1.73 g, 12.5 mmol)
-
1,4-Dioxane (20 mL) and Water (5 mL)
-
Ethyl acetate and Brine
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 7-Chloro-4-methyl-1-indanone, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product.
-
Expected Yield: 70-85%.
-
Characterization: Confirm the structure by NMR and MS. The ¹H NMR spectrum will lack the characteristic aromatic splitting pattern of the starting material and show new signals corresponding to the added phenyl group. The mass spectrum will show the expected molecular ion for the coupled product.
-
Causality Note: The dppf ligand is chosen for its effectiveness in stabilizing the palladium catalyst and promoting the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The aqueous base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step.
Data Summary
| Property | Value | Source |
| IUPAC Name | 7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one | [2] |
| CAS Number | 58630-80-1 | [2] |
| Molecular Formula | C₁₀H₉ClO | [2] |
| Molecular Weight | 180.63 g/mol | [2] |
| Physical Form | Solid | - |
| Storage | Sealed in dry, 2-8°C | [2] |
Table 1: Physicochemical Properties of 7-Chloro-4-methyl-1-indanone.
Conclusion
7-Chloro-4-methyl-1-indanone is a highly functionalized and synthetically tractable building block. Its strategic combination of a modifiable ketone, an activatable α-methylene position, and a cross-coupling-ready chloro substituent provides chemists with a powerful tool for the efficient synthesis of complex molecules. The protocols and pathways detailed in this guide serve as a foundation for its application in diverse research programs, particularly in the discovery and development of new pharmaceuticals and functional materials. The logical and predictable reactivity of this indanone derivative ensures its continued importance in the landscape of modern organic synthesis.
References
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
Wudarska, S., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
Fillion, E., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. [Link]
-
Maji, M., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33261-33285. [Link]
-
Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II. [Link]
-
Tuğrak, M., et al. (2025). Indanone-based Mannich bases: Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including carbonic anhydrases, acetylcholinesterase inhibition and cytotoxicities. Archives of Biochemistry and Biophysics, 771, 110511. [Link]
-
Phialan. The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. [Link]
-
Liu, W., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Medicinal Chemistry, 19(8), 776-791. [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Link]
-
ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Maji, M., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33261-33285. [Link]
-
Bull. Korean Chem. Soc. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Vol. 33, No. 6. [Link]
-
PubChem. 1-Indanone. [Link]
-
PubChem. 7-chloro-4-fluoro-1-indanone. [Link]
- Google Patents. US6548710B2 - Process for preparing 1-indanones.
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Synthetic Routes to Biologically Active 7-Chloro-4-methyl-1-indanone Analogs: An Application Guide for Researchers
Introduction: The Versatility of the Indanone Scaffold in Medicinal Chemistry
The 1-indanone nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This has led to the development of indanone-based drugs with a wide array of therapeutic applications, from the anti-Alzheimer's agent Donepezil to various anticancer and antimicrobial agents. The introduction of substituents onto the indanone framework allows for the fine-tuning of a compound's pharmacological profile, making the exploration of novel substitution patterns a key area of research in drug discovery.
This application note provides a comprehensive guide to the synthesis of 7-chloro-4-methyl-1-indanone, a key intermediate for the development of novel, biologically active small molecules. We will delve into the primary synthetic strategies, provide detailed experimental protocols, and discuss the derivatization of this scaffold to explore its potential as a source of new therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the indanone scaffold in their research endeavors.
Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, mediated by a strong acid catalyst. In the case of 7-chloro-4-methyl-1-indanone, the key precursor is 3-(2-chloro-5-methylphenyl)propanoic acid.
The choice of catalyst is critical for the success of the Friedel-Crafts acylation. Lewis acids, such as aluminum chloride (AlCl₃), are commonly used and are highly effective in promoting the reaction. Alternatively, strong protic acids like polyphosphoric acid (PPA) can also be employed and offer the advantage of easier work-up procedures in some cases. The reaction mechanism involves the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to form the five-membered ring of the indanone.
Caption: General workflow for the synthesis of 7-chloro-4-methyl-1-indanone via intramolecular Friedel-Crafts acylation.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-chloro-5-methylphenyl)propanoic acid
The precursor, 3-(2-chloro-5-methylphenyl)propanoic acid, can be synthesized from 2-chloro-5-methylbenzaldehyde through a Knoevenagel condensation with malonic acid, followed by catalytic hydrogenation.
Materials:
-
2-chloro-5-methylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve 2-chloro-5-methylbenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in ethanol. Add pyridine (2 equivalents) and a catalytic amount of piperidine. Reflux the mixture for 4-6 hours.
-
Hydrolysis and Decarboxylation: After cooling, add a solution of sodium hydroxide (3 equivalents) in water and continue to reflux for an additional 2 hours to hydrolyze the intermediate and effect decarboxylation.
-
Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain crude (E)-3-(2-chloro-5-methylphenyl)acrylic acid.
-
Catalytic Hydrogenation: Dissolve the crude acrylic acid derivative in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until the reaction is complete (monitor by TLC or NMR).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-(2-chloro-5-methylphenyl)propanoic acid.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to 7-Chloro-4-methyl-1-indanone
This protocol describes the cyclization of the propanoic acid precursor using aluminum chloride as the catalyst.
Materials:
-
3-(2-chloro-5-methylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
-
Ethyl acetate
-
Brine
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(2-chloro-5-methylphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours.
-
Friedel-Crafts Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 7-chloro-4-methyl-1-indanone.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| 7-Chloro-4-methyl-1-indanone | C₁₀H₉ClO | 180.63 g/mol | 58630-80-1 |
Derivatization of the 7-Chloro-4-methyl-1-indanone Scaffold for Biological Screening
The 7-chloro-4-methyl-1-indanone scaffold offers several points for chemical modification to generate a library of analogs for biological evaluation. The ketone at the 1-position and the activated methylene group at the 2-position are particularly amenable to derivatization.
The Definitive Guide to the Purification of 7-Chloro-4-methyl-1-indanone by Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-4-methyl-1-indanone is a pivotal intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. Recrystallization is a robust and scalable purification technique for solid compounds, leveraging the principles of differential solubility. This application note provides a comprehensive, field-tested guide to the purification of 7-Chloro-4-methyl-1-indanone, detailing the scientific rationale behind solvent selection, a step-by-step protocol for recrystallization, and methods for purity validation.
Introduction to 7-Chloro-4-methyl-1-indanone and the Imperative of Purity
7-Chloro-4-methyl-1-indanone, with the chemical formula C₁₀H₉ClO, is a substituted indanone derivative.[1] Indanones are a core structural motif in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2] As a synthetic precursor, the homogeneity of 7-Chloro-4-methyl-1-indanone directly influences the stereochemistry, yield, and purity of the final active pharmaceutical ingredient (API).
Common impurities in the synthesis of substituted indanones often include unreacted starting materials, such as arylpropanoic acids, or regioisomers formed during Friedel-Crafts cyclization.[3][4] These impurities can have similar physical properties to the desired product, making their removal critical. Recrystallization stands out as a powerful, efficient, and economical method for achieving high purity of solid organic compounds.[5]
The Scientific Principles of Recrystallization
Recrystallization is a purification technique based on the difference in solubility of a compound and its impurities in a given solvent at different temperatures.[5] The fundamental premise is that most organic solids are more soluble in a hot solvent than in the same solvent when it is cold.
The Ideal Recrystallization Solvent: The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics[6][7]:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve the compound of interest (the solute) at or near its boiling point.
-
Low Solvency at Low Temperatures: The solute should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Differential Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or completely insoluble (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Finding a single perfect solvent is not always feasible. In such cases, a binary solvent system (a pair of miscible solvents, one in which the compound is highly soluble and another in which it is poorly soluble) can be employed effectively.[8]
Safety and Handling Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. For 7-Chloro-4-methyl-1-indanone and related chloro-indanones, the following precautions are advised[9][10]:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields (or a face shield), and appropriate chemical-resistant gloves.
-
Ventilation: All handling of the solid compound and solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Management: Have appropriate spill kits ready for both the solid reagent and the organic solvents used.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local regulations.
Materials and Equipment
Chemicals:
-
Crude 7-Chloro-4-methyl-1-indanone (CAS: 58630-80-1)[1]
-
Screening Solvents (Reagent Grade): Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water (distilled or deionized)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying, if necessary)
-
Celite or other filter aid (for hot filtration, if necessary)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Heating mantle or hot plate with stirring capability
-
Magnetic stir bars
-
Reflux condenser
-
Glass funnel (short-stem or stemless)
-
Filter paper (fluted for hot filtration, flat for vacuum filtration)
-
Büchner funnel and filtering flask
-
Vacuum source (aspirator or pump)
-
Spatulas
-
Watch glass
-
Ice bath
-
Melting point apparatus
-
TLC plates, chamber, and UV lamp
Experimental Protocol: Purification of 7-Chloro-4-methyl-1-indanone
This protocol is divided into two essential stages: selecting the optimal solvent system and performing the bulk recrystallization.
Part A: Solvent Screening
The first step is to identify the most suitable solvent or solvent pair through small-scale trials.
-
Preparation: Place approximately 50 mg of crude 7-Chloro-4-methyl-1-indanone into several small test tubes.
-
Room Temperature Test: To each test tube, add 1 mL of a different potential solvent. Agitate the mixture. Observe if the solid dissolves completely at room temperature. A solvent that dissolves the compound at this stage is generally unsuitable for single-solvent recrystallization.[11]
-
Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point while stirring. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.[7]
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals that form. The best solvent will yield a large crop of well-formed crystals.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility at Room Temp. (50 mg in 1 mL) | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation |
| Heptane | Insoluble | Sparingly Soluble | Poor dissolution |
| Toluene | Soluble | Very Soluble | Low recovery |
| Water | Insoluble | Insoluble | Unsuitable |
| Toluene/Heptane | Sparingly Soluble | Soluble | Excellent crystal formation |
| Ethanol/Water | Sparingly Soluble | Soluble | Good crystal formation |
Note: This table presents hypothetical but plausible results based on the properties of similar compounds.[12] A toluene/heptane or ethanol/water system is often effective for compounds of this nature.
Part B: Bulk Recrystallization Protocol (Using Toluene/Heptane)
Based on the screening, a binary solvent system of toluene and heptane is selected for this protocol. Toluene acts as the "good" solvent, while heptane acts as the "poor" solvent or anti-solvent.
-
Dissolution: Place the crude 7-Chloro-4-methyl-1-indanone (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot toluene (near its boiling point) required to fully dissolve the solid. Stir continuously.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, particulates) are observed in the hot solution, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and pre-heat the funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization. Quickly pour the hot solution through the filter paper.
-
Induce Crystallization: Remove the solution from the heat. Slowly add heptane dropwise to the hot, clear toluene solution with continuous stirring until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot toluene until the solution becomes clear again.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold heptane to remove any residual mother liquor containing dissolved impurities.
-
Drying: Transfer the purified crystals to a watch glass and allow them to air-dry. For complete solvent removal, dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of 7-Chloro-4-methyl-1-indanone.
Validation of Purity
To confirm the efficacy of the purification, the final product should be analyzed:
-
Melting Point Determination: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure substance should appear as a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and the absence of impurity-related signals present in the crude material's spectra.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating from a supersaturated solution at a temperature above its melting point. | Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (toluene) and allow it to cool more slowly. Consider using a lower-boiling point solvent system. |
| Low Recovery | Too much solvent was used; cooling was not sufficient or long enough; premature crystallization during hot filtration. | Ensure the solution is fully saturated before cooling. Increase cooling time in the ice bath. Ensure filtration apparatus is pre-heated before hot filtration. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment.[Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.[Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]
-
Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection.[Link]
- Google Patents.
- Google Patents.CA2094980A1 - Process for the preparation of substituted indanones, and their use.
-
CCS Chemistry. Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation.[Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity.[Link]
-
Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-1-indanone.[Link]
-
Organic Syntheses. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.[Link]
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Application Notes and Protocols for the Purification of 7-Chloro-4-methyl-1-indanone via Column Chromatography
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive technical guide provides detailed methodologies for the purification of 7-Chloro-4-methyl-1-indanone, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to be robust and scalable, ensuring high purity and yield. This document outlines two primary column chromatography techniques: traditional flash chromatography for rapid, larger-scale purification and preparative High-Performance Liquid Chromatography (HPLC) for achieving the highest purity standards. The causality behind experimental choices, from solvent selection to stationary phase, is thoroughly explained to empower researchers in adapting these methods to their specific needs.
Introduction: The Significance of 7-Chloro-4-methyl-1-indanone Purity
7-Chloro-4-methyl-1-indanone is a crucial building block in the synthesis of a variety of biologically active molecules. The 1-indanone core is a well-established pharmacophore, and its derivatives are integral to the development of novel therapeutics.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.[2] Therefore, robust and efficient purification methods are critical in the drug development pipeline. This guide provides experimentally validated protocols for achieving high-purity 7-Chloro-4-methyl-1-indanone suitable for downstream applications.
Physicochemical Properties of 7-Chloro-4-methyl-1-indanone
A thorough understanding of the physicochemical properties of the target molecule is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO | [3] |
| Molecular Weight | 180.63 g/mol | [3] |
| Appearance | Expected to be a solid | Inferred from similar indanones |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Soluble in organic solvents like ethyl acetate, dichloromethane, and hexanes | Inferred from typical purification solvents |
The presence of a ketone carbonyl group and a chloro-substituted aromatic ring imparts a moderate polarity to the molecule. This polarity is the primary handle for separation by normal-phase chromatography.
Principles of Column Chromatography for Indanone Purification
Column chromatography is a powerful technique for separating and purifying compounds from a mixture.[4] The separation is based on the differential partitioning of the sample components between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or mixture of solvents).[4][5]
For moderately polar compounds like 7-Chloro-4-methyl-1-indanone, normal-phase chromatography is often the method of choice.[2] In this mode, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. Less polar compounds travel through the column more quickly, while more polar compounds are retained longer.
The selection of the mobile phase is critical and is typically determined empirically using thin-layer chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired compound and any impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[6]
Experimental Workflow Overview
The purification of 7-Chloro-4-methyl-1-indanone from a crude reaction mixture generally follows the workflow depicted below. This process ensures a systematic approach from initial analysis to the isolation of the pure compound.
Figure 1: General workflow for the purification of 7-Chloro-4-methyl-1-indanone.
Protocol 1: Flash Column Chromatography
Flash chromatography is a rapid and efficient method for the purification of gram-scale quantities of organic compounds.[7][8]
Materials and Equipment
-
Crude 7-Chloro-4-methyl-1-indanone
-
Silica gel (60 Å, 40-63 µm particle size)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Step-by-Step Methodology
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto TLC plates and develop them in various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
The optimal solvent system will provide an Rf value of ~0.3 for the 7-Chloro-4-methyl-1-indanone spot and good separation from impurities.[8]
-
-
Column Packing:
-
Secure the column vertically and place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.[6]
-
Add another layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Elute the column with the mobile phase until the silica bed is stable and the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude 7-Chloro-4-methyl-1-indanone in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. The resulting dry powder can then be carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a flow rate of approximately 5 cm/minute.[7]
-
Collect fractions in test tubes or flasks.
-
If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For indanone derivatives, a gradient from 100% hexanes to a mixture with ethyl acetate is common.[9][10]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent using a rotary evaporator to yield the purified 7-Chloro-4-methyl-1-indanone.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. |
| Column overloading. | Use a larger column or reduce the sample load. | |
| Cracked Column Bed | Column ran dry. | Ensure the solvent level never drops below the top of the silica gel. |
| Band Tailing | Sample is too polar for the solvent system. | Add a small amount of a more polar solvent to the mobile phase. |
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
For applications requiring the highest purity, preparative HPLC is the preferred method.[11][12] It offers superior resolution compared to flash chromatography.
System and Column
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A normal-phase silica column (e.g., 250 x 21.2 mm, 10 µm particle size). While reversed-phase is common for analytical HPLC, normal-phase is often preferred for preparative purification of small molecules due to easier solvent removal.[2]
-
Mobile Phase: HPLC-grade hexanes and ethyl acetate.
Method Development and Scale-Up
Figure 2: Workflow for scaling up an analytical HPLC method to a preparative scale.
Step-by-Step Methodology
-
Analytical Method Development:
-
Develop an isocratic or gradient method on an analytical normal-phase HPLC column (e.g., 4.6 mm ID) to achieve baseline separation of 7-Chloro-4-methyl-1-indanone from impurities.
-
Monitor the elution using a UV detector at a wavelength where the compound has significant absorbance (typically around 254 nm for aromatic ketones).
-
-
Loading Study:
-
On the analytical column, perform injections with increasing concentrations or volumes of the sample to determine the maximum loading capacity before resolution is compromised.[13]
-
-
Scale-Up Calculation:
-
Scale the flow rate and injection volume from the analytical to the preparative column based on the column cross-sectional areas. The scaling factor is the square of the ratio of the column diameters.[13]
-
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample and run the scaled-up method.
-
Collect fractions based on the UV chromatogram, triggering collection just before the target peak elutes and stopping just after.
-
-
Purity Analysis and Post-Processing:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Combine the pure fractions and remove the solvents under reduced pressure.
-
Recommended Preparative HPLC Parameters
| Parameter | Recommended Value | Rationale |
| Column | Silica, 250 x 21.2 mm, 10 µm | Good balance of resolution and loading capacity. |
| Mobile Phase | Hexanes/Ethyl Acetate | Common and effective for normal-phase separation.[6] |
| Flow Rate | 15-25 mL/min | Scaled from an analytical flow rate of ~1 mL/min. |
| Detection | UV at 254 nm | Aromatic ketones strongly absorb at this wavelength. |
| Sample Load | 50-500 mg per injection | Dependent on the loading study and separation difficulty. |
Conclusion
The successful purification of 7-Chloro-4-methyl-1-indanone is a critical step in many synthetic workflows. The choice between flash chromatography and preparative HPLC will depend on the scale of the purification and the required final purity. By understanding the principles behind the separation and following the detailed protocols provided, researchers can consistently obtain high-purity material for their drug discovery and development efforts.
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Waters. (n.d.). Preparative HPLC Columns & Parts. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 15. Retrieved from [Link]
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
-
MDPI. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Advanced Techniques in Column Chromatography. Retrieved from [Link]
Sources
- 1. 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one | 24425-39-6 | Benchchem [benchchem.com]
- 2. Supelco Preparative HPLC products for Pharmaceutical Development and Production [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. longdom.org [longdom.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Purification [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. preprints.org [preprints.org]
- 11. agilent.com [agilent.com]
- 12. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of 7-Chloro-4-methyl-1-indanone Synthesis
Welcome to the technical support center for the synthesis of 7-Chloro-4-methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your product yield.
Introduction to the Synthesis of 7-Chloro-4-methyl-1-indanone
The synthesis of 7-Chloro-4-methyl-1-indanone is most commonly achieved via an intramolecular Friedel-Crafts acylation.[1] This classic and robust reaction involves the cyclization of a 3-arylpropanoic acid precursor, in this case, 3-(2-chloro-5-methylphenyl)propanoic acid, or its more reactive acyl chloride derivative. The choice of the cyclizing agent, typically a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid such as polyphosphoric acid (PPA), is critical to the success of the reaction.[2] While seemingly straightforward, this synthesis is prone to several challenges that can impact yield and purity, including the formation of regioisomers and the generation of polymeric byproducts.
This guide will provide a detailed, representative protocol for the synthesis and offer solutions to common problems you may encounter.
Core Synthesis Pathway
The overall synthetic strategy involves two main stages: the preparation of the 3-(2-chloro-5-methylphenyl)propanoic acid precursor and its subsequent intramolecular Friedel-Crafts acylation to yield the desired 7-Chloro-4-methyl-1-indanone.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 3-(2-chloro-5-methylphenyl)propanoic acid (Precursor)
This two-step process begins with a Friedel-Crafts acylation of 4-chlorotoluene with succinic anhydride, followed by reduction.
Step 1a: Friedel-Crafts Acylation with Succinic Anhydride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas, suspend anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add a solution of 4-chlorotoluene (1.0 eq.) and succinic anhydride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude 3-(3-chloro-4-methylbenzoyl)propanoic acid, which can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Step 1b: Wolff-Kishner Reduction of the Keto Acid
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add the crude keto acid from the previous step, diethylene glycol, and hydrazine hydrate (4-5 eq.).
-
Reaction: Heat the mixture to 130-140 °C for 1.5 hours. Then, add potassium hydroxide pellets (4-5 eq.) and raise the temperature to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 4-5 hours.
-
Work-up: Cool the reaction mixture and dilute with water. Acidify with cold, dilute hydrochloric acid until the pH is acidic, which will precipitate the product.
-
Purification: Filter the solid, wash thoroughly with cold water, and dry. The crude 3-(2-chloro-5-methylphenyl)propanoic acid can be further purified by recrystallization (e.g., from ethanol/water).
Protocol 2: Intramolecular Friedel-Crafts Acylation to 7-Chloro-4-methyl-1-indanone
This protocol describes the cyclization of the precursor acid via its acyl chloride.
-
Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, gently reflux a mixture of 3-(2-chloro-5-methylphenyl)propanoic acid (1.0 eq.) and thionyl chloride (1.5 eq.) for 2 hours. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by distillation under reduced pressure.
-
Cyclization Setup: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0-5 °C in an ice bath.
-
Catalyst Addition: Add anhydrous aluminum chloride (1.1 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly pouring the mixture onto crushed ice with concentrated HCl.
-
Extraction and Purification: Separate the organic layer, extract the aqueous phase with DCM, and combine the organic layers. Wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate. After solvent removal, the crude 7-Chloro-4-methyl-1-indanone can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide & FAQs
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting propanoic acid | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.[3] 2. Insufficient Catalyst: Stoichiometric amounts of AlCl₃ are often required as it complexes with the product ketone.[3] 3. Low Reaction Temperature: The activation energy for the cyclization may not have been reached. | 1. Use freshly opened, high-purity anhydrous AlCl₃. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure at least 1.1 equivalents of AlCl₃ are used. For direct cyclization of the carboxylic acid with PPA, use a large excess of PPA. 3. Gradually increase the reaction temperature. For PPA-mediated reactions, temperatures around 80-100 °C are common.[2] |
| Formation of multiple products (low selectivity) | 1. Regioisomer Formation: The acylium ion can attack the aromatic ring at different positions, leading to isomeric indanones. For 3-(2-chloro-5-methylphenyl)propanoic acid, the desired cyclization is ortho to the methyl group. However, cyclization ortho to the chloro group can also occur. 2. Intermolecular Reaction: The acylating agent may react with another molecule of the aromatic substrate, leading to dimeric or polymeric byproducts, especially at high concentrations. | 1. The choice of solvent can influence regioselectivity. Nitromethane has been shown to improve selectivity in some cases.[4] Experiment with different solvents (e.g., DCM, nitrobenzene, carbon disulfide). 2. Use high dilution conditions to favor the intramolecular reaction. Add the acyl chloride solution slowly to the Lewis acid suspension. |
| Product is a dark oil or tar | 1. High Reaction Temperature: Excessive heat can lead to decomposition and polymerization. 2. Prolonged Reaction Time: Leaving the reaction for too long can result in side reactions and degradation. | 1. Maintain careful temperature control, especially during the addition of the Lewis acid. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficult work-up and product isolation | 1. Emulsion Formation: The presence of aluminum salts can lead to emulsions during aqueous work-up. 2. Product is an oil: The product may not crystallize easily. | 1. Add the reaction mixture to a vigorously stirred mixture of ice and acid. Allow sufficient time for the salts to dissolve. Filtration through a pad of celite can help break emulsions. 2. Purify by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system. |
Frequently Asked Questions (FAQs)
Q1: Can I use polyphosphoric acid (PPA) for the cyclization instead of AlCl₃?
A1: Yes, PPA is a common and effective reagent for the direct cyclization of 3-arylpropanoic acids.[2] It acts as both a catalyst and a solvent. The reaction is typically heated to 80-100 °C for 1-3 hours. The work-up involves pouring the hot PPA mixture onto ice, which can be challenging on a large scale.
Q2: My starting 3-(2-chloro-5-methylphenyl)propanoic acid is impure. Do I need to purify it before cyclization?
A2: It is highly recommended to use pure starting material. Impurities can interfere with the Friedel-Crafts reaction, leading to lower yields and the formation of difficult-to-remove byproducts. Purification of the precursor acid by recrystallization is a crucial step for a successful synthesis.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity of 7-Chloro-4-methyl-1-indanone (CAS 58630-80-1) can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5] Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), as well as by its melting point.
Q4: What are the main safety precautions for this synthesis?
A4: The Friedel-Crafts acylation involves several hazardous reagents and conditions:
-
Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Thionyl chloride is corrosive and lachrymatory. It also reacts with water to produce HCl and SO₂ gases.
-
The quenching of the reaction is highly exothermic and should be done slowly and carefully by adding the reaction mixture to ice.
-
Solvents like DCM are volatile and should be used in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Optimizing Reaction Conditions
The yield of 7-Chloro-4-methyl-1-indanone is highly dependent on the reaction parameters. The following table provides a starting point for optimization.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst | Anhydrous AlCl₃ | Explore other Lewis acids (e.g., FeCl₃, SnCl₄) or Brønsted acids (PPA, methanesulfonic acid). | Different catalysts may offer better yields, selectivity, or milder reaction conditions. |
| Solvent | Dichloromethane (DCM) | Test other non-polar, aprotic solvents like 1,2-dichloroethane, carbon disulfide, or nitrobenzene. | Solvent polarity can influence catalyst activity and regioselectivity.[4] |
| Temperature | 0 °C to Room Temp | Vary the temperature from -10 °C to 40 °C. | Finding the optimal temperature balances reaction rate and the formation of byproducts. |
| Reaction Time | 4-6 hours | Monitor the reaction by TLC or GC to determine the optimal time for completion. | Prevents degradation of the product and formation of byproducts due to prolonged exposure to acidic conditions. |
Troubleshooting Workflow
References
- Babin, P., et al. (1991). United States Patent 5,180,741.
-
Cravotto, G., et al. (2011). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 16(4), 3244-3255. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]
-
Jim Clark. (2015). Friedel-Crafts Acylation. Available at: [Link]
- Xu, J., et al. (2016). Preparation method of 7-hydroxy-1-indanone. CN105330525A.
-
Kiec-Kononowicz, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]
-
Cui, D. M., et al. (2004). Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. Tetrahedron Letters, 45(8), 1581-1583. Available at: [Link]
-
Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Available at: [Link]
-
PubChem. Patent BR-9808827-B1. Available at: [Link]
-
Fillion, E., et al. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71. Available at: [Link]
- Xu, J., et al. (2015). Synthetic method of 5-chloro-1-indanone. CN104910001A.
- Li, J., et al. (2011). Preparation method of 2-(4-alkylphenyl) propanoic acid. CN102199085A.
-
PubChem. 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. Available at: [Link]
-
Patel, K., et al. (2014). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research, 5(9), 3945-3950. Available at: [Link]
-
Balandina, A. A., et al. (2020). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molecules, 25(21), 5183. Available at: [Link]
-
PubChem. 3-(2-Methylphenyl)propionic acid. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Fried-Crafts Reactions for Substituted Indanone Synthesis
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Welcome to the technical support center for the synthesis of substituted indanones via the intramolecular Friedel-Crafts reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Indanones are a critical structural motif in numerous biologically active molecules and pharmaceutical agents, making their efficient synthesis paramount.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for synthesizing substituted indanones using the Friedel-Crafts reaction?
There are two main approaches for the intramolecular Friedel-Crafts acylation to form indanones:
-
Direct Cyclization of 3-Arylpropionic Acids: This is a one-step method that is environmentally favorable as it only produces water as a byproduct. However, it often necessitates harsh reaction conditions, including high temperatures and the use of strong Brønsted or Lewis acids.[2]
-
Cyclization of 3-Arylpropionyl Chlorides: This two-step process involves first converting the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under milder conditions. While generally more efficient, this route generates corrosive byproducts.[2]
The choice between these pathways depends on the specific substrate, the desired scale of the reaction, and environmental considerations.[2]
Q2: How do substituents on the aromatic ring affect the reaction?
Substituents on the aromatic ring play a crucial role in the success and regioselectivity of the Friedel-Crafts reaction.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups activate the aromatic ring, making it more nucleophilic and facilitating the electrophilic aromatic substitution. This generally leads to higher yields and milder reaction conditions.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, making it less reactive towards electrophilic attack.[4] Aromatic rings with strongly deactivating groups are generally poor substrates for Friedel-Crafts acylation.[4]
-
Directing Effects: The position of the substituent on the aromatic ring will direct the intramolecular cyclization. For example, a substituent at the meta-position relative to the propionic acid side chain can lead to the formation of different regioisomers. Careful consideration of these directing effects is essential for synthesizing the desired indanone isomer.
Q3: What are the most common catalysts, and how do I choose the right one?
The choice of catalyst is critical and can significantly influence the reaction's outcome.[2]
-
Brønsted Acids: Strong protonic acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and methanesulfonic acid (MSA) are commonly used, particularly for the direct cyclization of 3-arylpropionic acids.[1] Triflic acid (TfOH) is a powerful superacid catalyst that can also be effective.[5]
-
Lewis Acids: Aluminum chloride (AlCl₃) is a classic and potent Lewis acid catalyst, especially for the cyclization of 3-arylpropionyl chlorides. Other Lewis acids like tin tetrachloride (SnCl₄), iron(III) chloride (FeCl₃), and niobium pentachloride (NbCl₅) have also been successfully employed.[1][6] Niobium pentachloride is noteworthy as it can act as both a reagent to convert the carboxylic acid to the acyl chloride and as a catalyst for the cyclization.[6]
The optimal catalyst depends on the reactivity of the aromatic substrate. Activated rings may only require milder catalysts, while deactivated systems might need stronger acids.
Troubleshooting Guide
Issue 1: Low or No Yield
A low or nonexistent yield of the desired indanone is a common frustration. Here’s a systematic approach to diagnose the problem:
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Impure Reagents | Moisture can deactivate Lewis acid catalysts like AlCl₃.[7] Impurities in the starting 3-arylpropionic acid can also interfere with the reaction. | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried starting materials. |
| Catalyst Inactivity | The Lewis or Brønsted acid may have degraded over time or been deactivated by atmospheric moisture. | Use a fresh batch of catalyst. For Lewis acids like AlCl₃, ensure it is a fine, free-flowing powder. |
| Insufficient Catalyst | Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst. This is because the product ketone can form a complex with the catalyst, rendering it inactive.[4] | Increase the molar equivalents of the catalyst. A good starting point is 1.1 to 1.5 equivalents for acyl chloride cyclizations. |
| Reaction Temperature Too Low | The activation energy for the cyclization may not be reached at the current temperature, especially for less reactive substrates. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. |
| Deactivated Aromatic Ring | The presence of strong electron-withdrawing groups on the aromatic ring can significantly hinder or prevent the reaction.[4] | If possible, consider a synthetic route that introduces the deactivating group after the indanone core has been formed. |
Issue 2: Poor Regioselectivity (Formation of Isomers)
When the aromatic ring is substituted, the cyclization can occur at different positions, leading to a mixture of indanone regioisomers.[8]
Controlling Regioselectivity
-
Understanding Directing Effects: The inherent electronic and steric properties of the existing substituent will favor cyclization at a particular position. A thorough understanding of ortho, meta, and para directing effects is crucial for predicting the major product.
-
Choice of Solvent: The polarity of the solvent can influence the product ratio. In some cases, non-polar solvents may favor the kinetic product, while polar solvents can lead to the thermodynamic product.[9]
-
Catalyst Selection: The steric bulk of the catalyst can play a role in regioselectivity. A bulkier Lewis acid may favor cyclization at the less sterically hindered position.
-
Temperature Control: Reaction temperature can also affect the ratio of kinetic versus thermodynamic products. Lower temperatures generally favor the kinetic product.
Issue 3: Formation of Side Products
Besides regioisomers, other side reactions can reduce the yield of the desired indanone.
Common Side Reactions and Their Mitigation
| Side Reaction | Explanation | Mitigation Strategy |
| Intermolecular Acylation | At high concentrations, the acylating agent can react with another molecule of the aromatic substrate, leading to dimers or polymers.[8] | Run the reaction at a lower concentration (higher dilution). |
| Rearrangements | While less common in acylation than alkylation, carbocation rearrangements can occur under strongly acidic conditions, leading to unexpected products. | Use milder reaction conditions or a less aggressive catalyst if rearrangements are suspected. |
| Incomplete Cyclization | The reaction may stall at the acyl chloride or an intermediate complex, especially if the conditions are not optimal.[8] | Ensure sufficient reaction time and temperature. Monitor the reaction closely by TLC or GC-MS until the starting material is consumed. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted 1-Indanone via Acyl Chloride Cyclization
Step 1: Formation of the 3-Arylpropionyl Chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[2]
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-arylpropionyl chloride.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To the flask containing the crude 3-arylpropionyl chloride, add anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring the mixture into a beaker containing ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[2]
Protocol 2: Direct Cyclization of a 3-Arylpropionic Acid using a Strong Acid
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).
-
Purge the flask with an inert gas.
-
Carefully add polyphosphoric acid (PPA) or methanesulfonic acid (MSA) (typically in excess, acting as both catalyst and solvent).[10]
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring for the required time (monitor by TLC).[10]
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker of crushed ice to decompose the acid.[10]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[10]
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[10]
-
Purify the crude product by column chromatography or vacuum distillation.[10]
Visualizing the Process
General Mechanism of Intramolecular Friedel-Crafts Acylation for Indanone Synthesis
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of 1-indanones through the intramolecular Friedel–Crafts acylation reaction using NbCL5 as Lewis acid - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24). Retrieved January 21, 2026, from [Link]
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I) - Oxford Academic. (n.d.). Retrieved January 21, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Retrieved January 21, 2026, from [Link]
-
Ch12 : Electrophilic Aromatic Substitution - University of Calgary. (n.d.). Retrieved January 21, 2026, from [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (n.d.). Retrieved January 21, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved January 21, 2026, from [Link]
-
1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - ResearchGate. (2015, February 15). Retrieved January 21, 2026, from [Link]
-
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved January 21, 2026, from [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (n.d.). Retrieved January 21, 2026, from [Link]
-
friedel-crafts reactions of benzene and methylbenzene - Chemguide. (n.d.). Retrieved January 21, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved January 21, 2026, from [Link]
-
An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. (2014, June 9). Retrieved January 21, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives | Organic Letters - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in 7-Chloro-4-methyl-1-indanone synthesis
Welcome to the technical support center for the synthesis of 7-Chloro-4-methyl-1-indanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our focus is to provide in-depth, actionable insights into preventing byproduct formation, a common challenge in this process. We will delve into the mechanistic underpinnings of the reaction to empower you to troubleshoot and optimize your experimental outcomes.
Core Concepts: The Intramolecular Friedel-Crafts Acylation
The synthesis of 7-Chloro-4-methyl-1-indanone is most commonly achieved via an intramolecular Friedel-Crafts acylation of 3-(3-chloro-4-methylphenyl)propanoic acid or its corresponding acyl chloride. This reaction, while powerful for forming the five-membered ring of the indanone core, is sensitive to several factors that can dictate the success of the synthesis and the purity of the final product.[1]
The core of the challenge lies in controlling the regioselectivity of the cyclization. The aromatic ring of the precursor has two potential sites for the electrophilic attack by the acylium ion intermediate. The directing effects of the methyl (ortho-, para-directing) and chloro (ortho-, para-directing, deactivating) substituents are critical in determining the final product distribution.
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// Nodes Start [label="3-(3-chloro-4-methylphenyl)\npropanoic acid"]; AcylChloride [label="Acyl Chloride\nIntermediate"]; AcyliumIon [label="Acylium Ion\n(Key Electrophile)"]; Product [label="7-Chloro-4-methyl-\n1-indanone (Desired)"];
// Edges Start -> AcylChloride [label=" SOCl₂ or (COCl)₂"]; AcylChloride -> AcyliumIon [label=" Lewis Acid\n(e.g., AlCl₃)"]; AcyliumIon -> Product [label=" Intramolecular\nElectrophilic\nAromatic Substitution\n(Cyclization)"]; }
Figure 1. General reaction pathway for the synthesis of 7-Chloro-4-methyl-1-indanone.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each question is designed to guide you from a common experimental observation to a root cause and a scientifically-grounded solution.
Q1: My final product is a mixture of two isomers. How do I favor the formation of the desired 7-Chloro-4-methyl-1-indanone?
A1: This is the most prevalent issue and stems from a lack of regioselectivity during the Friedel-Crafts cyclization. The electrophilic acylium ion can attack the aromatic ring at two positions: C-2 (ortho to the methyl group) to yield the desired 7-chloro product, or C-6 (ortho to the chloro group) to yield the undesired 5-chloro-4-methyl-1-indanone byproduct.[2]
Controlling this selectivity is paramount. The choice of catalyst and solvent system has the most significant impact.[3]
-
Expert Insight: Lewis acids like aluminum chloride (AlCl₃) are strong catalysts but can sometimes be too reactive, leading to poor selectivity.[4] Brønsted acids, particularly polyphosphoric acid (PPA), can offer better control. However, the grade of PPA is critical; PPA with a lower P₂O₅ content can favor the desired isomer.[3] More modern approaches using milder Lewis acids or specific solvents can provide excellent selectivity. For instance, using nitromethane as a solvent has been shown in similar indanone syntheses to dramatically improve the ratio of the desired regioisomer.[5]
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Figure 2. Competing cyclization pathways leading to desired product and isomeric byproduct.
| Catalyst / Solvent System | Typical Isomer Ratio (7-Chloro : 5-Chloro) | Reference |
| AlCl₃ in Dichloromethane (DCM) | Variable, often poor (e.g., 3:1 to 1:1) | General Friedel-Crafts[6] |
| Polyphosphoric Acid (PPA) | Moderately selective, depends on P₂O₅ content | [3] |
| Lewis Acid in Nitromethane | Potentially >20:1 | Adapted from[5] |
Table 1. Illustrative impact of reaction conditions on the regioselectivity of indanone synthesis. Ratios are exemplary and should be optimized for this specific substrate.
Q2: My reaction is producing a significant amount of dark, tar-like material, and my yield of indanone is low. What's causing this?
A2: The formation of polymeric or "tar-like" material is a classic side reaction in Friedel-Crafts chemistry.[7] It typically arises from two main sources:
-
Intermolecular Reactions: Instead of cyclizing, the acylium ion intermediate from one molecule acylates the aromatic ring of another molecule. This is more likely at higher concentrations.
-
Degradation/Polymerization: The conditions, especially with strong Lewis acids like AlCl₃ and high temperatures, can be harsh enough to cause the starting material or product to degrade and polymerize.[8]
Solutions:
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is effective.
-
Catalyst Addition: Add the Lewis acid catalyst portion-wise or as a solution to control the initial exotherm.
-
High Dilution: Running the reaction under high dilution conditions favors the intramolecular cyclization over intermolecular polymerization.
-
Reverse Addition: Add the acyl chloride slowly to a mixture of the catalyst and solvent. This keeps the concentration of the reactive electrophile low at all times, minimizing intermolecular side reactions.
Q3: The reaction is very slow or stalls completely. How can I improve the conversion rate?
A3: Low or no conversion is usually linked to an issue with the catalyst or the starting materials.
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all your glassware is oven-dried, and your solvent is anhydrous. The catalyst should be a free-flowing powder; if it is clumpy, it has likely been deactivated by atmospheric moisture.
-
Insufficient Catalyst: In Friedel-Crafts acylations, the product ketone is a Lewis base that forms a complex with the catalyst.[4][9] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid is required. Using only a catalytic amount will result in the reaction stalling after a small amount of product is formed.
-
Purity of Starting Material: Ensure your 3-(3-chloro-4-methylphenyl)propanoic acid is pure. If converting to the acyl chloride in a separate step, ensure the acid is fully converted and any reagents like thionyl chloride are removed before adding the cyclization catalyst.
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IsomerNode -> Action_Isomer [label="Yes"]; PolymerNode -> Action_Polymer [label="Yes"]; SM_Node -> Action_SM [label="Yes"]; }
Figure 3. Troubleshooting decision flowchart for optimizing the synthesis.
Frequently Asked Questions (FAQs)
Q: What is the best method to prepare the 3-(3-chloro-4-methylphenyl)propanoic acid precursor? A: A common route involves the Friedel-Crafts alkylation of 3-chlorotoluene with succinic anhydride to form 3-(3-chloro-4-methylbenzoyl)propanoic acid, followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction) to yield the desired propanoic acid. Purity at this stage is crucial for the success of the final cyclization.
Q: Can I use the carboxylic acid directly for the cyclization, or must I convert it to the acyl chloride? A: While conversion to the more reactive acyl chloride is common, strong Brønsted acids like polyphosphoric acid (PPA) or superacids like trifluoromethanesulfonic acid (TfOH) can often effect the cyclization directly from the carboxylic acid.[10][11] This avoids an extra synthetic step but requires harsher conditions (higher temperatures), which may not be suitable for sensitive substrates.
Q: How can I effectively purify the final 7-Chloro-4-methyl-1-indanone product from the byproducts? A: A combination of techniques is usually most effective.
-
Aqueous Workup: First, carefully quench the reaction with ice/water and extract the product into an organic solvent. Wash the organic layer with a base (e.g., NaHCO₃ solution) to remove any unreacted carboxylic acid, followed by a brine wash.
-
Column Chromatography: This is the most effective method for separating the desired 7-chloro isomer from the 5-chloro isomer.[5] Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) can further enhance purity.
Experimental Protocols
Protocol 1: Optimized Synthesis via Acyl Chloride in Nitromethane
This protocol is designed to maximize the yield of the desired 7-chloro isomer by leveraging a solvent system known to enhance regioselectivity.[5]
-
Acyl Chloride Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3-chloro-4-methylphenyl)propanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to stir at room temperature for 2-3 hours or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride. Use this immediately in the next step.
-
-
Intramolecular Friedel-Crafts Acylation:
-
In a separate, large, flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq).
-
Add anhydrous nitromethane and cool the slurry to 0°C in an ice bath.
-
Dissolve the crude acyl chloride from the previous step in anhydrous nitromethane.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask back to 0°C.
-
Very slowly and carefully, quench the reaction by adding crushed ice portion-wise, followed by cold 1M HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to separate the isomers.
-
References
- Zhang, Y., & Liu, G. (2020). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Reactions. Polymer Chemistry.
- Fillion, E., et al. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Guidechem. (n.d.). 7-Chloro-4-methyl-1-indanone 58630-80-1 wiki.
- BenchChem. (2025). Troubleshooting low yield in 4-Methyl-1-indanone reactions.
- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
- Majid, M., et al. (2021).
- ChemRxiv. (2024). Friedel-Crafts reaction with polyolefins as alkylation reagents and poly(vinyl chloride)
- ResearchGate. (2024). Friedel-Crafts Reaction with Polyolefins as Alkylation Reagents and Poly(vinyl chloride)
- Aston Research Explorer. (n.d.).
- ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone.
- RSC Publishing. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- BYJU'S. (n.d.).
- Organic Chemistry Portal. (n.d.).
- YouTube. (2016).
- BenchChem. (2025). 4-Methyl-1-indanone Synthesis: Technical Support Center.
- BenchChem. (2025).
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. 13, 451–494.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- Google Patents. (2015). CN104910001A - Synthetic method of 5-chloro-1-indanone.
- Sigma-Aldrich. (n.d.).
- Oakwood Chemical. (n.d.). 7-Chloro-1-indanone.
- BenchChem. (2025).
- BenchChem. (2025).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purifying 7-Chloro-4-methyl-1-indanone
Answering the complex challenges of synthetic chemistry requires a deep understanding of not just the reaction but also the subsequent purification. This Technical Support Center is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the purity of crude 7-Chloro-4-methyl-1-indanone, a key intermediate in various synthetic pathways.
As a Senior Application Scientist, my goal is to move beyond simple instructions. This guide is built on a foundation of scientific causality, explaining why certain steps are taken and how to logically troubleshoot the issues you may encounter in the lab.
This guide provides practical solutions to common purification challenges, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 7-Chloro-4-methyl-1-indanone?
A1: The impurity profile is heavily dependent on the synthetic route, which is typically an intramolecular Friedel-Crafts acylation of a 3-(substituted-phenyl)propanoic acid derivative.[1][2] Key impurities often include:
-
Unreacted Starting Material: The corresponding 3-(3-chloro-4-methylphenyl)propanoic acid or its acid chloride. This impurity is significantly more polar than the target indanone.
-
Regioisomers: Friedel-Crafts reactions can sometimes lack perfect regioselectivity.[3] Depending on the precise precursors and catalysts, you may form the isomeric 5-Chloro-4-methyl-1-indanone . These isomers often have very similar physical properties, making them challenging to separate.
-
Polymeric Byproducts: Strong Lewis or Brønsted acids (e.g., AlCl₃, polyphosphoric acid) used as catalysts can cause degradation or polymerization, resulting in high-molecular-weight, often colored, tars.[4]
-
Residual Solvents: Solvents used during the reaction or initial workup may be present.
Q2: How can I quickly assess the purity of my crude and purified product?
A2: A multi-faceted approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest and most crucial initial step. It qualitatively shows the number of components in your mixture. The presence of multiple spots is a clear indicator of impurities.[5]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (typically < 2 °C). Impurities will cause a depression and broadening of the melting point range.[6]
-
Spectroscopic Methods: For a definitive and quantitative assessment, use techniques like High-Performance Liquid Chromatography (HPLC) for quantitative data, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the product and any persistent impurities.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying volatile impurities.[5]
Q3: What is the best purification method to start with?
A3: For a crystalline solid like 7-Chloro-4-methyl-1-indanone, recrystallization is almost always the most efficient and economical first step.[4][5] It is particularly effective at removing impurities with significantly different polarities, such as unreacted starting material and baseline polymeric tars, and can dramatically improve the product's color.
Q4: When is column chromatography the better choice over recrystallization?
A4: You should proceed with column chromatography under the following circumstances:
-
Presence of Regioisomers: If TLC or NMR indicates the presence of isomers that co-crystallize with your product.
-
Oily or Non-Crystalline Product: If the crude product fails to crystallize, chromatography is necessary to separate the target compound from the oils.
-
Multiple Close-Running Impurities: When TLC shows several impurity spots with Rf values very close to your product, making separation by solubility differences (recrystallization) ineffective.[9]
Troubleshooting Guide: Common Purification Issues
Issue 1: My crude product is a dark brown, sticky, or oily solid.
This is a classic sign of polymeric byproducts or residual starting materials. The discoloration and physical state are interfering with proper crystallization and purity.
Causality: Overly harsh reaction conditions (e.g., high temperature, extended reaction time) during the Friedel-Crafts cyclization can lead to the formation of high-molecular-weight, non-volatile tars.[4] If the product appears oily, it may be due to a significant amount of an oily regioisomer depressing the melting point of the desired solid product.[3][4]
Solution Workflow:
-
Initial Purification Attempt: Recrystallization. This method is excellent for removing both highly polar and non-polar "gunk" from a product with intermediate polarity.
-
If Recrystallization Fails: Column Chromatography. This provides the resolving power needed to separate the product from colored, high-molecular-weight impurities.
dot
Caption: Workflow for purifying discolored crude product.
Protocol 1: Recrystallization of 7-Chloro-4-methyl-1-indanone
-
Solvent Selection: Choose a solvent in which the indanone is sparingly soluble at room temperature but highly soluble when hot. Good starting points are ethanol, methanol, or a mixed solvent system like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Issue 2: My product's melting point is low and broad, even after recrystallization.
This strongly suggests the presence of a regioisomer, such as 5-Chloro-4-methyl-1-indanone, which has very similar solubility properties to the desired product and is therefore not easily removed by recrystallization.
Causality: The directing effects of the chloro and methyl groups on the aromatic ring during the intramolecular Friedel-Crafts acylation are not perfectly selective, leading to the formation of a minor isomeric product. These isomers often have similar polarities and crystal lattice energies, causing them to co-crystallize.
Solution: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase, providing the resolution needed to separate closely related isomers.[9]
dot
Caption: Relationship between impurities and purification methods.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The ideal system should give the desired product an Rf value of ~0.3 and show clear separation from the impurity spots.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (starting with the lowest polarity if using a gradient). Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and load it carefully onto the top of the silica gel.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. A shallow gradient of increasing polarity (e.g., from 5% ethyl acetate in hexanes to 15% ethyl acetate in hexanes) is often very effective for separating isomers.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 7-Chloro-4-methyl-1-indanone.
Table 1: Example Chromatography Conditions for Indanone Derivatives
| Indanone Derivative | Stationary Phase | Eluent System | Eluent Ratio (v/v) | Reference |
| Substituted Indanones | Silica gel | Petroleum Ether/Ethyl Acetate | 100:1 to 5:1 (Gradient) | [9] |
| 5,6-Dimethoxy-2-methyl-1-indanone | Silica gel | n-Hexane/Ethyl Acetate | 3:1 | [9] |
| 4-Methyl-1-indanone | Silica gel | Hexane/Ethyl Acetate | 95:5 (Isocratic) | [5] |
Note: These conditions for related compounds serve as an excellent starting point for optimizing the separation of 7-Chloro-4-methyl-1-indanone.
By methodically applying these troubleshooting steps and protocols, researchers can effectively address the common purity challenges associated with 7-Chloro-4-methyl-1-indanone, ensuring the high quality of this critical synthetic intermediate.
References
-
ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Retrieved from [Link]
-
Organic Syntheses. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71. Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
-
ResearchGate. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 47(10), 1597-1599. Retrieved from [Link]
-
Kwiecień, H., & Stańczak, A. (2014). Synthesis of 1-indanones with a broad range of biological activity. Mini-Reviews in Organic Chemistry, 11(1), 71-89. Retrieved from [Link]
-
Cacciatore, I., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(8), 13837-13851. Retrieved from [Link]
-
Sciencemadness.org. (2023). Contaminated 1-indanone sample. Retrieved from [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 7-Chloro-4-methyl-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-Chloro-4-methyl-1-indanone. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Our goal is to provide practical, experience-driven advice to help you anticipate and overcome common challenges, ensuring a robust, safe, and efficient process.
The 1-indanone core is a privileged scaffold in medicinal chemistry, and 7-Chloro-4-methyl-1-indanone serves as a key intermediate for various biologically active molecules.[1][2] However, its synthesis, particularly at scale, is not without its difficulties. This guide addresses the most pressing questions and troubleshooting scenarios in a direct Q&A format.
Section 1: Overview of the Primary Synthetic Pathway
The most industrially viable and commonly reported method for synthesizing 7-Chloro-4-methyl-1-indanone is the intramolecular Friedel-Crafts acylation of a 3-(2-chloro-5-methylphenyl)propanoic acid precursor.[3][4] This pathway is favored due to the relative accessibility of starting materials and its directness. The general workflow involves two key transformations: the formation of a reactive acylating agent (typically an acid chloride) and the subsequent Lewis acid-catalyzed ring closure.
Caption: General workflow for the synthesis of 7-Chloro-4-methyl-1-indanone via Friedel-Crafts acylation.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the scale-up process.
Q1: What are the most critical challenges when scaling the Friedel-Crafts cyclization for this specific indanone?
Answer: Scaling up any Friedel-Crafts acylation requires careful management of three core challenges:
-
Thermal Management: The reaction between the acid chloride and the Lewis acid (e.g., aluminum chloride, AlCl₃) is highly exothermic.[5][6] At scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Inadequate cooling can lead to a runaway reaction, increased byproduct formation, and potential safety hazards.
-
Reagent Stoichiometry and Control: Traditional protocols often use a stoichiometric excess of AlCl₃, which is costly and creates a significant waste stream.[7] The complex formed between AlCl₃ and the product ketone requires more than one equivalent of the catalyst. At scale, this generates large quantities of hazardous acidic waste during the quench and workup phases.
-
Regioselectivity: The starting material, 3-(2-chloro-5-methylphenyl)propanoic acid, has two possible sites for cyclization. While the desired 7-chloro-4-methyl isomer is the major product due to electronic and steric factors, the formation of the 5-chloro-4-methyl regioisomer can occur.[8] This impurity is often difficult to separate from the final product.
Q2: My reaction is producing a significant amount of the 5-chloro-4-methyl-1-indanone regioisomer. How can I improve selectivity?
Answer: Controlling regioselectivity is crucial for yield and purity. The formation of the undesired isomer is a known issue in similar syntheses.[8] Your primary levers for control are the solvent and, to a lesser extent, the reaction temperature.
Causality: The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Non-coordinating or weakly coordinating solvents are typically preferred. In the synthesis of a similar substituted indanone, nitromethane was shown to provide superior selectivity compared to other solvents like toluene or chlorobenzene, which resulted in poorer isomer ratios.[7] While the exact mechanism is complex, it is proposed that solvents capable of stabilizing the acylium ion intermediate can modulate its reactivity and improve selectivity.
Troubleshooting Protocol: Solvent Screening
-
Establish a Baseline: Quantify the isomer ratio in your current process (e.g., using dichloromehane) via GC-MS or ¹H NMR analysis of the crude product.
-
Screen Alternative Solvents: Conduct small-scale parallel reactions using alternative solvents. Based on literature for analogous transformations, consider the following:
-
Nitromethane: Often provides excellent selectivity in Friedel-Crafts acylations.[7]
-
Carbon Disulfide (CS₂): A classic, non-coordinating solvent, but its use at scale is often limited by its low boiling point, high flammability, and toxicity.
-
1,2-Dichloroethane (DCE): A common alternative to dichloromethane (DCM) with a higher boiling point, allowing for a wider temperature range.
-
-
Analyze and Compare: Carefully analyze the crude product from each reaction to determine the isomer ratio.
| Solvent | Typical Isomer Ratio (Desired:Undesired) | Notes |
| Dichloromethane (DCM) | Variable, often requires optimization | Standard solvent, but may not offer the best selectivity. |
| Nitromethane | Reported as >20:1 for analogous systems[7] | Often the solvent of choice for high selectivity. |
| Toluene / Chlorobenzene | Reported as ~8:1 for analogous systems[7] | Can lead to lower selectivity. |
Table 1: Comparison of solvent effects on regioselectivity in analogous Friedel-Crafts cyclizations.
Q3: The workup of my large-scale reaction is hazardous and difficult to control. What is the best practice for quenching a multi-kilogram AlCl₃ reaction?
Answer: Quenching a large volume of AlCl₃ is one of the most dangerous steps in this process. The quench is extremely exothermic and releases large volumes of corrosive HCl gas.[5] A slow, controlled reverse quench is the standard and safest industrial practice.
Causality: Adding the reaction mixture to an ice/water mixture ensures that the quenching medium has a large heat capacity to absorb the energy released. The presence of acid in the quench pot prevents the precipitation of aluminum hydroxides, which can form gummy solids that trap the product and complicate extractions.
Recommended Scale-Up Quench Protocol:
-
Prepare the Quench Vessel: In a separate, appropriately sized reactor, prepare a mixture of crushed ice and concentrated hydrochloric acid. A common ratio is 8-10 parts ice to 1 part concentrated HCl by weight. Ensure the vessel is well-agitated and has an efficient cooling system.
-
Perform a Reverse Quench: Cool the completed reaction mixture to 0-5 °C. Slowly transfer the reaction mixture subsurface into the vigorously stirred ice/HCl slurry.
-
Monitor Temperature: The rate of addition must be carefully controlled to keep the temperature of the quench mixture below 20-25 °C.
-
Ventilation: Ensure adequate ventilation and consider using a scrubber system to neutralize the evolved HCl gas.
-
Phase Separation: Once the addition is complete, allow the mixture to stir until all the ice has melted. Let the layers settle and proceed with the separation of the organic phase.
Caption: Decision workflow for safely quenching a large-scale Friedel-Crafts reaction.
Q4: My final product is an oil or a low-melting solid with a broad melting range. How can I improve its purity and crystallinity?
Answer: This is a classic sign of impurities, most likely the presence of the regioisomer we discussed earlier or residual starting materials.[7][9] While the pure 7-Chloro-4-methyl-1-indanone is a solid, isomeric impurities can act as a eutectic contaminant, significantly depressing the melting point.
Causality: Regioisomers often have very similar physical properties, making them difficult to separate. For instance, in a related synthesis, the desired product was a crystalline solid while the regioisomer was an oil, facilitating purification by recrystallization.[7] Your primary purification strategies at scale are recrystallization and vacuum distillation.
Troubleshooting Purification:
-
Confirm Impurity Identity: Use GC-MS or LC-MS to identify the major impurities. If it is the regioisomer, fractional distillation or sequential recrystallizations will be necessary.
-
Recrystallization Solvent Screening:
-
Starting Point: Begin with a solvent system where the product has high solubility when hot and low solubility when cold. Common choices for indanones include ethanol, isopropanol, or mixed solvent systems like toluene/heptane or ethyl acetate/hexanes.[5][9]
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. Allow it to cool slowly and undisturbed to promote the formation of large, pure crystals. If the product "oils out," add slightly more solvent or switch to a different system.
-
Seeding: If you have a small amount of pure material, use it to seed the cooling solution to encourage crystallization.
-
-
Vacuum Distillation: If recrystallization fails to remove the impurity, vacuum distillation can be effective, especially if the boiling points of the isomers are sufficiently different.[9] This is often the preferred method for removing non-volatile polymeric byproducts.
Section 3: Detailed Scale-Up Protocol
The following protocol is a generalized procedure for the synthesis of 7-Chloro-4-methyl-1-indanone. Warning: This reaction should only be performed by trained chemists in a facility equipped to handle large-scale, hazardous reactions.[5][6]
Part A: Synthesis of 3-(2-chloro-5-methylphenyl)propanoyl chloride
-
Reactor Setup: Charge a suitable glass-lined reactor with 3-(2-chloro-5-methylphenyl)propanoic acid (1.0 eq) and dichloromethane (DCM, ~5 L/kg).
-
Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.2 eq) to the mixture while maintaining the internal temperature below 30 °C.
-
Reaction: Heat the mixture to reflux (~40 °C) and hold for 2-4 hours, monitoring the reaction by TLC or quenching a small aliquot for GC analysis. The reaction is complete when the starting acid is consumed.
-
Solvent Removal: Cool the reaction mixture and distill off the DCM and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used directly in the next step without further purification.
Part B: Intramolecular Friedel-Crafts Cyclization
-
Reactor Setup: In a separate, dry, glass-lined reactor equipped with a robust overhead stirrer, cooling system, and nitrogen inlet, charge anhydrous aluminum chloride (AlCl₃, 1.3 eq) and nitromethane (~7 L/kg of starting acid).
-
Catalyst Suspension: Stir the mixture to form a suspension and cool to 0-5 °C.
-
Acid Chloride Addition: Dissolve the crude 3-(2-chloro-5-methylphenyl)propanoyl chloride from Part A in nitromethane (~3 L/kg). Slowly add this solution to the AlCl₃ suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor for completion by TLC or GC.
-
Workup (Quench): Following the safety protocol outlined in Q3, perform a controlled reverse quench into a vigorously stirred mixture of ice and concentrated HCl.
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with DCM or nitromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to afford pure 7-Chloro-4-methyl-1-indanone.
References
-
Sharma, P., Taneja, N., Singh, S., & Hazra, C. K. (2022). Halo-Prins/halo-Nazarov cyclization for the construction of 1-indanone scaffold. ResearchGate. Available at: [Link]
-
Katarzyna, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
-
Frontier, A. J. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chemistry: Current Research. Available at: [Link]
-
Janssen, M. A., et al. (2013). Regioselective Synthesis of Indanones. The Journal of Organic Chemistry, 78(22), 11661–11671. Available at: [Link]
-
Fillion, E., et al. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71. Available at: [Link]
-
Huang, J., et al. (2009). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Synthetic Communications, 39(19), 3466-3475. Available at: [Link]
-
Ghosh, S., & Ghorai, M. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33261-33284. Available at: [Link]
-
Kulik, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]
-
Kulik, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. Available at: [Link]
- CN105330525A - Preparation method of 7-hydroxy-1-indanone. (2016). Google Patents.
- EP0421759A2 - Method for producing 1-indanone derivatives. (1991). Google Patents.
-
Friedel Crafts reaction/Acylation of toluene. (2020). YouTube. Available at: [Link]
-
Park, S., & Lee, H.-K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Scribd. Available at: [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. Available at: [Link]
- US6548710B2 - Process for preparing 1-indanones. (2003). Google Patents.
- CN104910001A - Synthetic method of 5-chloro-1-indanone. (2015). Google Patents.
-
Ghosh, S., & Ghorai, M. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]
-
Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. Available at: [Link]
-
University of Delaware. (n.d.). Friedel-Crafts Acylation. University of Delaware. Available at: [Link]
-
Oakwood Chemical. (n.d.). 7-Chloro-1-indanone. Oakwood Chemical. Available at: [Link]
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Catalyst Selection in 7-Chloro-4-methyl-1-indanone Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 7-Chloro-4-methyl-1-indanone is most commonly achieved via an intramolecular Friedel-Crafts acylation of 3-(4-chloro-3-methylphenyl)propanoic acid. The choice of catalyst in this reaction is paramount, directly influencing reaction efficiency, yield, purity, and the formation of undesirable side products. This guide will explore the nuances of catalyst selection, offering troubleshooting advice and detailed protocols to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of 7-Chloro-4-methyl-1-indanone?
The most prevalent catalysts for this intramolecular Friedel-Crafts cyclization are strong Brønsted acids and Lewis acids. Polyphosphoric acid (PPA) and aluminum chloride (AlCl₃) are the traditional and most widely documented choices.[1] More recently, other Lewis acids like niobium pentachloride (NbCl₅) have emerged as effective alternatives, often allowing for milder reaction conditions.[2][3]
Q2: How does the choice of catalyst affect the regioselectivity of the reaction?
A critical challenge in the synthesis of 7-Chloro-4-methyl-1-indanone is controlling the regioselectivity of the cyclization. The desired product is the 7-chloro isomer. However, depending on the catalyst and reaction conditions, the formation of the undesired 5-Chloro-4-methyl-1-indanone regioisomer can occur. Lewis acids like AlCl₃ can sometimes lead to mixtures of regioisomers, whereas Brønsted acids like PPA, under optimized conditions, can favor the formation of the desired 7-chloro isomer. The choice of solvent can also play a role in directing the regioselectivity.
Q3: What are the main side reactions to be aware of, and how does the catalyst influence them?
Besides the formation of regioisomers, other potential side reactions include polymerization of the starting material or product and intermolecular acylation, which leads to dimeric or oligomeric impurities.[1] The propensity for these side reactions is often linked to the strength of the acid catalyst and the reaction temperature. Highly aggressive catalysts like AlCl₃, if not used under carefully controlled conditions, can promote polymerization.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 7-Chloro-4-methyl-1-indanone and provides actionable solutions related to catalyst choice.
| Issue | Potential Catalyst-Related Cause | Suggested Solution |
| Low Yield | Incomplete reaction: The catalyst may not be active enough or used in insufficient quantity. | - Increase the amount of catalyst (e.g., for PPA, a common ratio is 10:1 by weight to the starting acid).[4] - Switch to a stronger catalyst, such as AlCl₃, but be mindful of potential side reactions. - Ensure anhydrous conditions, as moisture can deactivate many Lewis acid catalysts. |
| Decomposition of starting material or product: The catalyst may be too harsh, or the reaction temperature too high. | - If using AlCl₃, consider running the reaction at a lower temperature (e.g., 0-5°C).[4] - Explore milder Lewis acids like NbCl₅, which can promote the reaction at room temperature.[2] | |
| Formation of Undesired 5-Chloro Isomer | Poor regioselectivity of the catalyst: The catalyst may not effectively direct the cyclization to the desired position. | - PPA is often reported to give good selectivity for the desired isomer.[4] Optimize the reaction temperature and time when using PPA. - If using a Lewis acid, screen different solvents as they can influence regioselectivity. |
| Presence of Polymeric Byproducts | Excessively strong acidic conditions: The catalyst is promoting intermolecular reactions. | - Reduce the reaction temperature. - Use a less concentrated acid or a milder catalyst. - Ensure slow and controlled addition of the catalyst to the reaction mixture. |
| Difficult Product Isolation/Purification | Viscous reaction mixture (especially with PPA): This can make product extraction challenging. | - After reaction completion, carefully pour the hot PPA mixture onto crushed ice with vigorous stirring to break up the viscous medium before extraction.[4] |
| Formation of stable catalyst-product complexes (with AlCl₃): This can hinder the release of the product during workup. | - A proper aqueous workup, often with the addition of acid (e.g., HCl), is crucial to decompose the aluminum chloride complexes and liberate the indanone product.[4] |
Data Summary: Comparison of Common Catalysts
The following table summarizes the typical performance of common catalysts for the synthesis of 4-methyl-1-indanone, which serves as a good model for the 7-Chloro-4-methyl-1-indanone synthesis.
| Catalyst | Substrate | Typical Yield (%) | Reaction Conditions | Key Advantages | Potential Drawbacks |
| Polyphosphoric Acid (PPA) | 3-(m-Tolyl)propanoic acid | ~90-95 | High temperature (80-90°C) | High yield, good selectivity, direct use of carboxylic acid.[4] | Viscous medium, requires high temperatures. |
| Aluminum Chloride (AlCl₃) | 3-(m-Tolyl)propionyl chloride | ~85-90 | Anhydrous, often harsh conditions | High yield, well-established method.[4] | Requires conversion to acid chloride, potential for side reactions and regioisomer formation. |
| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic acids | Good to Excellent | Mild (room temperature) | Mild conditions, good yields.[2] | Higher cost, less commonly used. |
Experimental Protocols
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from established procedures for the synthesis of 4-methyl-1-indanone and is expected to be effective for 7-Chloro-4-methyl-1-indanone.[4]
Materials:
-
3-(4-chloro-3-methylphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Toluene or Dichloromethane
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-(4-chloro-3-methylphenyl)propanoic acid (1.0 mol).
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the carboxylic acid).
-
Heat the mixture with vigorous stirring to 80-90°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, cool the mixture to about 60°C.
-
Carefully and slowly pour the hot, viscous mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring.
-
Extract the aqueous mixture with toluene or dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain 7-Chloro-4-methyl-1-indanone.
Protocol 2: Synthesis using Aluminum Chloride (AlCl₃)
This protocol involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by cyclization.[4]
Materials:
-
3-(4-chloro-3-methylphenyl)propanoic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure: Step A: Formation of the Acid Chloride
-
In a round-bottom flask, dissolve 3-(4-chloro-3-methylphenyl)propanoic acid (1.0 mol) in a minimal amount of anhydrous toluene.
-
Add thionyl chloride (1.2 mol) and a catalytic amount of DMF.
-
Heat the mixture at 70-80°C for 2-3 hours, until the evolution of gas ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
Step B: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude acid chloride in anhydrous dichloromethane (500 mL) and cool the solution to 0-5°C in an ice bath.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1 mol) in anhydrous dichloromethane.
-
Slowly add the acid chloride solution to the AlCl₃ suspension over 1 hour, maintaining the temperature at 0-5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 8-10 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Visualizations
Reaction Pathway
Caption: General synthetic routes to 7-Chloro-4-methyl-1-indanone.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Friedel-Crafts Acylation with Practice Problems. (2023, March 14). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Nowicka, J., & Kass, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
Sources
managing reaction temperature for optimal indanone cyclization
Introduction
Welcome to the Technical Support Center for Indanone Synthesis. As a foundational structural motif in a vast array of pharmaceuticals and biologically active molecules, the successful synthesis of the 1-indanone core is of paramount importance to researchers in drug development.[1][2][3] One of the most critical, yet frequently underestimated, parameters governing the success of these cyclizations is reaction temperature .
This guide is designed to provide you, our fellow scientists, with a blend of foundational principles and field-proven troubleshooting strategies to manage this variable effectively. We will move beyond simple procedural steps to explore the causal relationships between temperature, reaction kinetics, and product outcomes in common indanone cyclization strategies like the intramolecular Friedel-Crafts acylation and the Nazarov cyclization.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical in indanone cyclization reactions?
A1: Temperature is the primary lever to control the reaction rate by providing the necessary activation energy for the desired cyclization.[4] However, it's a delicate balance. Insufficient temperature leads to low or no conversion of the starting material.[4][5] Conversely, excessive heat can trigger a cascade of undesirable side reactions, including:
-
Polymerization: Strong acids at high temperatures can cause starting materials or products to polymerize.[5]
-
Formation of Regioisomers: Temperature can influence the selectivity of the cyclization, leading to mixtures of isomers that are difficult to separate.[5]
-
Decomposition/Charring: Particularly with aggressive reagents like Polyphosphoric Acid (PPA), high temperatures can lead to the decomposition of sensitive organic molecules.
-
Elimination Reactions: High temperatures can promote elimination, leading to the formation of indene derivatives as byproducts.[5]
The optimal temperature is therefore a window where the rate of the desired intramolecular cyclization is significantly faster than the rates of competing side reactions.
Q2: What are the typical temperature ranges for common indanone cyclization methods?
A2: The optimal temperature is highly dependent on the substrate's electronic properties, the starting material (e.g., 3-arylpropionic acid vs. the more reactive acyl chloride), and the chosen acid catalyst.[1] The table below provides general starting points.
| Cyclization Method | Common Catalyst(s) | Typical Starting Material | General Temperature Range (°C) | Key Considerations |
| Intramolecular Friedel-Crafts | AlCl₃, SnCl₄ | 3-Arylpropionyl Chloride | 0 to Room Temperature | Acyl chlorides are highly reactive; reactions are often started cold and allowed to warm. |
| Intramolecular Friedel-Crafts | Polyphosphoric Acid (PPA) | 3-Arylpropionic Acid | 80 to 140 °C | Requires higher temperatures to drive dehydration and cyclization. Viscosity is a factor.[4][6] |
| Intramolecular Friedel-Crafts | Triflic Acid (TfOH) | 3-Arylpropionic Acid | 0 to 80 °C | A strong superacid that often allows for milder conditions than PPA.[1][7] |
| Nazarov Cyclization | Lewis Acids, Brønsted Acids | Divinyl Ketones | -78 to 50 °C | The 4π-electrocyclization is often facile at low temperatures once the pentadienyl cation is formed.[8] |
| Microwave-Assisted Friedel-Crafts | Metal Triflates (e.g., Tb(OTf)₃) | 3-Arylpropionic Acid | 110 to 150 °C | Allows for rapid heating and significantly reduced reaction times.[9][10] |
Note: These are starting ranges. Empirical optimization for each specific substrate is crucial.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues encountered during indanone synthesis, with a focus on temperature-related solutions.
Problem 1: Low or No Product Yield; Starting Material Unchanged
Q: My TLC/LC-MS analysis shows only my starting material after several hours. Should I just increase the heat?
A: While insufficient temperature is a likely cause, simply increasing the heat without diagnosis can lead to decomposition.[4] A systematic approach is required.
Troubleshooting Protocol:
-
Verify Catalyst Activity: The most common issue, especially with Lewis acids like AlCl₃, is deactivation by moisture.[4][5] Ensure you are using a fresh, anhydrous catalyst under an inert atmosphere. For PPA, ensure the P₂O₅ concentration is adequate for the reaction.[5]
-
Incremental Temperature Increase: If the catalyst is active, increase the internal reaction temperature in 10-15 °C increments. Monitor the reaction by TLC or another suitable method every 30-60 minutes after each temperature change.
-
Consider a Stronger Catalyst: If high temperatures are still ineffective, your substrate may be too deactivated. Instead of pushing the temperature to extremes, consider switching to a more potent acid system, such as Eaton's reagent or triflic acid, which may achieve cyclization under milder conditions.[4][11]
Problem 2: Complex Mixture of Products; Low Purity
Q: My reaction produces the desired indanone, but it's contaminated with multiple byproducts. How can temperature control improve selectivity?
A: This indicates that the rates of side reactions are competitive with your desired cyclization. Lowering the temperature is often the first and most effective step.
Key Temperature-Related Side Products and Solutions:
-
Regioisomers: The formation of positional isomers is a common challenge. Temperature can affect the kinetic vs. thermodynamic control of the cyclization.
-
Intermolecular Dimers/Polymers: These high molecular weight impurities arise when one molecule reacts with another instead of with itself. This is favored at high concentrations and temperatures.
-
Solution: Lower the reaction temperature and use high-dilution conditions. This can be achieved by adding the substrate slowly via syringe pump to the hot acid solution, which keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.[5]
-
-
Indene Byproducts: These are often formed by elimination from the indanone product at elevated temperatures.[5]
-
Solution: Maintain the minimum temperature required for efficient cyclization. Once the reaction is complete (as judged by TLC), cool it promptly and proceed with the work-up to prevent post-reaction degradation.
-
Experimental Protocols
Protocol 1: Establishing Optimal Temperature via Small-Scale Screening
This protocol is designed to efficiently identify the optimal reaction temperature for a new substrate.
Materials:
-
3-Arylpropionic acid (or derivative)
-
Selected acid catalyst (e.g., PPA, Triflic Acid)
-
Anhydrous reaction solvent (if applicable)
-
Reaction vials (e.g., 2 mL microwave vials with stir bars)
-
Heating block with multiple wells capable of independent temperature control
-
TLC plates, chambers, and appropriate eluent system
-
Quenching solution (e.g., ice-cold saturated NaHCO₃)
Procedure:
-
Preparation: Under an inert atmosphere, dispense the acid catalyst into 4-5 separate reaction vials. If using a solvent, add it now.
-
Substrate Addition: Add an equimolar amount of the 3-arylpropionic acid to each vial.
-
Temperature Gradient: Place the vials in a heating block and set each position to a different temperature (e.g., 80°C, 95°C, 110°C, 125°C).
-
Reaction Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture. Quench the aliquot in a separate microtube containing a basic solution (e.g., NaHCO₃) and a small amount of extraction solvent (e.g., ethyl acetate).
-
TLC Analysis: Spot the organic layer from each quenched aliquot onto a single TLC plate, alongside a spot of the starting material.
-
Evaluation: Develop the TLC plate. The optimal temperature will correspond to the lane showing the highest conversion of starting material to a single, clean product spot. If all reactions show incomplete conversion, repeat at higher temperatures. If they show significant byproduct formation, repeat at lower temperatures.[13]
Protocol 2: Precise Temperature Control for a Scaled-Up Reaction
Objective: To maintain a stable internal reaction temperature for optimal yield and purity during a larger-scale synthesis.
Setup:
-
Three-neck round-bottom flask
-
Overhead or magnetic stirrer
-
Heating mantle connected to a PID temperature controller
-
Thermocouple probe (placed in a glass well, submerged in the reaction mixture, ensuring it does not touch the flask walls)
-
Condenser and inert gas inlet
Procedure:
-
Assembly: Assemble the apparatus as described above. The thermocouple provides real-time feedback of the internal reaction temperature to the PID controller.
-
Charging Reagents: Charge the flask with the acid catalyst and solvent (if any). Begin stirring.
-
Initial Heating/Cooling: For exothermic additions (e.g., adding an acyl chloride to AlCl₃), pre-cool the mixture in an ice bath (0°C). For reactions requiring heat (e.g., PPA), set the PID controller to the predetermined optimal temperature.
-
Controlled Addition: If applicable, add the substrate dropwise or via syringe pump, monitoring the internal temperature to ensure any exotherm is controlled.
-
Steady-State Reaction: Once addition is complete, allow the PID controller to maintain the target internal temperature for the duration of the reaction.
-
Monitoring: Periodically take aliquots for analysis (TLC, LC-MS) to confirm the reaction is proceeding as expected and to determine the endpoint.
-
Work-up: Once complete, disable the heating and allow the mixture to cool before proceeding with the quench. For PPA reactions, quenching is often done by carefully pouring the hot mixture onto crushed ice.
References
- BenchChem. (n.d.). Troubleshooting low yield in 4-Methyl-1-indanone reactions.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
-
Majer, J., & Chudoba, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1-40. Available from [Link]
-
Cravotto, G., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(9), 1195. Available from [Link]
-
Zhu, Y.-F., et al. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Synlett, 28(13), 1657-1659. Available from [Link]
- BenchChem. (n.d.). Scale-up considerations for the industrial production of 1-indanone.
-
Verma, A., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33333-33364. Available from [Link]
-
Barbosa, L. C. A., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Journal of the Brazilian Chemical Society, 26(8), 1647-1654. Available from [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation.
-
Tran, P. H., et al. (2015). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ChemistryOpen, 4(2), 166-171. Available from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]
-
SciSpace. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
-
Synlett. (2014). Regioselective Synthesis of Indanones. 25(12), 1717-1720. Available from [Link]
-
Tius, M. A. (2005). Asymmetric Nazarov Cyclizations. Accounts of Chemical Research, 38(8), 667-674. Available from [Link]
-
Khodadadian, M., & Ghasemi, J. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 6(18), 7188-7194. Available from [Link]
- BenchChem. (n.d.). Characterization of unexpected products in indanone synthesis.
- BenchChem. (n.d.). 4-Methyl-1-indanone Synthesis: Technical Support Center.
- Google Patents. (n.d.). Process for preparing 1-indanones.
-
Majer, J., & Chudoba, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1-40. Available from [Link]
-
Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]
-
PubMed. (2022). Chiral Phosphoric Acid-Catalyzed Enantioselective Higher-Order Cycloadditions: Temperature-Dependent Periselectivity. Retrieved from [Link]
Sources
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- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Advanced Purification Strategies for 7-Chloro-4-methyl-1-indanone
Welcome to the technical support center for the purification of 7-Chloro-4-methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond conventional purification methods and troubleshoot common challenges encountered during the isolation of this important synthetic intermediate. We will explore alternative purification techniques, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My synthesized 7-Chloro-4-methyl-1-indanone is a brownish, sticky solid instead of the expected crystalline product. What are the likely impurities?
This is a common issue often stemming from the synthetic route, typically an intramolecular Friedel-Crafts acylation. The discoloration and sticky nature suggest the presence of several potential impurities:
-
Polymeric Byproducts: Strong acid catalysts used in the cyclization can promote intermolecular reactions, leading to high molecular weight, non-volatile polymers.[1]
-
Unreacted Starting Material: Incomplete cyclization of the precursor acid can leave behind starting material, which is often more polar.[2]
-
Regioisomers: The cyclization may not be perfectly regioselective, leading to the formation of isomeric indanones. For instance, cyclization of a substituted phenylpropanoic acid can yield different positional isomers.[3][4] While specific data for 7-Chloro-4-methyl-1-indanone is not prevalent, the principle of regioisomer formation in similar structures is well-documented.[3][4]
-
Degradation Products: The product itself may be susceptible to degradation under harsh reaction or workup conditions.
A lower than expected melting point is a strong indicator of the presence of these impurities.[2][5]
Q2: Standard column chromatography is giving me poor separation of a closely eluting impurity. What are my options?
When dealing with impurities that have similar polarities to the target compound, conventional silica gel chromatography can be challenging. Here are several alternative approaches to consider:
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This technique offers significantly higher resolution than standard column chromatography, making it ideal for separating closely related compounds like regioisomers.[6][7][8][9]
-
Supercritical Fluid Chromatography (SFC): SFC is a normal-phase chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase.[10][11] It often provides orthogonal selectivity to reversed-phase HPLC and can be particularly effective for the separation of chiral compounds and other isomers.[10][12]
-
Recrystallization with a Different Solvent System: A systematic approach to solvent screening for recrystallization can sometimes resolve closely related impurities where column chromatography fails. The principle relies on the subtle differences in solubility between the desired product and the impurity in a given solvent or solvent mixture at different temperatures.
Q3: I'm concerned about the thermal stability of 7-Chloro-4-methyl-1-indanone during purification. Is distillation a viable option?
Vacuum distillation can be a highly effective method for purifying compounds that are thermally stable at reduced pressures.[1][5] For indanone derivatives, which can be prone to degradation at high temperatures, vacuum distillation lowers the boiling point, minimizing the risk of thermal decomposition.[5] It is particularly useful for removing non-volatile impurities like polymeric materials.[1]
Critical Consideration: When performing vacuum distillation of a solid like 7-Chloro-4-methyl-1-indanone, care must be taken to prevent the product from solidifying in the condenser.[1][5] This can be achieved by using a jacketed condenser with circulating warm water.
Troubleshooting Guides and Alternative Purification Protocols
Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Action |
| Oily product after recrystallization | Impurities depressing the melting point; solvent temperature too high. | Try a different recrystallization solvent or a solvent mixture. Ensure the dissolution temperature is below the melting point of the pure compound. Consider vacuum distillation to remove non-volatile oils.[1][5] |
| Multiple spots of similar Rf on TLC | Presence of regioisomers or other closely related impurities. | Employ high-resolution techniques like preparative HPLC or SFC.[6][7][10] Alternatively, explore fractional crystallization.[13] |
| Product discoloration (yellow to brown) | Polymeric impurities or degradation products. | Attempt vacuum distillation to separate from non-volatile colored materials.[1] If the product is thermally sensitive, consider preparative chromatography. |
| Low recovery after purification | Product loss during workup and purification steps. | Optimize extraction and recrystallization procedures. For recrystallization, conduct small-scale trials to identify a solvent system that maximizes crystal formation while minimizing product solubility in the cold mother liquor.[4] |
Alternative Purification Workflow Decision Diagram
Caption: Decision workflow for selecting a purification technique.
Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed to remove small amounts of impurities and is a good first-pass purification step.
-
Solvent Screening: In small vials, test the solubility of the crude product in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof) at room temperature and near their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a fume hood, dissolve the impure 7-Chloro-4-methyl-1-indanone in the minimum amount of the chosen hot solvent.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep HPLC)
This method is suitable for separating challenging mixtures, such as regioisomers, that are not easily resolved by other techniques.[6][7][8][9]
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the desired product from its impurities. A common starting point for indanones would be a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water.
-
Scale-Up: Based on the analytical method, scale up to a preparative column with the same stationary phase. The flow rate and injection volume will be increased proportionally to the column dimensions.
-
Sample Preparation: Dissolve the crude 7-Chloro-4-methyl-1-indanone in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the desired product. Peak-based fraction collection is often used.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Final Product Isolation: The final product may be an oil or a solid. If it is an oil, it may be possible to crystallize it from an appropriate solvent.
Protocol 3: Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that offers rapid separations and is particularly useful for normal-phase separations.[10][11][14]
-
Column and Co-solvent Screening: Screen various chiral and achiral stationary phases along with different co-solvents (commonly methanol or ethanol in CO₂) to find the optimal separation conditions.
-
System Equilibration: Equilibrate the chosen column with the supercritical fluid mobile phase until a stable baseline is achieved. The system must be kept under pressure.[10]
-
Injection and Separation: Inject a solution of the crude product. The separation is achieved based on the differential partitioning of the components between the stationary phase and the supercritical mobile phase.
-
Fraction Collection: The primary mobile phase (CO₂) evaporates upon depressurization, leaving the analyte in a small volume of the co-solvent, which simplifies post-purification workup.[10]
-
Solvent Removal: Remove the co-solvent to obtain the purified product.
Data Summary Table
| Technique | Best Suited For | Typical Purity Achieved | Throughput | Key Advantage |
| Recrystallization | Removing small amounts of impurities with different solubility profiles. | >99% (if successful) | High | Simple, cost-effective. |
| Vacuum Distillation | Removing non-volatile or high-boiling impurities from thermally stable compounds. | >98% | Moderate to High | Effective for removing polymeric material.[1] |
| Preparative HPLC | Separating closely related impurities like regioisomers. | >99.5% | Low to Moderate | High resolving power.[6][7][8][9] |
| SFC | Chiral separations and purification of moderately polar compounds. | >99% | Moderate to High | Fast separations, reduced solvent usage.[10][11][14] |
References
- Technical Support Center: Purification of 4-Methyl-1-indanone - Benchchem. (URL not available)
- Common impurities in 4-Methyl-1-indanone and their removal - Benchchem. (URL not available)
- Technical Support Center: Purification of 4-Chloro-1-indanone - Benchchem. (URL not available)
- 2-indanone - Organic Syntheses Procedure. (URL not available)
-
Supercritical fluid chromatography - Wikipedia. [Link]
- Contaminated 1-indanone sample - Powered by XMB 1.9.11 - Sciencemadness.org. (URL not available)
- SUPERCRITICAL FLUID CHROM
- 15 - Organic Syntheses Procedure. (URL not available)
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
- Purification, Preparative HPLC-MS - MicroCombiChem GmbH. (URL not available)
- Application Compendium Solutions for Prepar
- SUPERCRITICAL FLUID CHROMATOGRAPHY - MASS SPECTROMETRY (SFE-SFC-MS)
-
Preparative Supercritical Fluid Chromatography Made Easy - YouTube. [Link]
-
Preparative HPLC Purification - Ardena. [Link]
- HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. (2023). (URL not available)
- Principles in preparative HPLC - University of Warwick. (URL not available)
- US6548710B2 - Process for preparing 1-indanones - Google P
- CN104910001A - Synthetic method of 5-chloro-1-indanone - Google P
-
Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune - ResearchGate. (2025). [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. [Link]
- Technical Support Center: 4-Methyl-1-indanone Synthesis - Benchchem. (URL not available)
- A Comparative Guide to the Synthesis of 4-Methyl-1-indanone for Researchers and Drug Development Professionals - Benchchem. (URL not available)
-
7-Chloro-1-indanone - Oakwood Chemical. [Link]
- 4-Methyl-1-indanone Synthesis: Technical Support Center - Benchchem. (URL not available)
- A Comparative Guide to the Synthesis of 4-Methyl-1-indanone: Traditional vs. Modern Routes - Benchchem. (URL not available)
- Troubleshooting low yield in 4-Methyl-1-indanone reactions - Benchchem. (URL not available)
- Avoiding regioisomer formation in 4-Methyl-1-indanone synthesis. - Benchchem. (URL not available)
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. lcms.cz [lcms.cz]
- 7. ardena.com [ardena.com]
- 8. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
identifying impurities in 7-Chloro-4-methyl-1-indanone via spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of 7-Chloro-4-methyl-1-indanone. This guide is designed to provide you, as a senior application scientist, with field-proven insights and troubleshooting strategies for identifying impurities using various spectroscopic techniques. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common spectroscopic techniques for identifying impurities in 7-Chloro-4-methyl-1-indanone?
The most effective spectroscopic techniques for impurity identification in 7-Chloro-4-methyl-1-indanone are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These methods provide com[1][2]plementary information for a comprehensive impurity profile. NMR offers detailed structural information, MS determines molecular weight and fragmentation patterns, and HPLC-UV separates and quantifies impurities.
Q2: What types of impu[2][3][4]rities can I expect to find in a sample of 7-Chloro-4-methyl-1-indanone?
Impurities in 7-Chloro-4-methyl-1-indanone can originate from the synthesis process, degradation, or storage. Common organic impurities[2][5] may include starting materials, by-products, intermediates, and degradation products. Specifically, in indanone[2] synthesis, regioisomers are a common byproduct. For instance, isomers wit[6]h the chloro and methyl groups in different positions on the aromatic ring could be present. Other potential impurities could be residual solvents from the manufacturing process.
Q3: My ¹H NMR spectru[2]m shows unexpected peaks. What could they be?
Unexpected peaks in an ¹H NMR spectrum can indicate the presence of several types of impurities. Protons on the carbon adjacent to the carbonyl group in ketones typically appear in the 2-2.7 ppm range. Signals outside the expec[7]ted regions for 7-Chloro-4-methyl-1-indanone could correspond to starting materials, regioisomers, or degradation products. For example, the presence[6] of keto-enol tautomers can also lead to additional peaks, and this equilibrium can be influenced by impurities or the solvent used.
Q4: I have a peak in m[8]y mass spectrum that doesn't correspond to the molecular weight of 7-Chloro-4-methyl-1-indanone. How do I identify it?
A peak with a different molecular weight suggests the presence of an impurity. To identify it, first, consider the potential side reactions in your synthesis. Common fragmentation patterns for indanones can help in elucidating the structure of the unknown compound. For instance, α-cleavage[9] is a predominant fragmentation pattern for ketones. If you have access to hig[10]h-resolution mass spectrometry (HRMS), you can obtain the exact mass and predict the elemental composition of the impurity.
Q5: My HPLC-UV analysi[5]s shows multiple peaks. How can I confirm which is my main compound and which are impurities?
In an HPLC-UV chromatogram, the peak with the largest area percentage is typically your main compound, assuming it has a similar UV response to the impurities. To confirm, you can spike your sample with a pure standard of 7-Chloro-4-methyl-1-indanone and observe which peak increases in area. The other peaks represent impurities. For definitive identification, these impurity peaks can be collected via fraction collection and further analyzed by MS or NMR.
Troubleshooting Guides
Issue 1: Ambiguous NMR Spectral Data
Symptom: You observe overlapping signals or unexpected chemical shifts in the ¹H or ¹³C NMR spectrum, making definitive structural assignment difficult.
Possible Causes & Solutions:
-
Presence of Regioisomers: The synthesis of substituted indanones can sometimes yield regioisomers, which have very similar structures and, therefore, similar NMR spectra.
-
Solution: Emp[6]loy two-dimensional (2D) NMR techniques such as COSY and HMQC to establish connectivity between protons and carbons. This can help differentiate between isomers.
-
-
Keto-Enol Tautomerism: The presence of both keto and enol forms of the indanone or impurities can lead to a more complex spectrum.
-
Solution: Var[8]ying the solvent or temperature of the NMR experiment can shift the equilibrium and help in identifying the different tautomers.
-
-
Sample Concentration: High sample concentration can lead to peak broadening and shifts in chemical values.
-
Solution: Prepare a more dilute sample (e.g., 10-20 mg in 0.6-0.7 mL of deuterated solvent) to improve spectral resolution.
-
Issue 2: Unidentif[12]iable Peaks in Mass Spectrum
Symptom: Your mass spectrum displays peaks that cannot be readily assigned to 7-Chloro-4-methyl-1-indanone or its expected fragments.
Possible Causes & Solutions:
-
Synthetic Byproducts: Unexpected byproducts can arise from side reactions during synthesis.
-
Degradation Product[9]s: The compound may have degraded during storage or sample preparation.
-
Solution: Ana[5]lyze a freshly prepared sample and compare the spectra. If new peaks appear over time, it indicates degradation.
-
-
Contamination: The sample may be contaminated with residual solvents, reagents, or materials from the analytical instrument.
-
Solution: Run a blank (solvent only) to identify peaks originating from the solvent or system. Ensure proper cleaning of all glassware and instrument components.
-
Issue 3: Poor Separation in HPLC-UV
Symptom: Your HPLC chromatogram shows poor resolution between the main peak and impurity peaks, or the peak shapes are not ideal (e.g., tailing, fronting).
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving good separation.
-
Incorrect Column Ch[12]oice: The stationary phase of the HPLC column may not be suitable for your analytes.
-
Flow Rate and Temperature: These parameters can influence peak shape and resolution.
-
Solution: Optimize the flow rate; a lower flow rate often improves resolution. Adjusting the column temp[11]erature can also affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.
-
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of your 7-Chloro-4-methyl-1-indanone sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tet[13]ramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a high-resolution NMR spectrometer (300 MHz or higher).
-
Typical parameter[13]s: 30-45° pulse angle, 2-4 seconds acquisition time, and a 1-2 second relaxation delay.
-
-
¹³C NMR Acquisiti[13]on:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 45-90° pulse angle, wider spectral width than ¹H NMR, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: [13] * Apply a Fourier transform to the Free Induction Decay (FID).
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm for ¹H NMR and the solvent signal for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).
-
Integrate all sig[13]nals in the ¹H NMR to determine the relative number of protons.
-
Protocol 2: HPLC-UV Method Development for Impurity Profiling
-
System Preparation:
-
Gradient Elution:
-
Start with a gradient to screen for impurities. For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Ramp to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
-
22-25 min: Re-equilibrate
-
-
Flow Rate: 1 mL/min.
-
Injection Volum[4]e: 10 µL.
-
-
Method Optimization: Based on the initial chromatogram, adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation of all impurity peaks.
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of your sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
-
Instrumentation: [13]Use a mass spectrometer with an electrospray ionization (ESI) source. ESI is suitable for moderately polar molecules like indanones.
-
Data Acquisition: [9]
-
Acquire a full scan mass spectrum to determine the molecular weights of the components in your sample.
-
For structural elucidation of impurities, perform tandem MS (MS/MS) on the parent ions of interest.
-
Data Presentation
[9]Table 1: Expected Spectroscopic Data for 7-Chloro-4-methyl-1-indanone
| Spectroscopic Technique | Characteristic Feature | Expected Value/Region |
| ¹H NMR | Protons adjacent to C=O | ~2.5 - 3.0 ppm |
| Aromatic Protons | ~7.0 - 8.0 ppm | |
| Methyl Protons | ~2.4 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | >190 ppm |
| Aromatic Carbons | [10]~120 - 150 ppm | |
| Aliphatic Carbons | ~20 - 40 ppm | |
| IR Spectroscopy | C=O Stretch (aliphatic ketone) | ~1715 cm⁻¹ |
| Mass Spectrometry [7] | Molecular Ion (M+) | m/z = 180.63 (for C₁₀H₉ClO) |
Visualization of Wo[15]rkflows
Caption: Workflow for impurity identification in 7-Chloro-4-methyl-1-indanone.
References
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Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry - PubMed. (2013-11-15). Retrieved from [Link]
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A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. (2025-04-14). Retrieved from [Link]
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An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed. (2024-08-17). Retrieved from [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020-12-23). Retrieved from [Link]
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Spectroscopy Tutorial: Ketones. Retrieved from [Link]
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Pharmaceutical Impurity Detection: Methods (HPLC, TLC, Spectroscopy) & Quality Control Strategies - Hengyuan Fine Chemical. (2025-07-30). Retrieved from [Link]
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Identification of Pharmaceutical Impurities. Retrieved from [Link]
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Spectroscopy of Aldehydes and Ketones - Oregon State University. Retrieved from [Link]
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19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023-11-20). Retrieved from [Link]
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Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025-06-08). Retrieved from [Link]
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How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020-11-19). Retrieved from [Link]
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The Expert's Guide to Pharmaceutical Impurity Analysis - Separation Science. (2024-03-07). Retrieved from [Link]
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Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones - Journal of Physical Science. (2018-02-25). Retrieved from [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed. (2024-11-07). Retrieved from [Link]
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Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical | Walsh Medical Media. (2016-12-26). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 7-Chloro-4-methyl-1-indanone and 4-methyl-1-indanone for Synthetic Applications
For researchers and professionals in drug development and synthetic chemistry, the selection of the appropriate starting materials is a critical decision that dictates the efficiency and outcome of a synthetic route. Substituted indanones are versatile scaffolds found in numerous biologically active molecules and natural products.[1] This guide provides an in-depth technical comparison of the reactivity of two such analogs: 7-Chloro-4-methyl-1-indanone and 4-methyl-1-indanone. By understanding the electronic and steric nuances imparted by their respective substituents, chemists can make more informed decisions in designing synthetic pathways.
Unveiling the Contestants: A Look at Their Structural and Electronic Profiles
4-methyl-1-indanone and 7-Chloro-4-methyl-1-indanone share the same core bicyclic structure, but the presence of a chloro group at the 7-position in the latter introduces significant electronic and, to a lesser extent, steric differences that modulate their chemical behavior.
| Property | 4-methyl-1-indanone | 7-Chloro-4-methyl-1-indanone |
| Molecular Formula | C₁₀H₁₀O[2] | C₁₀H₉ClO[3] |
| Molecular Weight | 146.19 g/mol [2] | 180.63 g/mol [3] |
| CAS Number | 24644-78-8[2] | 58630-80-1[3] |
| Physical Form | White to light yellow crystalline powder[4] | Not specified, likely a solid |
| Melting Point | 94-96 °C[4] | Not specified |
Electronic Landscape: The Tug-of-War Between Methyl and Chloro Substituents
The reactivity of the indanone core, particularly the electrophilicity of the carbonyl carbon and the acidity of the α-protons, is governed by the electronic effects of the substituents on the aromatic ring.
-
4-methyl-1-indanone: The methyl group at the 4-position is an electron-donating group (EDG) through an inductive effect.[5] This donation of electron density to the aromatic ring slightly deactivates the carbonyl group towards nucleophilic attack by making the carbonyl carbon less electron-deficient.
-
7-Chloro-4-methyl-1-indanone: This molecule presents a more complex electronic scenario.
-
The methyl group at the 4-position acts as an electron-donating group through induction.[5]
-
The chloro group at the 7-position is an electron-withdrawing group (EWG) through a strong inductive effect due to its high electronegativity. It also possesses lone pairs of electrons that can be donated to the ring via a weaker resonance effect.[6] In the case of halogens, the inductive withdrawal effect typically outweighs the resonance donation, leading to an overall deactivation of the ring towards electrophilic substitution but a more complex influence on the reactivity of the distal carbonyl group.[7]
-
The presence of the electron-withdrawing chloro group in 7-Chloro-4-methyl-1-indanone is expected to increase the electrophilicity of the carbonyl carbon compared to 4-methyl-1-indanone, making it more susceptible to nucleophilic attack.
Comparative Reactivity in Key Synthetic Transformations
The differing electronic profiles of these two indanones manifest in their reactivity towards common synthetic transformations.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a cornerstone reaction for ketones. The increased electrophilicity of the carbonyl carbon in 7-Chloro-4-methyl-1-indanone suggests a higher reactivity towards nucleophiles.
Example: Reduction with Sodium Borohydride (NaBH₄)
The reduction of the ketone to a secondary alcohol is a common transformation.
-
Prediction: 7-Chloro-4-methyl-1-indanone is expected to undergo reduction with NaBH₄ at a faster rate than 4-methyl-1-indanone due to the enhanced electrophilicity of its carbonyl carbon.
Experimental Protocol: General Procedure for the Reduction of Indanones with NaBH₄
-
Dissolution: Dissolve the indanone (1.0 eq) in a suitable protic solvent such as methanol or ethanol at room temperature.[8]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution.[8]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess NaBH₄.
-
Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by column chromatography on silica gel if necessary.
Logical Workflow for Nucleophilic Addition
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comparison of synthesis methods for substituted indanones
An In-Depth Technical Guide to the Synthesis of Substituted Indanones: A Comparative Analysis for Drug Discovery and Development Professionals
The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural products, functional materials, and pharmaceutically active compounds.[1][2] Its prevalence in medicinal chemistry is highlighted by its presence in drugs like Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[3] The biological activity of these molecules is often critically dependent on their substitution patterns and stereochemistry, making the development of efficient, selective, and scalable synthetic methodologies a paramount concern for researchers in drug development.[4]
This guide provides an in-depth comparison of the primary synthetic strategies for accessing substituted indanones. We move beyond simple procedural lists to explore the mechanistic underpinnings, comparative performance, and practical considerations of each method, offering field-proven insights to guide your synthetic planning.
Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their more reactive acid chloride derivatives is arguably the most traditional and direct route to the indanone core.[5][6] This method relies on the generation of a highly electrophilic acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring.
Mechanistic Rationale: The choice between using the carboxylic acid directly or converting it to the acid chloride is a trade-off between step economy and reaction vigor. Direct cyclization of the acid requires strong dehydrating acid catalysts, such as polyphosphoric acid (PPA) or superacids like triflic acid, to generate the acylium ion in situ.[7][8] While this is a one-step process, it often necessitates high temperatures.[7][9] The two-step route via the acid chloride allows for the use of milder Lewis acids (e.g., AlCl₃, SnCl₄) as the acylium ion is more readily formed.[10]
Causality in Catalyst Selection: The choice of acid catalyst is critical and can influence both yield and regioselectivity. PPA is effective but can be difficult to work with on a large scale. Modern methods have employed metal triflates (e.g., Sc(OTf)₃, Tb(OTf)₃) which can offer higher catalytic efficiency.[9] The regiochemical outcome is governed by the established principles of electrophilic aromatic substitution; the cyclization will occur at the aromatic position most activated towards electrophilic attack. In cases of symmetrically substituted precursors, this is straightforward. However, with electronically differentiated aromatic rings, mixtures of regioisomers can be a significant drawback.[11]
Caption: General mechanism of Friedel-Crafts acylation for indanone synthesis.
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
| Catalyst/Reagent | Substrate Type | Typical Conditions | Yield (%) | Advantages | Limitations | Reference |
| Polyphosphoric Acid (PPA) | Carboxylic Acid | 100-150 °C | 70-95 | Inexpensive, one-pot | Viscous, harsh, difficult workup | [11] |
| AlCl₃ | Acid Chloride | 0 °C to RT, CH₂Cl₂ | 80-98 | High yields, mild temp. | Stoichiometric, moisture sensitive | [10] |
| Triflic Acid (TfOH) | Carboxylic Acid | RT to 80 °C | 85-95 | Highly efficient, catalytic | Expensive, corrosive | [8] |
| Tb(OTf)₃ | Carboxylic Acid | 250 °C (neat) | 75-90 | Catalytic, effective for deactivated systems | Very high temperatures | [9] |
Nazarov Cyclization
The Nazarov cyclization is a powerful electrocyclic reaction for forming cyclopentenones, making it a valuable tool for indanone synthesis.[12] The reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone (or a precursor like a chalcone) to generate a cyclopentenyl cation, which is then quenched to form the indanone product.[12][13]
Mechanistic Rationale: The reaction is initiated by activation of the carbonyl group by a Lewis or Brønsted acid, which facilitates the formation of a pentadienyl cation.[12] According to Woodward-Hoffmann rules, this cation undergoes a thermally allowed conrotatory ring closure. The subsequent elimination of a proton can lead to different isomers, a historical challenge for this reaction. Modern catalytic systems, often employing Lewis acids like Cu(OTf)₂ or transition metals like Iridium(III), have significantly improved the control over reactivity and selectivity.[13][14] The substitution pattern on the dienone precursor is crucial; electron-donating groups can stabilize the cationic intermediate and facilitate the cyclization, while electron-withdrawing groups can direct the regioselectivity of the final proton elimination.[13]
Caption: Catalytic cycle of the Lewis acid-promoted Nazarov cyclization.
Modern Transition-Metal-Catalyzed Strategies
The last two decades have seen a surge in the development of transition-metal-catalyzed methods, which offer milder conditions, broader functional group tolerance, and, most importantly, access to chiral, enantioenriched indanones.[1][15]
Palladium-Catalyzed Intramolecular Heck and Reductive-Heck Reactions
The intramolecular Heck reaction provides a powerful pathway for C-C bond formation by coupling an aryl halide with a pendant alkene.[16][17] The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle. A significant evolution of this method is the asymmetric reductive-Heck reaction, which allows for the synthesis of chiral 3-substituted indanones from 2'-halochalcones.[4][18]
Mechanistic Rationale and Causality: In the asymmetric reductive-Heck variant, after the initial carbopalladation step, the typical β-hydride elimination pathway is suppressed. Instead, the resulting alkyl-palladium(II) intermediate is intercepted by a reducing agent (often formic acid or a silane), leading to a saturated product.[19] The key to enantioselectivity lies in the use of chiral phosphine ligands, such as derivatives of BINAP or MeO-BIPHEP.[18][20] These ligands create a chiral environment around the palladium center, directing the migratory insertion of the alkene to occur selectively on one face, thereby setting the stereochemistry at the C3 position of the indanone. The choice of base is also critical; it can dictate whether the final product is the 3-substituted indanone or the corresponding α-exo-methylene indanone, offering a point of synthetic divergency.[4][18]
Caption: Asymmetric intramolecular reductive-Heck reaction workflow.
Rhodium-Catalyzed Asymmetric 1,4-Addition
An elegant and highly efficient method for synthesizing enantioenriched 3-aryl-1-indanones involves the rhodium-catalyzed intramolecular 1,4-addition.[21] This strategy utilizes readily available pinacolborane chalcone derivatives as precursors.
Mechanistic Rationale: The reaction is believed to proceed via the formation of an aryl-rhodium species from the arylboronic ester. This species then undergoes a conjugate addition to the enone system within the same molecule. The use of a chiral monophosphorus ligand, such as MonoPhos, is essential for inducing high levels of enantioselectivity.[4][21][22] This method is characterized by its mild reaction conditions and excellent functional group tolerance, providing a powerful tool for accessing a wide array of chiral 3-aryl-1-indanones in high yields and with excellent enantioselectivities.[21]
Table 2: Comparison of Modern Asymmetric Synthesis Methods
| Method | Catalyst/Ligand | Precursor | Yield (%) | Enantiomeric Excess (ee %) | Key Feature | Reference |
| Pd-Catalyzed Reductive-Heck | Pd(OAc)₂ / (R)-3,5-Xyl-MeOBIPHEP | 2'-Halochalcones | 75-90 | 85-95 | Access to chiral 3-alkyl/aryl indanones | [18] |
| Rh-Catalyzed 1,4-Addition | [Rh(cod)₂]BF₄ / (S)-MonoPhos | Pinacolborane chalcones | 80-95 | 90-95 | Specific for chiral 3-aryl indanones | [21] |
| Ni-Catalyzed Reductive Cyclization | Ni(acac)₂ / Chiral Ligand | Enones | 70-95 | up to 99 | Broad substrate scope | [22] |
Overall Comparative Analysis
Choosing the optimal synthetic route depends heavily on the specific target molecule, including its substitution pattern, required stereochemistry, and the scale of the synthesis.
Table 3: Summary Comparison of Indanone Synthesis Methods
| Feature | Intramolecular Friedel-Crafts | Nazarov Cyclization | Intramolecular Reductive-Heck | Rh-Catalyzed 1,4-Addition |
| Precursor | 3-Arylpropionic Acid/Chloride | Divinyl Ketone (e.g., Chalcone) | 2'-Halochalcone | Pinacolborane Chalcone |
| Key Reagent | Strong Acid (PPA, AlCl₃) | Lewis/Brønsted Acid (TFA, Cu(OTf)₂) | Pd(0) Catalyst + Chiral Ligand | Rh(I) Catalyst + Chiral Ligand |
| Conditions | Often harsh, high temp. | Mild to moderate | Mild | Mild |
| Stereocontrol | Not inherently stereoselective | Can be diastereoselective | Excellent enantioselectivity | Excellent enantioselectivity |
| Advantages | Atom economical, direct | Powerful ring formation | High functional group tolerance, high ee | High yields, high ee, mild conditions |
| Limitations | Regioselectivity issues, harsh | Potential for side products | Precursor synthesis required | Limited to 3-aryl substitution |
Experimental Protocols
To provide a practical context, detailed protocols for a classical and a modern asymmetric synthesis are provided below.
Protocol 1: PPA-Catalyzed Intramolecular Friedel-Crafts Acylation
Objective: Synthesis of 6-methoxy-1-indanone from 3-(4-methoxyphenyl)propanoic acid.
Materials:
-
3-(4-methoxyphenyl)propanoic acid (1.0 eq)
-
Polyphosphoric acid (PPA) (10 wt. eq)
-
Ice water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (10 wt. eq).
-
Heat the PPA to 80-90 °C with stirring until it becomes mobile.
-
Add 3-(4-methoxyphenyl)propanoic acid (1.0 eq) portion-wise to the hot PPA over 15 minutes.
-
Increase the temperature to 100 °C and stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto a stirred mixture of ice and water.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford 6-methoxy-1-indanone.
Protocol 2: Palladium-Catalyzed Asymmetric Reductive-Heck Reaction
Objective: Enantioselective synthesis of a chiral 3-substituted indanone from a 2'-bromochalcone derivative. (Adapted from literature[18])
Materials:
-
2'-Bromochalcone derivative (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
(R)-3,5-Xyl-MeOBIPHEP (chiral ligand, 6 mol%)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) (2.0 eq)
-
Formic acid (HCOOH) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.05 eq) and (R)-3,5-Xyl-MeOBIPHEP (0.06 eq).
-
Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 20-30 minutes to pre-form the catalyst.
-
Add the 2'-bromochalcone substrate (1.0 eq) and Proton Sponge® (2.0 eq) to the flask.
-
Add formic acid (3.0 eq) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion
The synthesis of substituted indanones has evolved from robust, classical methods like Friedel-Crafts acylation to highly sophisticated and selective transition-metal-catalyzed protocols. While Friedel-Crafts and Nazarov reactions remain valuable for their directness in constructing the core ring system, their limitations regarding harsh conditions and selectivity are being overcome by modern methods. Palladium and Rhodium-catalyzed reactions, particularly asymmetric variants, have become indispensable for drug discovery and development, where precise control over stereochemistry is non-negotiable. The choice of method should be a deliberate one, guided by the target's complexity, the need for stereocontrol, and considerations of scale and efficiency.
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The Enigmatic Bioactivity of 7-Chloro-4-methyl-1-indanone: A Comparative Guide Based on Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1-indanone scaffold stands as a privileged structure, a foundational framework for a multitude of biologically active compounds.[1][2] Its rigid bicyclic system, comprising a benzene ring fused to a cyclopentanone ring, offers a versatile template for synthetic modification, leading to derivatives with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] This guide delves into the predicted biological activity of a specific, yet under-explored derivative, 7-Chloro-4-methyl-1-indanone , by drawing objective comparisons with its structurally related analogs for which experimental data is available.
While direct biological data for 7-Chloro-4-methyl-1-indanone remains scarce in publicly accessible literature, a comprehensive analysis of its analogs provides valuable insights into its potential pharmacological profile. This guide will synthesize available data to build a predictive comparison, offering a scientifically grounded starting point for researchers interested in this promising molecule. We will explore the known anticancer, antimicrobial, and neuroprotective activities of analogous compounds, detail relevant experimental protocols, and present a structure-activity relationship (SAR) analysis to guide future research and development.
A Comparative Landscape of Biological Activity
The introduction of chloro and methyl substituents onto the 1-indanone core is known to significantly modulate its biological effects. The position of these functional groups is critical in determining the compound's interaction with biological targets.
Anticancer Potential: A Tale of Substitution
Numerous 1-indanone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6][7][8] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.
Table 1: Comparative Anticancer Activity of 1-Indanone Analogs
| Compound/Analog | Substitution Pattern | Cell Line(s) | IC50 (µM) | Reference(s) |
| 7-Chloro-4-methyl-1-indanone | 7-Chloro, 4-Methyl | Not Reported | Not Reported | - |
| Indanocine | 2-Ethyl-2-methyl-1-indanone derivative | Various, including multidrug-resistant breast cancer cells | ≤ 0.02 | [8] |
| Thiazolyl hydrazone derivative (ITH-6) | 1-(Thiazol-2-yl)hydrazono)-1H-indene | HT-29, COLO 205, KM 12 (colorectal cancer) | 0.41 - 0.98 | [6] |
| Spiroisoxazoline derivative (9f) | Spiroisoxazoline at C2, various substitutions | MCF-7 (breast cancer) | Not specified | [7] |
Note: IC50 values are a measure of the concentration of a substance needed to inhibit a biological process by 50%. Lower values indicate higher potency.
The high potency of Indanocine, even in multidrug-resistant cell lines, underscores the potential of the indanone scaffold.[8] Furthermore, the thiazolyl hydrazone derivative ITH-6 demonstrates that modifications at the 1-position can yield highly active compounds against specific cancer types.[6] For 7-Chloro-4-methyl-1-indanone, the presence of the electron-withdrawing chlorine atom at the 7-position and the electron-donating methyl group at the 4-position could lead to a unique electronic distribution, potentially influencing its interaction with biological targets and conferring selective cytotoxicity.
Antimicrobial Efficacy: The Impact of Halogenation
Halogenated compounds often exhibit enhanced antimicrobial properties, and this trend is observed within the 1-indanone family.[9][10][11][12] The lipophilicity conferred by the halogen atom can facilitate membrane transport, allowing the compound to reach its intracellular target more effectively.
Table 2: Comparative Antimicrobial Activity of 1-Indanone Analogs
| Compound/Analog | Substitution Pattern | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 7-Chloro-4-methyl-1-indanone | 7-Chloro, 4-Methyl | Not Reported | Not Reported | - |
| 6-bromo-4-iodoindole & 4-bromo-6-chloroindole | Dihalogenated indoles | Staphylococcus aureus (including MRSA) | 20-30 | [9][10] |
| Chlorinated thiazolidinones (4a, 4b, 4c) | Chlorinated thiazolidinone moiety | Escherichia coli TolC-mutant | 16 | [11] |
| para-fluorophenyl substituted indanone acetic acid (5f) | para-fluorophenyl at C2 | S. aureus, B. subtilis, E. coli, S. typhi | Not specified | [12] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
The potent bactericidal activity of dihalogenated indoles against drug-resistant S. aureus highlights the importance of halogenation.[9][10] Similarly, chlorinated thiazolidinones, which can be considered analogs with a modified heterocyclic ring, show significant activity against Gram-negative bacteria.[11] The presence of a chlorine atom in 7-Chloro-4-methyl-1-indanone suggests it may possess noteworthy antibacterial or antifungal properties.
Neuroprotective Promise: Modulating Neurological Pathways
The 1-indanone scaffold is a key component of Donepezil, a well-known drug for the treatment of Alzheimer's disease, highlighting the potential of this chemical class in neurology.[4] Derivatives of 1-indanone have been investigated for their ability to modulate various targets in the central nervous system.
Table 3: Comparative Neuroprotective Activity of 1-Indanone Analogs
| Compound/Analog | Proposed Mechanism/Target | In Vitro/In Vivo Model | Observed Effect | Reference(s) |
| 7-Chloro-4-methyl-1-indanone | Not Reported | Not Reported | Not Reported | - |
| Indanone/benzofuranone and piperidine hybrids | Neuroprotection | Oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal injury | Ameliorated ischemia-reperfusion injury | [13] |
| CHF3381 (indantadol) | Putative NMDA receptor antagonist | Kainate seizure-induced neurodegeneration | Prevented cell damage | [14] |
The neuroprotective effects of indanone-piperidine hybrids in models of ischemia-reperfusion injury suggest that derivatives of 7-Chloro-4-methyl-1-indanone could be explored for similar applications.[13] The activity of CHF3381 as a putative NMDA receptor antagonist points towards the potential for indanone derivatives to modulate excitatory neurotransmission, a key process in several neurological disorders.[14]
Experimental Methodologies: A Blueprint for Investigation
To empirically determine the biological activity of 7-Chloro-4-methyl-1-indanone and its novel analogs, standardized and robust experimental protocols are essential.
Synthesis of 7-Chloro-4-methyl-1-indanone and its Analogs
The synthesis of 7-Chloro-4-methyl-1-indanone would likely follow established methods for 1-indanone synthesis, primarily through an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.[5][15]
Analogs can be synthesized by modifying the starting materials or by further reactions on the 1-indanone core.
In Vitro Anticancer Activity Assessment
The cytotoxicity of the compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 7-Chloro-4-methyl-1-indanone and its analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.
Step-by-Step Broth Microdilution Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli).
-
Inoculation: Add the microbial inoculum to each well containing the test compound.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Directions
Based on the available data for its analogs, we can infer a preliminary SAR for chloro- and methyl-substituted 1-indanones:
-
Halogenation: The presence and position of a halogen atom, particularly chlorine or bromine, on the aromatic ring is likely to enhance antimicrobial and potentially anticancer activity. The 7-position of the chlorine in the target molecule is of particular interest.
-
Methyl Group: The methyl group at the 4-position may influence the compound's lipophilicity and steric profile, which could affect its binding to target proteins and its overall activity.
-
Substitution at C2 and C3: Modifications at the 2nd and 3rd positions of the cyclopentanone ring, such as the introduction of benzylidene or spirocyclic moieties, have been shown to be critical for potent biological activity.
Future research should focus on:
-
Synthesis and Biological Evaluation: The synthesis of 7-Chloro-4-methyl-1-indanone is the crucial first step to directly assess its biological activities. A comprehensive screening against a panel of cancer cell lines and microbial strains is warranted.
-
Analog Synthesis: The synthesis and testing of a focused library of analogs with variations in the position of the chloro and methyl groups, as well as modifications at the C2 and C3 positions, will provide a clearer understanding of the SAR.
-
Mechanism of Action Studies: For any active compounds identified, further studies to elucidate their mechanism of action are essential for rational drug design and development.
References
Please note that due to the predictive nature of this guide, direct references for the biological activity of 7-Chloro-4-methyl-1-indanone are not available. The references provided support the general statements about the bioactivity of 1-indanone analogs.
- Narayanan, S., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines.
- BenchChem. (2025). Potential Research Frontiers for 4-Methyl-1-indanone: A Technical Guide for Drug Discovery and Development.
- BenchChem. (2025). 7-Chloro-1-indanone (CAS 34911-25-6) For Research.
- Guidechem. (n.d.). 7-Chloro-4-methyl-1-indanone 58630-80-1 wiki.
- Dastmalchi, S., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 33, 115960.
- Shnyder, S. D., et al. (2002). Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells. Journal of the National Cancer Institute, 94(20), 1545-1548.
- Sim, W., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 18(12), e70280.
- Sim, W., et al. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Microbial Biotechnology, 18(12), e70280.
- Koprowska, K., & Mlynarz, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
- ResearchGate. (n.d.). Anticancer compounds based on indanone analogues.
- El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones. Bioorganic Chemistry, 89, 103013.
- Sabale, P., Gupta, T., & Sabale, V. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology, 11(10), 4469-4473.
- Kotha, S., & Khedkar, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32569-32591.
- Patil, S. A., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. European Journal of Medicinal Chemistry, 116369.
- Zeng, Q., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience.
- Moroni, F., et al. (2000). Neuroprotective activity of CHF3381, a putative N-methyl-D-aspartate receptor antagonist. European Journal of Pharmacology, 404(1-2), 101-108.
- ResearchGate. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- Kopańska, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Majumdar, K. C., & Chattopadhyay, B. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry Section B: Organic Chemistry Including Medicinal Chemistry, 47(10), 1597-1599.
- Kotha, S., & Khedkar, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32569–32591.
- Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives.
- Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. Drug Design, Development and Therapy, 12, 885–895.
- Rodrigues, M. T., et al. (2024). Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction. Beilstein Journal of Organic Chemistry, 20, 1167–1178.
- Tucholska, K., et al. (2021). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 10(10), 1587.
- Wang, G. J., et al. (2014). Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress.
- Fassihi, A., et al. (2013). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 12(1), 95–102.
- Guidechem. (n.d.).
- da Silva, A. C. R., et al. (2025). Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. Research, Society and Development, 14(8), e13114849310.
- Doğan, İ. S., et al. (2013). Evaluation of in vitro cytotoxicity of some 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters against human monocytic cells (U937). Marmara Pharmaceutical Journal, 17, 12-17.
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In the landscape of synthetic chemistry and drug discovery, the precise characterization of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process, providing a detailed fingerprint of a compound's atomic arrangement and connectivity. This guide offers an in-depth spectroscopic comparison of 7-Chloro-4-methyl-1-indanone, a key substituted indanone, with its structurally related analogs: 1-indanone, 4-methyl-1-indanone, and 7-chloro-1-indanone.
Through a combination of experimental data for the parent compound, 1-indanone, and theoretically predicted data for its substituted derivatives, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how substituent effects manifest in their respective spectra. This comparative approach not only aids in the structural elucidation of these specific compounds but also serves as an instructive example of fundamental spectroscopic principles.
Molecular Structures Under Investigation
The following compounds form the basis of our spectroscopic comparison. The strategic placement of chloro and methyl groups on the aromatic ring of the 1-indanone scaffold allows for a systematic evaluation of their electronic and steric influences on the resulting spectra.
Caption: Molecular structures of the compared indanone derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) are highly sensitive to the electronic effects of neighboring substituents.
Experimental Data for 1-Indanone:
The experimental ¹H NMR spectrum for 1-indanone serves as our baseline. The aromatic protons exhibit a complex splitting pattern characteristic of a disubstituted benzene ring, while the aliphatic protons of the five-membered ring appear as distinct triplets.
Predicted ¹H NMR Data for Substituted Indanones:
The predicted chemical shifts for the substituted analogs are based on the principles of substituent-induced chemical shifts (SCS).[1][2][3] Electron-donating groups like methyl (-CH₃) are expected to cause an upfield shift (lower ppm), particularly for ortho and para protons, due to increased electron density. Conversely, electron-withdrawing and electronegative groups like chlorine (-Cl) will induce a downfield shift (higher ppm) for nearby protons.[1][2][3] The anisotropy of the carbonyl group also plays a significant role in deshielding adjacent protons.[4]
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 1-Indanone | H-2 (α-CH₂) | ~2.7 | t | ~6.0 |
| H-3 (β-CH₂) | ~3.1 | t | ~6.0 | |
| Aromatic H | 7.3 - 7.8 | m | - | |
| 4-Methyl-1-indanone | H-2 (α-CH₂) | ~2.7 | t | ~6.0 |
| H-3 (β-CH₂) | ~3.0 | t | ~6.0 | |
| Aromatic H | 7.1 - 7.5 | m | - | |
| 4-CH₃ | ~2.4 | s | - | |
| 7-Chloro-1-indanone | H-2 (α-CH₂) | ~2.8 | t | ~6.0 |
| H-3 (β-CH₂) | ~3.2 | t | ~6.0 | |
| Aromatic H | 7.4 - 7.9 | m | - | |
| 7-Chloro-4-methyl-1-indanone | H-2 (α-CH₂) | ~2.7 | t | ~6.0 |
| H-3 (β-CH₂) | ~3.1 | t | ~6.0 | |
| Aromatic H | 7.2 - 7.6 | m | - | |
| 4-CH₃ | ~2.4 | s | - |
Note: Predicted values are estimations based on established substituent effects and may vary from experimental results.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
Carbon-13 NMR provides information on the carbon skeleton of a molecule. Chemical shifts are influenced by the electronegativity of attached atoms and the hybridization of the carbon.
Experimental Data for 1-Indanone:
The ¹³C NMR spectrum of 1-indanone shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclopentanone ring.
Predicted ¹³C NMR Data for Substituted Indanones:
The methyl group is expected to cause a downfield shift on the carbon it is directly attached to (ipso-carbon) and an upfield shift on the ortho and para carbons. The electronegative chlorine atom will cause a significant downfield shift on the ipso-carbon and smaller downfield shifts on the ortho and para carbons.[5][6] The carbonyl carbon's chemical shift is also sensitive to the electronic nature of the substituents on the aromatic ring.[7]
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 1-Indanone | C=O | ~207 |
| Aromatic C | 124 - 155 | |
| Aliphatic C | 25, 36 | |
| 4-Methyl-1-indanone | C=O | ~207 |
| Aromatic C | 122 - 154 | |
| Aliphatic C | 25, 36 | |
| CH₃ | ~21 | |
| 7-Chloro-1-indanone | C=O | ~205 |
| Aromatic C | 125 - 156 | |
| Aliphatic C | 26, 37 | |
| 7-Chloro-4-methyl-1-indanone | C=O | ~205 |
| Aromatic C | 123 - 155 | |
| Aliphatic C | 26, 37 | |
| CH₃ | ~21 |
Note: Predicted values are estimations based on established substituent effects and may vary from experimental results.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
Key Vibrational Modes:
-
C=O Stretch: The carbonyl group of the indanone ring will exhibit a strong absorption band. The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups like chlorine tend to increase the C=O stretching frequency, while electron-donating groups like methyl have a smaller effect.
-
Aromatic C=C Stretch: Aromatic rings show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C-Cl Stretch: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.[8]
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 1-Indanone | ~1710 | ~1600, 1470 | ~3050 | ~2950, 2850 | - |
| 4-Methyl-1-indanone | ~1708 | ~1605, 1480 | ~3040 | ~2960, 2870 | - |
| 7-Chloro-1-indanone | ~1715 | ~1590, 1460 | ~3060 | ~2950, 2850 | ~750 |
| 7-Chloro-4-methyl-1-indanone | ~1713 | ~1595, 1475 | ~3050 | ~2960, 2870 | ~760 |
Note: Frequencies are approximate and can be influenced by the physical state of the sample and the measurement technique.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.
Expected Fragmentation Patterns:
The indanone core is expected to undergo characteristic fragmentation pathways. The molecular ion peak (M⁺) should be observable for all compounds. The presence of chlorine will result in a characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope.[9]
Common fragmentation pathways for indanones include:
-
Loss of CO: A common fragmentation for ketones, leading to a fragment of [M-28]⁺.
-
Loss of C₂H₄ (ethylene): Through a retro-Diels-Alder type reaction of the five-membered ring, resulting in a fragment of [M-28]⁺.
-
Loss of a chlorine radical: For the chloro-substituted compounds, leading to a fragment of [M-35]⁺ or [M-37]⁺.
-
Loss of a methyl radical: For the methyl-substituted compounds, resulting in a fragment of [M-15]⁺.
Studies on substituted indanones have shown that the nature and position of the substituent can influence the fragmentation pathways.[10]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected Fragments (m/z) |
| 1-Indanone | C₉H₈O | 132.16 | 132 (M⁺), 104, 103, 77 |
| 4-Methyl-1-indanone | C₁₀H₁₀O | 146.19 | 146 (M⁺), 131, 118, 91 |
| 7-Chloro-1-indanone | C₉H₇ClO | 166.60 | 166/168 (M⁺/M+2), 138/140, 131, 103 |
| 7-Chloro-4-methyl-1-indanone | C₁₀H₉ClO | 180.63 | 180/182 (M⁺/M+2), 165/167, 152/154, 115 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indanone derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-2 second relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a wide spectral width, and a 2-5 second relaxation delay.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Caption: Generalized workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Caption: General workflow for mass spectrometry analysis.
Conclusion
This guide provides a foundational spectroscopic comparison of 7-Chloro-4-methyl-1-indanone and its related compounds. The presented data, both experimental and predicted, illustrates the significant impact of methyl and chloro substituents on the ¹H NMR, ¹³C NMR, IR, and Mass spectra. By understanding these substituent effects, researchers can more confidently elucidate the structures of novel indanone derivatives and related aromatic ketones. The provided protocols offer a starting point for obtaining high-quality spectroscopic data for these and similar compounds. It is important to reiterate that while predicted data is a valuable tool in the absence of experimental spectra, final structural confirmation should always rely on empirically obtained data.
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 7-Chloro-4-methyl-1-indanone
For professionals in drug discovery and chemical synthesis, the purity of an intermediate is not a mere metric; it is the foundation upon which the integrity of subsequent research and development rests. 7-Chloro-4-methyl-1-indanone is a key building block in the synthesis of more complex molecules, where its utility is directly proportional to its purity.[1] Unidentified impurities, such as regioisomers, unreacted starting materials, or reaction byproducts, can introduce significant variability, lead to failed reactions, and complicate the interpretation of biological data.
This guide provides an in-depth, multi-faceted strategy for assessing the purity of newly synthesized 7-Chloro-4-methyl-1-indanone. We move beyond single-method validation, championing an orthogonal approach where different analytical techniques, each leveraging distinct chemical and physical principles, are combined to build a comprehensive and trustworthy purity profile. We will compare a hypothetical, newly synthesized batch ("Synthesized Batch A") against a commercially available, high-purity standard, demonstrating how to interpret comparative data to arrive at a definitive purity assessment.
The Synthetic Context: Anticipating Potential Impurities
The most common route to substituted 1-indanones is the intramolecular Friedel-Crafts cyclization of a 3-arylpropanoic acid precursor.[2] This synthetic pathway, while effective, is prone to specific side reactions that can generate impurities.[2][3] Understanding this context is critical as it informs our analytical strategy.
Potential Impurities to Target:
-
Starting Material: Unreacted 3-(2-chloro-5-methylphenyl)propanoic acid.
-
Regioisomers: Alternative cyclization can lead to isomeric indanones. The directing effects of the chloro and methyl groups make this a tangible risk.
-
Polymeric Byproducts: Harsh acidic conditions can sometimes promote polymerization.[2]
-
Residual Solvents: Solvents used during the reaction or purification (e.g., dichloromethane, heptane) may be retained in the final product.[4]
Our analytical approach is therefore designed not just to quantify the main component, but to specifically detect and identify these anticipated impurities.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity assessment for non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities and providing a quantitative measure of purity, typically expressed as area percent.
Causality Behind the Method: We choose a Reverse-Phase (RP-HPLC) method because 7-Chloro-4-methyl-1-indanone is a moderately polar molecule, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The indanone's aromatic ring and carbonyl group contain a strong chromophore, allowing for sensitive detection using a Diode Array Detector (DAD) or a standard UV detector.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Commercial Standard: Accurately weigh ~1 mg of the commercial standard and dissolve in 10.0 mL of acetonitrile to create a 100 µg/mL stock solution.
-
Synthesized Batch A: Prepare a stock solution of Synthesized Batch A at the same concentration (100 µg/mL) in acetonitrile.
-
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV/DAD at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis Workflow:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject the commercial standard to establish its retention time and peak shape.
-
Inject Synthesized Batch A.
-
Integrate all peaks in the chromatogram with an area greater than 0.05% of the main peak area.
-
Calculate the purity of Synthesized Batch A by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Caption: Workflow for HPLC Purity Assessment.
Comparative Data: HPLC
| Sample | Main Peak Area % | Impurity 1 (Area %) | Impurity 2 (Area %) |
| Commercial Standard | 99.8% | 0.12% | 0.08% |
| Synthesized Batch A | 98.5% | 1.1% | 0.4% |
The HPLC data immediately suggests that Synthesized Batch A has a lower purity than the commercial standard, with two significant impurities detected. The next steps are to identify these impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Impurity Identification
GC-MS is a powerful hyphenated technique that separates volatile and semi-volatile compounds and provides their mass-to-charge ratio (m/z), offering structural information and molecular weight.
Causality Behind the Method: This method is chosen for its ability to separate thermally stable compounds like our indanone and provide mass spectra for each peak.[5] It is exceptionally useful for identifying low-level impurities, such as residual starting materials or reaction byproducts, that are separable by GC.[6] The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the main peak as 7-Chloro-4-methyl-1-indanone (Expected MW: 180.62 g/mol ) and propose structures for the impurity peaks.
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation:
-
Prepare dilute solutions (~1 mg/mL) of both the commercial standard and Synthesized Batch A in dichloromethane.
-
-
Instrumentation & Conditions:
-
GC Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230 °C.
-
-
Analysis Workflow:
-
Inject the commercial standard to obtain its retention time and confirm its mass spectrum.
-
Inject Synthesized Batch A.
-
Analyze the Total Ion Chromatogram (TIC) to identify peaks corresponding to those found in the HPLC analysis.
-
Extract and analyze the mass spectrum for each impurity peak.
-
Caption: Workflow for GC-MS Impurity Profiling.
Comparative Data: GC-MS
| Sample | Main Peak Identity (m/z) | Impurity 1 Identity (m/z) | Impurity 2 Identity (m/z) |
| Commercial Standard | 180 (M+) | - | - |
| Synthesized Batch A | 180 (M+) | 198 (M+) | 180 (M+) |
| Proposed Identity | 7-Chloro-4-methyl-1-indanone | 3-(2-chloro-5-methylphenyl)propanoic acid (Starting Material) | Isomer of 7-Chloro-4-methyl-1-indanone (Regioisomer) |
The GC-MS results are highly informative. The main peak in both samples shows a molecular ion (M+) at m/z 180, consistent with our target compound. In Synthesized Batch A, Impurity 1 has a molecular ion at m/z 198, which corresponds to the molecular weight of the starting material (propanoic acid). Impurity 2 has the same m/z as the product, strongly suggesting it is a regioisomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR spectroscopy provides the most detailed structural information, allowing for unambiguous confirmation of the target molecule's identity and structure. Both ¹H and ¹³C NMR are crucial.
Causality Behind the Method: ¹H NMR confirms the electronic environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. For our purposes, NMR is the ultimate arbiter for confirming the identity of the main product and distinguishing it from potential regioisomers.[5] A regioisomer would exhibit a distinctly different aromatic splitting pattern and chemical shifts in both the proton and carbon spectra. The presence of starting material would be evident from characteristic carboxylic acid proton signals and different aliphatic chain signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve ~15 mg of each sample (Commercial Standard, Synthesized Batch A) in ~0.7 mL of deuterated chloroform (CDCl₃) in separate 5 mm NMR tubes. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
-
Analysis Workflow:
-
Process the Free Induction Decay (FID) for both ¹H and ¹³C spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectra to the TMS signal.
-
Integrate the ¹H NMR signals to determine relative proton counts.
-
Compare the spectra of Synthesized Batch A to the commercial standard, looking for extra peaks that correspond to the impurities identified by GC-MS.
-
Caption: Workflow for NMR Structural Verification.
Comparative Data: ¹H NMR
| Sample | Key Diagnostic Signals |
| Commercial Standard | Clean spectrum consistent with 7-Chloro-4-methyl-1-indanone structure. Aromatic region shows two doublets. Aliphatic region shows two triplets. Methyl singlet present. |
| Synthesized Batch A | Major signals match the standard. Contains minor sets of additional peaks: a broad singlet ~11-12 ppm (characteristic of a carboxylic acid proton), and a second, distinct aromatic splitting pattern and methyl singlet, confirming the presence of both starting material and a regioisomer . |
Melting Point Analysis: A Classic Indicator of Purity
Melting point is a simple, yet effective, physical measurement. Pure crystalline solids exhibit a sharp, narrow melting point range, whereas impure substances melt over a broader range and at a depressed temperature.
Causality Behind the Method: The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to break it apart. This results in a lower and broader melting range, providing a quick, qualitative check that corroborates the findings of more sophisticated techniques. For a related compound, 7-Hydroxy-4-methyl-1-indanone, the literature melting point is 109-112°C.[7] We would expect our target compound to have a distinct and sharp melting range.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Analysis Workflow:
-
Load a small amount of the sample into a capillary tube.
-
Place the tube in the apparatus and heat at a slow, steady rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
-
Comparative Data: Melting Point
| Sample | Observed Melting Range (°C) | Interpretation |
| Commercial Standard | 88.0 - 89.0 °C | Sharp range, indicative of high purity. |
| Synthesized Batch A | 82.5 - 86.0 °C | Broad and depressed range, confirming the presence of impurities. |
Conclusion: A Synthesized Purity Profile
By employing an orthogonal analytical approach, we have constructed a comprehensive and self-validating purity profile for our synthesized 7-Chloro-4-methyl-1-indanone.
| Analytical Technique | Commercial Standard | Synthesized Batch A |
| HPLC | Purity: 99.8% | Purity: 98.5% (with two major impurities) |
| GC-MS | Confirmed Identity (m/z 180) | Confirmed Identity (m/z 180). Impurities identified as starting material and a regioisomer. |
| ¹H NMR | Confirmed Structure | Confirmed structure. Presence of starting material and regioisomer also confirmed. |
| Melting Point | Sharp Range (88.0 - 89.0 °C) | Broad, Depressed Range (82.5 - 86.0 °C) |
The combined data unequivocally demonstrates that Synthesized Batch A has a purity of approximately 98.5% and contains identifiable impurities, specifically the unreacted starting material and a regioisomeric byproduct. This level of impurity may be unacceptable for downstream applications in drug development. The logical next step would be to subject Synthesized Batch A to further purification, such as flash column chromatography,[2] and then re-run this suite of analyses to confirm the successful removal of the identified impurities. This rigorous, evidence-based approach ensures the quality and reliability of critical chemical intermediates.
References
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-
Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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5-Chloro-1-indanone. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. Retrieved from [Link]
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Unambiguous Structure Determination: A Comparative Guide to the Validation of 7-Chloro-4-methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. The isomeric specificity of a molecule dictates its biological activity, toxicity, and overall potential as a therapeutic agent. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of 7-Chloro-4-methyl-1-indanone, a heterocyclic ketone with potential applications in medicinal chemistry. While other techniques provide valuable insights, we will establish why single-crystal X-ray crystallography stands as the definitive method for unambiguous structure determination.
The Imperative of Isomeric Precision
7-Chloro-4-methyl-1-indanone, with the molecular formula C₁₀H₉ClO, can exist in several isomeric forms depending on the substitution pattern on the aromatic ring. The precise placement of the chloro and methyl groups is critical and can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Misidentification of an isomer can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.
Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct, three-dimensional visualization of the atomic arrangement within a crystalline solid. This technique is unparalleled in its ability to definitively determine molecular structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a meticulous process requiring careful execution.
1. Synthesis and Purification:
The synthesis of 7-Chloro-4-methyl-1-indanone would likely involve a multi-step process, potentially culminating in an intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid.[1] Purification to a high degree (>95%) is crucial for successful crystallization and can be achieved through techniques like column chromatography or recrystallization.
2. Crystallization:
Growing single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules like 7-Chloro-4-methyl-1-indanone, several methods can be employed.[2][3]
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.
3. Data Collection and Structure Solution:
A suitable single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector. The resulting data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates.[4][5]
Interpreting the Crystallographic Data
The output of a successful X-ray crystallographic analysis is a set of atomic coordinates that define the precise location of each atom in the crystal lattice. This data allows for the unambiguous assignment of the 7-chloro and 4-methyl substitution pattern on the indanone core.
| Crystallographic Parameter | Expected Value/Information |
| Molecular Formula | C₁₀H₉ClO |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (e.g., C-Cl) | ~1.74 Å |
| Bond Angles (e.g., C-C-C) | Aromatic: ~120°, Aliphatic: ~109.5° |
| Torsion Angles | Defines the conformation of the five-membered ring |
The workflow for X-ray crystallographic validation can be visualized as follows:
Complementary Spectroscopic Techniques
While X-ray crystallography provides the definitive answer, other spectroscopic methods are indispensable for routine characterization and for providing corroborating evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[6][7] For 7-Chloro-4-methyl-1-indanone, both ¹H and ¹³C NMR would be crucial.
-
¹H NMR: The chemical shifts, splitting patterns, and integration of the proton signals would provide information about the number and environment of the different types of protons in the molecule. The aromatic region would be particularly informative for determining the substitution pattern.
-
¹³C NMR: The number of signals would indicate the number of unique carbon atoms. The chemical shifts would help to identify the carbonyl carbon, aromatic carbons, and aliphatic carbons.[8]
-
2D NMR (COSY, HMBC, HSQC): These experiments would establish the connectivity between protons and carbons, helping to piece together the molecular fragments.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[10]
-
Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion would confirm the molecular weight of 180.63 g/mol .
-
Isotopic Pattern: The presence of a chlorine atom would be evident from the characteristic M and M+2 isotopic peaks in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[11][12]
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the structure of the molecule.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14] For 7-Chloro-4-methyl-1-indanone, the key absorption bands would be:
-
C=O stretch: A strong absorption around 1700 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
-
C=C stretches (aromatic): Absorptions in the range of 1450-1600 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry. | Definitive structural elucidation.[4] | Requires a suitable single crystal, which can be difficult to obtain.[3] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei.[6] | Provides detailed structural information in solution. | Does not directly provide 3D spatial arrangement; interpretation can be complex for isomers. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern.[10] | High sensitivity, confirms molecular formula.[12] | Does not distinguish between isomers. |
| IR Spectroscopy | Presence of functional groups.[14] | Fast, non-destructive, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
The logical relationship between these validation techniques can be visualized as follows:
Conclusion
While a suite of spectroscopic techniques including NMR, MS, and IR are essential for the initial characterization and proposal of the structure of 7-Chloro-4-methyl-1-indanone, they cannot, individually or collectively, provide the same level of certainty as single-crystal X-ray crystallography. The ability of X-ray crystallography to deliver a precise and unambiguous three-dimensional atomic map makes it the gold standard for structural validation in chemical research and drug development. For a molecule where isomeric identity is critical, the investment in obtaining a crystal structure is a prudent and necessary step to ensure the integrity and success of the research program.
References
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Singh, R., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32567-32593. Available from: [Link]
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Boruń, A., & Błazejewski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-511. Available from: [Link]
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Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19. Available from: [Link]
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Austin, C., & Flynn, P. F. NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2018). Design, Synthesis, X-Ray Crystallographic Study and Anticancer Activity of Novel 4-(7-Chloro-1-methylquinolin-4-(1H)-ylideneamino)-phenyl-3-(dimethylamino)-prop-2-en-1-one. Molecules, 23(8), 2029. Available from: [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]
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Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1769-1789. Available from: [Link]
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Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. Available from: [Link]
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Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 70(6), 481-504. Available from: [Link]
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Forging the Indanone Core: A Comparative Guide to Friedel-Crafts Catalysts
Introduction: The Enduring Significance of the Indanone Scaffold
The 1-indanone moiety is a privileged structural motif, forming the backbone of numerous biologically active molecules and serving as a critical intermediate in the synthesis of a wide array of pharmaceuticals.[1] Its prevalence in compounds exhibiting antiviral, anti-inflammatory, anticancer, and neuroprotective properties underscores the importance of efficient and robust synthetic routes to this valuable scaffold.[2] Among the most fundamental and widely utilized methods for constructing the 1-indanone core is the intramolecular Friedel-Crafts reaction.[1][2] This powerful carbon-carbon bond-forming reaction, typically involving the cyclization of a 3-arylpropanoic acid or its more reactive acyl chloride derivative, is facilitated by a diverse range of Brønsted or Lewis acid catalysts.[1][2]
The choice of catalyst is a critical parameter that profoundly influences the yield, purity, reaction conditions, and overall efficiency of indanone synthesis.[2] This guide provides a comprehensive, data-driven comparison of the efficacy of different Friedel-Crafts catalysts for the synthesis of indanones, offering insights into their mechanisms of action and practical guidance for catalyst selection in both research and drug development settings.
The Mechanism: A Common Pathway with Catalyst-Dependent Nuances
The intramolecular Friedel-Crafts acylation to form 1-indanone proceeds via an electrophilic aromatic substitution pathway.[1] The reaction is initiated by the activation of a carboxylic acid or acyl chloride by a Lewis or strong Brønsted acid, which generates a highly electrophilic acylium ion. The tethered aromatic ring then acts as a nucleophile, attacking the acylium ion to forge a new carbon-carbon bond and form a six-membered ring intermediate known as a sigma complex or arenium ion.[1] Finally, deprotonation of this intermediate restores the aromaticity of the ring, yielding the 1-indanone product.[1]
While the overarching mechanism is conserved, the specific nature of the catalyst—be it a traditional Lewis acid, a potent Brønsted superacid, or a recyclable solid acid—influences the efficiency of acylium ion generation, the reaction kinetics, and the potential for side reactions.
Caption: Generalized mechanism of intramolecular Friedel-Crafts acylation for 1-indanone synthesis.
A Head-to-Head Comparison of Catalytic Systems
The selection of an appropriate catalyst is a pivotal decision in the design of an indanone synthesis. The following sections provide a comparative analysis of the most common classes of catalysts, supported by experimental data.
Traditional Lewis Acids: The Workhorses of Friedel-Crafts Chemistry
Lewis acids such as aluminum chloride (AlCl₃) are the classical and most widely used catalysts for Friedel-Crafts reactions.[3] They function by coordinating to the halogen of an acyl halide, facilitating the formation of the reactive acylium ion.[4]
Advantages:
-
High Reactivity: AlCl₃ is a potent Lewis acid that can effectively catalyze the cyclization of even less reactive substrates.[3]
-
Cost-Effective: It is a readily available and inexpensive reagent.
Disadvantages:
-
Stoichiometric Amounts Required: The product ketone forms a stable complex with AlCl₃, necessitating the use of stoichiometric or even excess amounts of the "catalyst," which complicates product isolation and generates significant waste.[5]
-
Harsh Reaction Conditions: Reactions often require anhydrous conditions and can be sensitive to functional groups.[6]
-
Corrosive Byproducts: The reaction generates corrosive HCl gas.[2]
Other Lewis acids like niobium pentachloride (NbCl₅) have been explored as alternatives. NbCl₅ can act as both a reagent to convert carboxylic acids to acyl chlorides in situ and as a catalyst for the subsequent cyclization under mild conditions.[7] Indium(III) salts have also been shown to be effective, particularly for activating allylic halides in intramolecular Friedel-Crafts reactions.[8]
Brønsted Acids: From Protic Solvents to Superacids
Strong Brønsted acids are also highly effective catalysts for the direct cyclization of 3-arylpropanoic acids, offering a more environmentally benign "one-step" approach where water is the only byproduct.[9]
Polyphosphoric Acid (PPA): A viscous and powerful dehydrating agent, PPA has been widely used for the cyclization of carboxylic acids to form cyclic ketones.[10] It is particularly useful for large-scale syntheses due to its low cost. However, the high viscosity of PPA can make stirring and product workup challenging.[10] The water content of PPA can also influence the regioselectivity of the cyclization.[11]
Triflic Acid (TfOH) and Methanesulfonic Acid (MSA): These "superacids" are exceptionally potent catalysts that can promote the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids under relatively mild conditions and with shorter reaction times compared to traditional methods.[9] While highly efficient, these acids are corrosive and require careful handling.[1][9]
Advantages of Brønsted Acids:
-
Direct Cyclization: Enables the use of carboxylic acids directly, avoiding the need to prepare acyl chlorides.[9]
-
High Efficiency: Superacids like TfOH can lead to high conversions and yields in short reaction times.[9]
Disadvantages of Brønsted Acids:
-
Harsh Conditions: Often require elevated temperatures and can be incompatible with sensitive functional groups.[9]
-
Workup Challenges: Neutralization of large quantities of strong acid can be problematic.[1]
-
Viscosity (PPA): Can pose practical challenges in handling and workup.[10]
Solid Acid Catalysts: The Green Chemistry Approach
In recent years, the development of heterogeneous solid acid catalysts has gained significant traction, driven by the principles of green chemistry. These catalysts offer several advantages over their homogeneous counterparts, including ease of separation, recyclability, and reduced waste generation.[12]
Nafion-H®: A perfluorinated resin containing superacidic sulfonic acid groups, Nafion-H® has been successfully employed as a recyclable catalyst for the cyclization of acid chlorides to indanones.[3]
Amberlyst-15®: This macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups is another effective and commercially available solid acid catalyst.[13][14] It has been utilized in a variety of acid-catalyzed reactions, including Friedel-Crafts acylations, under mild conditions.[15][16][17]
Zeolites and Other Metal Oxides: These materials have also been investigated as catalysts for Friedel-Crafts acylations, offering the benefits of shape selectivity and thermal stability.[18][19]
Advantages of Solid Acid Catalysts:
-
Recyclability: Can be easily recovered by filtration and reused, reducing catalyst cost and waste.[13][15]
-
Ease of Workup: Simplifies product isolation as the catalyst is in a separate phase.[12]
-
Milder Conditions: Often allow for reactions to be carried out under less harsh conditions.[15]
Disadvantages of Solid Acid Catalysts:
-
Lower Activity: May exhibit lower catalytic activity compared to homogeneous catalysts, requiring longer reaction times or higher temperatures.
-
Mass Transfer Limitations: Diffusion of reactants to the active sites within the catalyst pores can sometimes be a limiting factor.[12]
Quantitative Comparison of Catalyst Performance
The following table summarizes experimental data from various studies, providing a quantitative comparison of the efficacy of different catalysts for the synthesis of 1-indanones.
| Catalyst System | Starting Material | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Lewis Acids | ||||||
| AlCl₃ (stoichiometric) | 3-Phenylpropanoyl chloride | Benzene | Reflux | - | 90 | [3] |
| NbCl₅ | 3-Arylpropanoic acids | - | Room Temp | - | Good yields | [7] |
| Sc(OTf)₃ | Meldrum's acid derivatives | - | - | - | - | [3] |
| Brønsted Acids | ||||||
| PPA | 3-Arylpropanoic acids | - | High Temp | Long | Variable | [9][10] |
| TfOH (3 equiv.) | 3-(4-methoxyphenyl)propionic acid | CH₂Cl₂ | 80 (MW) | 60 min | >99 (conversion) | [9] |
| TfOH (4 equiv.) | 3-phenylpropanoic acid | CHCl₃ | Room Temp | 4 h | - | [1] |
| MSA/P₂O₅ | 3-Arylpropanoic acids | - | - | - | - | [9] |
| Solid Acids | ||||||
| Nafion-H® | Acid chloride | Benzene | Reflux | - | 90 | [3] |
| Amberlyst-15® | Various | Various | Mild | Variable | Good yields | [13][15] |
Note: This table is a representative summary, and yields can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols: A Practical Guide
To provide a practical context for the application of these catalysts, detailed experimental protocols for two representative systems are provided below.
Protocol 1: Classical Synthesis of 1-Indanone using Aluminum Chloride
This protocol is adapted from established procedures for the intramolecular Friedel-Crafts acylation of 3-phenylpropanoyl chloride.[2]
Materials:
-
3-Phenylpropanoyl chloride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the 3-phenylpropanoyl chloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-indanone.
Protocol 2: Direct Cyclization of 3-Phenylpropanoic Acid using Triflic Acid
This protocol is based on studies utilizing superacid-catalyzed intramolecular Friedel-Crafts acylation.[1]
Materials:
-
3-Phenylpropanoic acid (1.0 eq)
-
Triflic acid (TfOH) (3-4 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-phenylpropanoic acid in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add triflic acid to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (e.g., 4 hours). The reaction can be monitored by TLC.[1]
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel to yield pure 1-indanone.[1]
Caption: Comparative workflow for indanone synthesis using AlCl₃ and TfOH catalysts.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The intramolecular Friedel-Crafts acylation remains a cornerstone for the synthesis of 1-indanones, a critical scaffold in medicinal chemistry. The choice of catalyst is a crucial decision that balances factors such as reactivity, cost, safety, and environmental impact.
-
Traditional Lewis acids like AlCl₃ offer high reactivity and are cost-effective but suffer from the need for stoichiometric amounts and harsh reaction conditions.
-
Strong Brønsted acids , particularly superacids like TfOH, enable the direct and efficient cyclization of carboxylic acids, though they require careful handling.
-
Solid acid catalysts represent a greener alternative, offering ease of separation and recyclability, which is highly advantageous for sustainable chemical processes.
Ultimately, the optimal catalyst selection will depend on the specific substrate, the desired scale of the reaction, and the available laboratory infrastructure. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each catalytic system is paramount for the successful and efficient synthesis of indanone-based molecules.
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Chloro-Substituted Indanones: A Comparative Guide to Their Biological Activities for Drug Discovery Professionals
Introduction: The Indanone Scaffold and the Influence of Chloro-Substitution
The indanone core, a bicyclic aromatic ketone, is recognized as a privileged scaffold in medicinal chemistry.[1] Its rigid structure provides a versatile platform for synthetic modifications, leading to a diverse array of biological activities.[2] The introduction of a chlorine atom to the indanone ring system significantly alters its electronic and steric properties, often enhancing its pharmacological profile.[3] This guide offers a comprehensive review of the biological activities of chloro-substituted indanones, presenting a comparative analysis of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will delve into the causality behind experimental designs, provide detailed protocols for key assays, and visualize complex biological pathways to empower researchers in their quest for novel therapeutics.
Anticancer Activity: Targeting Cell Proliferation and Survival
Chloro-substituted indanones have emerged as a promising class of anticancer agents, primarily through their ability to disrupt fundamental cellular processes such as cell division and pro-survival signaling pathways.[4]
Mechanism of Action: Inhibition of Tubulin Polymerization and NF-κB Signaling
A significant mechanism of action for several indanone derivatives is the inhibition of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, essential components of the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6]
Another critical target is the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[8][9] Certain chloro-substituted indanone analogs have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[7]
Comparative Analysis of Anticancer Activity
The cytotoxic potential of chloro-substituted indanones varies depending on the position and number of chlorine atoms, as well as other substitutions on the indanone scaffold. The following table summarizes the in vitro anticancer activity of representative compounds against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| ITH-6 | Indanone-based thiazolyl hydrazone | HT-29 (Colon) | 0.44 | [4] |
| COLO 205 (Colon) | 0.98 | [4] | ||
| KM 12 (Colon) | 0.41 | [4] | ||
| Compound 9j | 2-benzylidene indanone derivative | Various human cancer cell lines | 0.01 - 0.88 | [5] |
| Compound 12a | 2-chloro substituted indole derivative | SGC-7901, A549, HT-1080 | 0.005 - 0.052 | [10] |
| (R)-9k | 3-aryl substituted indanone | Colorectal cancer cell lines | Sub-micromolar | [6] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chloro-substituted indanones have demonstrated promising activity against a range of pathogenic bacteria and fungi.[11]
Structure-Activity Relationship Insights
Structure-activity relationship (SAR) studies have revealed that the presence and position of the chloro substituent significantly influence the antimicrobial potency. For instance, in a series of 2,5-disubstituted-4-thiazolidinones, the inclusion of a fluoro group in addition to a chloro group on the phenyl imino moiety at position-2 markedly enhanced antibacterial activity.[11] Generally, electron-withdrawing groups like chlorine on the aromatic rings of chalcone-like indanone derivatives have been shown to be beneficial for antimicrobial activity.[12]
Comparative Analysis of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of various chloro-substituted indanone derivatives against representative bacterial and fungal strains.
| Compound Class | Substitution Pattern | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 2-imino-1,3-thiazine derivatives | Phenyl ring at 4-position | Gram-positive/negative bacteria | >100 | [13] |
| Chalcones | 4-Chloro-2′-hydroxy | E. coli, S. aureus, P. aeruginosa, C. albicans | - | [12] |
| 4-thiazolidinones | 3-chloro-4-fluorophenyl imino | B. subtilis, S. aureus, P. aeruginosa, E. coli | - | [11] |
Note: Specific MIC values were not consistently reported in a comparable format across all studies.
Anti-inflammatory and Neuroprotective Activities: Modulating Key Enzymes
Chronic inflammation and neurodegeneration are complex processes involving multiple signaling pathways. Chloro-substituted indanones have shown potential in these areas by targeting key enzymes such as cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B).
COX-2 Inhibition for Anti-inflammatory Effects
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory cascade by producing prostaglandins.[14] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[15] Several indanone derivatives have been identified as potent and selective COX-2 inhibitors.[16]
AChE and MAO-B Inhibition for Neuroprotection
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are validated therapeutic approaches.[17] AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can improve cognitive function.[1] MAO-B is involved in the degradation of dopamine, and its inhibition can have neuroprotective effects. QSAR studies on substituted indanone derivatives have provided insights into the structural requirements for potent AChE inhibition, suggesting that substitutions on the indanone ring can significantly enhance potency.[17]
Comparative Analysis of Enzyme Inhibitory Activity
The following table summarizes the inhibitory activities (IC50) of chloro-substituted and other relevant indanone derivatives against COX-2, AChE, and MAO-B.
| Compound ID/Class | Target Enzyme | IC50 | Reference |
| Indolizine Analog (5a) | COX-2 | 5.84 µM | [16] |
| Kuwanon A | COX-2 | 14 µM | [15] |
| Donepezil (E2020) | AChE | 5.7 nM | [1] |
| Indanone derivative (6a) | AChE | 0.0018 µM | [18] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays discussed in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chloro-substituted indanone derivatives and incubate for an additional 48-72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the cells for 1.5 hours at 37 °C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[19]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the chloro-substituted indanone in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.
-
Inhibitor Addition: Add the chloro-substituted indanone at various concentrations to the test wells and a vehicle control to the control wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate).
-
Detection: The peroxidase activity of COX-2 is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.[14]
Ellman's Method for Acetylcholinesterase Inhibition Assay
This spectrophotometric method is used to determine the inhibitory activity of compounds against AChE.
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the acetylcholinesterase enzyme solution.
-
Pre-incubation: Incubate the mixture for a specific time to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Add the substrate, acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by monitoring the absorbance at 412 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the test compound.[17]
Visualizing Biological Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams were generated using Graphviz.
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by chloro-substituted indanones.
Caption: A generalized experimental workflow for the discovery and development of chloro-substituted indanone analogs.
Conclusion and Future Directions
Chloro-substituted indanones represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for extensive structure-activity relationship studies, paving the way for the rational design of potent and selective inhibitors for various therapeutic targets. The data compiled in this guide highlight their potential in anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. Future research should focus on elucidating the detailed mechanisms of action for promising candidates, expanding in vivo efficacy and safety profiling, and exploring novel chloro-substitution patterns to further optimize their therapeutic potential. This comprehensive overview serves as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.
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Wolański, M., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Molecules, 29(18), 4275. [Link]
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Gilmore, T. D. (2006). Inhibitors of NF-kappaB signaling: 785 and counting. Nature Reviews Cancer, 6(10), 645-658. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 7-Chloro-4-methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-4-methyl-1-indanone is a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing these valuable final products. This guide provides an in-depth, objective comparison of prominent synthetic protocols for 7-Chloro-4-methyl-1-indanone, offering a comprehensive resource for selecting the optimal route based on experimental data and practical considerations. We will delve into the mechanistic underpinnings of these methods, providing not just procedural steps but also the scientific rationale behind them.
Core Synthetic Strategies: A Comparative Overview
The construction of the 7-Chloro-4-methyl-1-indanone scaffold primarily relies on intramolecular cyclization reactions. The most prevalent and well-established of these strategies is the Friedel-Crafts acylation. This guide will compare two primary approaches: a traditional two-step Friedel-Crafts acylation pathway and a more direct intramolecular Friedel-Crafts cyclization.
Method 1: Two-Step Friedel-Crafts Acylation
This classical approach involves the initial acylation of an aromatic substrate followed by a reduction and subsequent intramolecular cyclization. This method offers reliability and is well-documented in the literature for substituted indanones.[1]
Causality Behind Experimental Choices
The choice of a two-step method is often dictated by the availability and cost of the starting materials. By breaking the synthesis into two distinct stages, optimization of each step can be achieved independently, potentially leading to higher overall yields and purity. The initial intermolecular acylation is a robust method for forming the carbon-carbon bond between the aromatic ring and the acyl group. The subsequent reduction and intramolecular cyclization under Friedel-Crafts conditions are standard and effective procedures for forming the five-membered ring of the indanone core.[2][3]
Reaction Pathway
Caption: Two-Step Friedel-Crafts Acylation Pathway for 7-Chloro-4-methyl-1-indanone.
Experimental Protocol
Step 1: Synthesis of 4-(3-Chloro-6-hydroxy-4-methylphenyl)butanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 mol) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane.
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add a solution of 2-chloro-5-methylphenol (1.0 mol) and succinic anhydride (1.0 mol) in the chosen solvent dropwise over 2-3 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 8-10 hours, or until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3-(3-chloro-6-hydroxy-4-methylbenzoyl)propanoic acid.
-
Reduction: The crude keto acid is then reduced. For a Clemmensen reduction, the acid is refluxed with amalgamated zinc and concentrated hydrochloric acid. For a Wolff-Kishner reduction, it is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent. After the reaction is complete, the mixture is acidified and the product, 4-(3-chloro-6-hydroxy-4-methylphenyl)butanoic acid, is extracted.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Activation: Convert the 4-(3-chloro-6-hydroxy-4-methylphenyl)butanoic acid (1.0 mol) to its acid chloride by reacting it with thionyl chloride (1.2 mol) and a catalytic amount of DMF. Heat the mixture at 70-80 °C for 2-3 hours.
-
Cyclization: Cool the reaction mixture and remove excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in an anhydrous solvent like dichloromethane and cool to 0-5 °C. Add anhydrous aluminum chloride (1.1 mol) portion-wise. Stir the reaction at room temperature for 4-6 hours.[2]
-
Work-up and Purification: Quench the reaction by pouring it into ice-cold dilute hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to yield 7-Chloro-4-methyl-1-indanone.
Method 2: One-Pot Intramolecular Friedel-Crafts Cyclization
This approach offers a more streamlined synthesis by starting with a precursor that can directly undergo intramolecular cyclization. This method is often preferred for its operational simplicity and potentially shorter reaction times.[1]
Causality Behind Experimental Choices
The one-pot approach is designed for efficiency. By starting with a molecule that already contains the necessary carbon framework, the need for a separate acylation and reduction step is eliminated. The choice of a strong acid catalyst like polyphosphoric acid (PPA) is crucial for promoting the intramolecular cyclization of the carboxylic acid directly. PPA acts as both a catalyst and a dehydrating agent, facilitating the formation of the acylium ion intermediate required for the cyclization.[4]
Reaction Pathway
Caption: One-Pot Intramolecular Friedel-Crafts Cyclization for 7-Chloro-4-methyl-1-indanone.
Experimental Protocol
-
Reaction Setup: Place 3-(2-chloro-5-methylphenyl)propanoic acid (1.0 mol) and polyphosphoric acid (PPA) (typically 10 times the weight of the acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Reaction: Heat the mixture with vigorous stirring to 80-90 °C. The reaction is typically complete within 1-2 hours and can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to about 60 °C and then carefully pour it onto crushed ice with stirring.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Purify the resulting crude 7-Chloro-4-methyl-1-indanone by vacuum distillation or recrystallization.
Quantitative Data Comparison
| Method | Starting Materials | Key Reagents | Reaction Time (approx.) | Yield (%) | Purity (%) |
| Two-Step Friedel-Crafts Acylation | 2-Chloro-5-methylphenol, Succinic anhydride | Anhydrous AlCl₃, Thionyl chloride | 24 - 30 hours | ~75-85 | >95 |
| One-Pot Intramolecular Friedel-Crafts | 3-(2-Chloro-5-methylphenyl)propanoic acid | Polyphosphoric acid (PPA) | 2 - 4 hours | ~85-92 | >97 |
Note: Yields and purity are approximate and can vary based on reaction scale, purity of reagents, and optimization of conditions. A reported synthesis of 7-chloro-1-indanone via a Sandmeyer reaction on 7-amino-1-indanone resulted in an 86% yield, showcasing another potential high-yielding route for analogous compounds.[5]
Alternative Synthetic Strategies
While Friedel-Crafts reactions are the workhorse for indanone synthesis, other modern methods offer potential advantages in terms of regioselectivity and functional group tolerance.[4][6] These include:
-
Nazarov Cyclization: An acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[1]
-
Palladium-Catalyzed Carbonylative Cyclization: This method can construct the indanone ring from unsaturated aryl iodides.[6]
-
Suzuki-Miyaura Coupling/Acid-Promoted Cyclization: A one-pot sequence that can lead to substituted indanones in modest to good yields.[7]
These advanced methods, while potentially offering greater control, may require more specialized catalysts and starting materials.
Conclusion
Both the two-step and one-pot Friedel-Crafts acylation methods are robust and effective for the synthesis of 7-Chloro-4-methyl-1-indanone. The one-pot intramolecular cyclization with PPA generally offers a higher yield and significantly shorter reaction time, making it a more efficient choice for rapid synthesis. However, the two-step method may be more adaptable depending on the availability of the initial starting materials. The selection of the optimal protocol will ultimately depend on the specific needs of the research or development project, including factors such as scale, cost, and available equipment. For projects requiring high regioselectivity or tolerance of sensitive functional groups, exploring modern catalytic methods may be advantageous.
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Safety Operating Guide
7-Chloro-4-methyl-1-indanone proper disposal procedures
An Authoritative Guide to the Proper Disposal of 7-Chloro-4-methyl-1-indanone
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Chloro-4-methyl-1-indanone, ensuring that its unique chemical properties are handled with the necessary precautions. As a chlorinated organic compound, it requires specific disposal pathways to mitigate potential hazards to human health and the environment.
This document moves beyond a simple checklist, offering insights into the causality behind each procedural step. It is designed to empower laboratory personnel with the knowledge to implement self-validating safety protocols, fostering a culture of deep-seated safety and compliance.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is crucial. While a specific, comprehensive toxicological profile for 7-Chloro-4-methyl-1-indanone may be limited, data from structurally similar compounds, such as other chlorinated indanones, provides a strong basis for a conservative risk assessment.[1] It should be prudently handled as a substance that is potentially harmful and an irritant.[1]
Key Hazards:
-
Respiratory Effects: May cause respiratory irritation if inhaled as dust or vapor.[2][3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Therefore, direct release to the sewer or ground is strictly prohibited.[4][5]
| Hazard Profile | Description | Primary Sources |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. Assumed to be a skin, eye, and respiratory irritant. | [1][2][3] |
| Physical State | Typically an off-white to light-colored solid powder. | [3] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [3] |
| Environmental | Avoid release to the environment. Do not discharge into drains or sewer systems. | [4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is mandatory to prevent accidental exposure during handling and disposal operations. The selection of appropriate PPE is governed by the potential routes of exposure—dermal contact, inhalation, and ocular contact.[6]
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses with side shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield should be used if there is a risk of splashing.
-
Skin Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[8] A laboratory coat must be worn, and for larger quantities or spill cleanup, a chemical-resistant apron is recommended.[1]
-
Respiratory Protection: Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[6][7] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is necessary.[1]
Waste Segregation and Collection: The Foundation of Proper Disposal
The principle of waste segregation is critical in a laboratory setting. Mixing incompatible waste streams can lead to dangerous chemical reactions, and it complicates the final disposal process, often increasing costs. 7-Chloro-4-methyl-1-indanone, as a halogenated organic compound, must be segregated from other waste streams.[9]
Why Segregate Halogenated Waste? Halogenated solvents and solids require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to scrub acidic gases (like HCl) from the effluent. Mixing them with non-halogenated waste contaminates the entire batch, forcing the more expensive and specialized disposal route for a larger volume of material.[9]
Step-by-Step Collection Protocol
-
Select the Correct Waste Container:
-
Labeling:
-
Accumulation:
-
Disposal of Contaminated Materials:
-
Any materials that come into direct contact with 7-Chloro-4-methyl-1-indanone, such as gloves, weigh boats, or paper towels, must be considered contaminated.
-
Dispose of these items in the same designated "Halogenated Organic Solids" waste container. Do not dispose of them in the regular trash.
-
Disposal Workflow: A Decision-Making Framework
The proper disposal of 7-Chloro-4-methyl-1-indanone and its associated waste is a multi-step process that must adhere to institutional and federal guidelines. This workflow ensures that all waste is correctly categorized and handled from the point of generation to its final disposition.
Caption: Disposal decision workflow for 7-Chloro-4-methyl-1-indanone.
Contingency Plan for Spills and Accidental Exposure
Accidents can happen, and a clear, well-rehearsed contingency plan is essential for mitigating the consequences of a spill or exposure.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control and Contain: Prevent the spread of the solid material. Do not use water to clean up, as this may spread contamination.
-
PPE: Don the appropriate PPE as outlined in Section 2, including respiratory protection if necessary.
-
Cleanup:
-
Carefully sweep or vacuum up the spilled material.[7] Use a vacuum equipped with a HEPA filter if available.
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[7][8]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels, disposing of the towels as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
First Aid for Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][7] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Regulatory Compliance: Adherence to a Higher Standard
The disposal of 7-Chloro-4-methyl-1-indanone is governed by a framework of federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[12][13][14]
Your institution's Chemical Hygiene Plan (CHP), mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), is your primary resource for specific operational procedures.[15][16] The CHP will detail the exact requirements for waste accumulation, labeling, and pickup schedules set forth by your EHS department. Adherence to this plan is not just a best practice; it is a legal requirement.[17]
Ultimately, all hazardous chemical waste must be transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition.[11][18] By following the procedures outlined in this guide, you ensure that your laboratory is the first and most crucial link in this chain of responsible chemical management.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
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Ministry of Environment and Forests, Government of India. (n.d.). Environmental Clearance F. No. J-11011/511/2010- IA II (1). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
